molecular formula C10H16O2 B8776333 2-(3-Oxobutyl)cyclohexanone CAS No. 26942-62-1

2-(3-Oxobutyl)cyclohexanone

Cat. No.: B8776333
CAS No.: 26942-62-1
M. Wt: 168.23 g/mol
InChI Key: VIJSJXMROSVIQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Oxobutyl)cyclohexanone is a useful research compound. Its molecular formula is C10H16O2 and its molecular weight is 168.23 g/mol. The purity is usually 95%.
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Properties

CAS No.

26942-62-1

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

2-(3-oxobutyl)cyclohexan-1-one

InChI

InChI=1S/C10H16O2/c1-8(11)6-7-9-4-2-3-5-10(9)12/h9H,2-7H2,1H3

InChI Key

VIJSJXMROSVIQS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1CCCCC1=O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-Oxobutyl)cyclohexanone: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Oxobutyl)cyclohexanone, a key intermediate in organic synthesis, particularly in the construction of polycyclic compounds such as steroids. This document details its synthesis via the Robinson annulation, outlines its known chemical and physical properties, and discusses its applications in medicinal chemistry and drug development. Detailed experimental protocols and visual diagrams of the synthetic pathway are provided to facilitate a deeper understanding and practical application of this versatile compound.

Introduction

This compound, with the chemical formula C₁₀H₁₆O₂, is a dicarbonyl compound that serves as a crucial building block in the synthesis of complex organic molecules.[1] Its significance lies in its role as an intermediate in the Robinson annulation reaction, a powerful and widely used method for the formation of six-membered rings.[2][3] This reaction, discovered by Sir Robert Robinson in 1935, involves a Michael addition followed by an intramolecular aldol (B89426) condensation.[2] The ability to construct fused ring systems makes this compound and its subsequent cyclized products, such as the Wieland-Miescher ketone, invaluable precursors in the total synthesis of steroids, terpenoids, and other biologically active natural products.[2][4] Understanding the synthesis and properties of this intermediate is therefore essential for researchers in synthetic organic chemistry and drug discovery.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Robinson annulation of cyclohexanone (B45756) with methyl vinyl ketone.[2][4] The reaction proceeds in two main steps: a Michael addition to form the dicarbonyl intermediate, followed by an intramolecular aldol condensation to yield the final annulated product. However, for the purpose of isolating this compound, the reaction is stopped after the Michael addition step.

Reaction Mechanism

The synthesis begins with the deprotonation of cyclohexanone by a base to form a nucleophilic enolate. This enolate then attacks the β-carbon of methyl vinyl ketone in a Michael (conjugate) addition. The resulting enolate is then protonated to yield the 1,5-diketone, this compound.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Michael Addition Cyclohexanone Cyclohexanone Enolate Cyclohexanone Enolate Cyclohexanone->Enolate Deprotonation Base Base (e.g., OH⁻) MVK Methyl Vinyl Ketone Enolate->MVK Nucleophilic Attack Enolate->MVK Intermediate Enolate Intermediate MVK->Intermediate Product This compound Intermediate->Product Protonation

Figure 1: Reaction mechanism for the synthesis of this compound.
Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound based on standard Robinson annulation procedures.

Materials:

  • Cyclohexanone

  • Methyl vinyl ketone

  • Base (e.g., sodium ethoxide, potassium hydroxide)

  • Solvent (e.g., ethanol, methanol)

  • Hydrochloric acid (for neutralization)

  • Dichloromethane (B109758) or ether (for extraction)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclohexanone in the chosen solvent (e.g., ethanol).

  • Base Addition: Cool the solution in an ice bath and slowly add the base (e.g., a solution of sodium ethoxide in ethanol).

  • Michael Acceptor Addition: While maintaining the cool temperature, add methyl vinyl ketone dropwise from the dropping funnel to the reaction mixture with vigorous stirring. Caution: Methyl vinyl ketone is a lachrymator and should be handled in a well-ventilated fume hood.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, neutralize the mixture with a dilute solution of hydrochloric acid.

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ether.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₆O₂[1]
Molecular Weight 168.23 g/mol [1]
CAS Number 26942-62-1[1]
IUPAC Name 2-(3-oxobutyl)cyclohexan-1-one[1]
Appearance Not specified (likely a liquid or low-melting solid)
Melting Point n/a[5]
Boiling Point n/a[5]
Density n/a[5]
XLogP3-AA (Computed) 1.1[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 3[1]
Exact Mass 168.115029749 Da[1]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectroscopy Data Source
Mass Spectrometry (GC-MS) m/z Top Peak: 43m/z 2nd Highest: 111m/z 3rd Highest: 98[1]
¹³C NMR Spectra available through spectral databases.[1][6]
¹H NMR No readily available public data.
Infrared (IR) No readily available public data.

Applications in Drug Development

The primary application of this compound in drug development stems from its role as a precursor in the synthesis of steroids.[7][8] The Robinson annulation provides a straightforward route to the core ring structure of steroids. The intramolecular aldol condensation of this compound leads to the formation of a bicyclic α,β-unsaturated ketone, a key structural motif in many steroid hormones.

G cluster_0 Synthetic Pathway to Steroid Precursors Start Cyclohexanone + Methyl Vinyl Ketone Intermediate This compound Start->Intermediate Michael Addition Product Bicyclic Enone (Steroid A/B Ring Precursor) Intermediate->Product Intramolecular Aldol Condensation Steroids Steroids and Bioactive Molecules Product->Steroids Further Elaboration

Figure 2: General workflow from simple precursors to steroid scaffolds.

The ability to introduce various substituents on the initial cyclohexanone or methyl vinyl ketone allows for the synthesis of a diverse library of steroid analogs. These analogs are then screened for various biological activities, including anti-inflammatory, anti-cancer, and hormonal effects.

Conclusion

This compound is a fundamentally important intermediate in organic synthesis. Its straightforward preparation via the Robinson annulation makes it a readily accessible precursor for the construction of complex polycyclic systems. While detailed experimental data on some of its physical properties are lacking in publicly available literature, its synthetic utility, particularly in the field of steroid synthesis, is well-established. For researchers in drug development, a thorough understanding of the synthesis and reactivity of this compound is crucial for the design and synthesis of novel therapeutic agents. This guide provides a foundational resource for the study and application of this compound.

References

Physical and chemical properties of 2-(3-Oxobutyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(3-Oxobutyl)cyclohexanone, a diketone with potential applications in organic synthesis and as a building block for more complex molecules. This document consolidates available data on its chemical structure, physical characteristics, synthesis, and spectroscopic properties. Due to a notable lack of experimentally determined physical constants and biological activity data in publicly accessible literature, this guide also highlights areas for future experimental investigation.

Chemical and Physical Properties

This compound, with the CAS number 26942-62-1, is a cyclic ketone featuring a 3-oxobutyl substituent at the second position of the cyclohexanone (B45756) ring.[1][2][3] Its chemical structure and key identifiers are presented below.

Table 1: Chemical Identifiers and Computed Properties

PropertyValueSource
IUPAC Name 2-(3-oxobutyl)cyclohexan-1-one[1]
CAS Number 26942-62-1[1][2][3]
Molecular Formula C₁₀H₁₆O₂[1][3][4]
Molecular Weight 168.23 g/mol [1][3]
Canonical SMILES CC(=O)CCC1CCCCC1=O[1]
InChI Key VIJSJXMROSVIQS-UHFFFAOYSA-N[1]
XLogP3-AA 1.1PubChem
Topological Polar Surface Area 34.1 Ų[3]
Rotatable Bond Count 3[3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 2[3]

Table 2: Experimental Physical Properties

PropertyValue
Melting Point Not available
Boiling Point Not available
Density Not available
Refractive Index Not available

Note: Extensive searches of available chemical databases and literature did not yield experimentally determined values for the melting point, boiling point, density, or refractive index of this compound. These properties would need to be determined experimentally.

Synthesis

The primary and most logical synthetic route to this compound is the Robinson annulation . This powerful reaction in organic chemistry is used to form a six-membered ring by combining a Michael addition with an intramolecular aldol (B89426) condensation.[5]

In the synthesis of this compound, cyclohexanone acts as the Michael donor and methyl vinyl ketone (MVK) serves as the Michael acceptor.[6][7] The reaction is typically base-catalyzed.

General Reaction Scheme

Cyclohexanone + Methyl Vinyl Ketone → this compound

Experimental Protocol: A Generalized Procedure

Materials:

  • Cyclohexanone

  • Methyl vinyl ketone (MVK)

  • Base catalyst (e.g., sodium ethoxide, sodium hydroxide, potassium hydroxide)

  • Solvent (e.g., ethanol, methanol, diethyl ether)

  • Apparatus for reflux, extraction, and distillation/chromatography

Procedure:

  • Enolate Formation: A solution of cyclohexanone in a suitable solvent is treated with a base to generate the cyclohexanone enolate.

  • Michael Addition: Methyl vinyl ketone is added to the reaction mixture. The enolate undergoes a Michael addition to the β-carbon of the MVK, forming a 1,5-diketone intermediate, which is this compound.

  • Work-up: The reaction is quenched, and the product is extracted from the aqueous phase using an organic solvent.

  • Purification: The crude product is purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

Note on MVK: Methyl vinyl ketone is prone to polymerization, especially in the presence of a base.[8] Therefore, it is often generated in situ or added slowly to the reaction mixture at a controlled temperature.

Synthesis Workflow Diagram

G Synthesis Workflow of this compound via Robinson Annulation A Cyclohexanone D Enolate Formation A->D B Methyl Vinyl Ketone E Michael Addition B->E C Base Catalyst (e.g., NaOEt) C->D D->E F This compound (1,5-diketone intermediate) E->F G Work-up and Purification F->G H Pure this compound G->H

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Chemical Reactivity

The chemical reactivity of this compound is characterized by the presence of two ketone functionalities. This allows for a range of chemical transformations:

  • Further Cyclization: As the product of the first step of a Robinson annulation, it can undergo an intramolecular aldol condensation to form a bicyclic α,β-unsaturated ketone. This is the subsequent step in the Robinson annulation sequence.[5][6]

  • Oxidation: The ketone groups can be oxidized, for instance, in a Baeyer-Villiger oxidation to form lactones.[1]

  • Reduction: The ketone groups can be reduced to the corresponding secondary alcohols using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

  • Enolate Chemistry: The α-protons to both carbonyl groups are acidic and can be removed by a base to form enolates, which can then participate in various alkylation and condensation reactions.

Spectroscopic Properties

Detailed experimental spectra for this compound are available in spectral databases such as SpectraBase. The following is a prediction of the key spectral features based on its structure.

1H NMR Spectroscopy

The 1H NMR spectrum is expected to be complex due to the presence of multiple methylene (B1212753) groups in the cyclohexanone ring and the oxobutyl chain. Key expected signals include:

  • A singlet for the methyl protons of the acetyl group (~2.1 ppm).

  • Multiplets for the methylene protons of the cyclohexanone ring and the ethyl bridge of the side chain.

  • A multiplet for the methine proton at the 2-position of the cyclohexanone ring.

13C NMR Spectroscopy

The 13C NMR spectrum should show 10 distinct signals corresponding to the 10 carbon atoms in the molecule:

  • Two signals in the carbonyl region (~208-212 ppm) for the two ketone groups.

  • A signal for the methyl carbon of the acetyl group (~30 ppm).

  • Multiple signals in the aliphatic region for the methylene and methine carbons of the cyclohexanone ring and the side chain.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the strong absorption bands of the two carbonyl groups.

  • A strong, sharp peak around 1715 cm-1, characteristic of the C=O stretching vibration of a saturated cyclic ketone.

  • Another strong, sharp peak around 1710 cm-1 for the C=O stretching of the acyclic ketone.

  • C-H stretching vibrations for the sp³ hybridized carbons will appear in the region of 2850-3000 cm-1.

Mass Spectrometry

The electron ionization mass spectrum will likely show a molecular ion peak (M+) at m/z = 168. Key fragmentation patterns would involve McLafferty rearrangements and alpha-cleavage adjacent to the carbonyl groups.

Biological Activity and Signaling Pathways

A comprehensive search of scientific literature and databases revealed no specific studies on the biological activity or the involvement of this compound in any signaling pathways.

However, the broader class of 1,3-diketones and cyclohexanone derivatives has been investigated for various biological activities.[9][10][11] Some diketones are known for their antioxidant, anti-inflammatory, and antimicrobial properties.[9][12] Furthermore, certain cyclohexanone derivatives have been explored as anticancer agents and for their effects on drug absorption.[13][14]

Given the lack of direct data, the biological profile of this compound remains an open area for investigation. Its structure suggests potential for further chemical modification to explore various pharmacological activities.

Future Research Directions

The absence of biological data presents an opportunity for future research. A logical workflow for investigating the biological potential of this compound is outlined below.

G Proposed Workflow for Biological Evaluation A This compound Synthesis and Purification B In Vitro Screening A->B C Cytotoxicity Assays (e.g., MTT, LDH) B->C D Antimicrobial Assays (e.g., MIC, MBC) B->D E Enzyme Inhibition Assays (e.g., Kinases, Proteases) B->E F Hit Identification C->F D->F E->F G Mechanism of Action Studies F->G H Lead Optimization G->H

Caption: A proposed workflow for the initial biological screening of this compound.

Conclusion

This compound is a structurally interesting diketone that is readily accessible through the well-established Robinson annulation. While its chemical identity and computed properties are well-documented, there is a significant lack of experimentally determined physical data and a complete absence of studies on its biological activity. This technical guide has summarized the available information and proposed avenues for future research to fully characterize this compound and explore its potential applications in medicinal chemistry and drug development. The detailed experimental protocols and investigation into its biological effects are critical next steps for the scientific community.

References

Spectroscopic Profile of 2-(3-Oxobutyl)cyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(3-Oxobutyl)cyclohexanone, a key intermediate in various organic syntheses. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound (Molecular Formula: C₁₀H₁₆O₂, Molecular Weight: 168.23 g/mol ).[1][2][3]

¹H NMR Data (Predicted)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~2.4 - 2.2m4H-CH₂-C(=O)- (cyclohexanone ring)
~2.15s3H-C(=O)-CH₃
~2.7 - 2.5t2H-CH₂-C(=O)-CH₃
~2.0 - 1.5m7HCyclohexanone ring protons
¹³C NMR Data

Note: The availability of ¹³C NMR data is indicated in databases such as PubChem and SpectraBase.[1] The specific chemical shifts can vary slightly depending on the solvent and experimental conditions.

Chemical Shift (ppm)Carbon Type
~212C=O (cyclohexanone)
~208C=O (butyl chain)
~50CH (cyclohexanone, C2)
~42CH₂ (cyclohexanone, C6)
~30CH₃ (acetyl group)
~40CH₂ (butyl chain, adjacent to C=O)
~28CH₂ (butyl chain)
~32, 25, 27CH₂ (cyclohexanone ring)
IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~2930, ~2860StrongC-H stretching (alkane)
~1715StrongC=O stretching (cyclohexanone)
~1710StrongC=O stretching (ketone, butyl chain)
~1450MediumCH₂ scissoring
~1365MediumCH₃ bending
Mass Spectrometry (GC-MS) Data

Note: Mass spectrometry data is available through databases like PubChem, provided by NIST.[1] The following represents a summary of the expected fragmentation pattern.

m/zRelative Intensity (%)Possible Fragment Ion
168Moderate[M]⁺ (Molecular Ion)
111High[M - C₃H₅O]⁺
98High[C₆H₁₀O]⁺ (Cyclohexanone)
83Moderate[C₆H₁₁]⁺
70Moderate[C₄H₆O]⁺
55High[C₄H₇]⁺
43Very High[CH₃CO]⁺ (Base Peak)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (0 ppm).

  • Instrumentation: Acquire the spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, place a drop of the neat compound between two NaCl or KBr plates to form a thin film. For a solid sample, dissolve it in a volatile solvent (e.g., dichloromethane), deposit the solution onto a salt plate, and allow the solvent to evaporate.[5]

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Background Correction: Perform a background scan of the empty sample holder to subtract atmospheric and instrumental interferences.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.[6][7]

  • GC Conditions:

    • Injector: Use a split/splitless injector at a temperature of approximately 250°C.

    • Column: A nonpolar capillary column (e.g., DB-5ms) is suitable.

    • Oven Program: A temperature ramp is used to separate the components. For example, start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

    • Carrier Gas: Use helium at a constant flow rate.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV is standard.[8]

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

    • Scan Range: Scan a mass-to-charge (m/z) range of approximately 40-400 amu.

Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry (GC-MS) Compound->MS Structure Structural Elucidation (Connectivity, Functional Groups) NMR->Structure Chemical Environment Proton/Carbon Skeleton IR->Structure Functional Groups MS->Structure Molecular Weight Fragmentation Pattern

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Technical Guide: 2-(3-Oxobutyl)cyclohexanone (CAS 26942-62-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on 2-(3-Oxobutyl)cyclohexanone (CAS number 26942-62-1), a cyclic ketone of interest in organic synthesis. While extensive experimental data for this specific compound is limited in publicly available literature, this document summarizes its known properties, potential reactivity based on structural analogs, and commercial availability.

Chemical and Physical Properties

PropertyValueSource
CAS Number 26942-62-1[1][2]
IUPAC Name 2-(3-oxobutyl)cyclohexan-1-one[1][2]
Molecular Formula C₁₀H₁₆O₂[1][2][3]
Molecular Weight 168.23 g/mol [1][2]
Canonical SMILES CC(=O)CCC1CCCCC1=O[2]
InChI Key VIJSJXMROSVIQS-UHFFFAOYSA-N[2]
Melting Point Not available[4]
Boiling Point Not available[4]
Density Not available[4]
Solubility No data available
Appearance No data available

Synthesis and Reactivity

Detailed, peer-reviewed synthesis protocols specifically for this compound are not extensively documented. However, its structure suggests it can be synthesized through various standard organic chemistry reactions, such as the Michael addition of a cyclohexanone (B45756) enolate to methyl vinyl ketone.

The presence of two ketone functionalities and a cyclohexanone ring suggests that this compound can participate in a variety of chemical transformations.[2] Based on the reactivity of similar cyclohexanone derivatives, the following reactions are plausible:

  • Hydrogenation: The ketone groups can be reduced to hydroxyl groups using standard reducing agents like sodium borohydride (B1222165) or catalytic hydrogenation.

  • Baeyer-Villiger Oxidation: The cyclohexanone ring is susceptible to oxidation by peroxy acids to form a lactone.[2]

  • Condensation Reactions: The α-protons adjacent to the ketone groups are acidic and can participate in aldol (B89426) or Claisen-type condensation reactions.

A generalized workflow for the potential synthesis of this compound via a Michael addition is depicted below.

G Potential Synthesis Workflow A Cyclohexanone C Cyclohexanone Enolate A->C Deprotonation B Base (e.g., LDA) E Michael Addition C->E D Methyl Vinyl Ketone D->E F This compound E->F Workup

Caption: A potential synthetic route to this compound via Michael addition.

Biological Activity and Signaling Pathways

As of the latest literature review, there are no specific studies detailing the biological activity or associated signaling pathways of this compound. The compound is structurally distinct from more widely studied cyclohexanone derivatives that exhibit pharmacological properties. Researchers investigating novel cyclic ketones may find this compound to be of interest for screening in various biological assays.

Due to the absence of experimental data, no signaling pathway diagrams can be provided at this time.

Experimental Protocols

A comprehensive search of scientific databases and literature did not yield specific, detailed experimental protocols for the synthesis, purification, or analysis of this compound. Standard laboratory procedures for handling non-hazardous organic ketones should be followed. Researchers are advised to develop and validate their own protocols based on established organic chemistry methodologies.

Commercial Suppliers

This compound is available from various chemical suppliers, primarily for research and development purposes. A selection of known suppliers is listed below.

SupplierProduct NameNotes
BenchchemThis compoundFor research use only.[2]
PubChemThis compoundLists various chemical vendors.[1]
GuidechemCyclohexanone, 2-(3-oxobutyl)-Provides a list of suppliers.[3]

Disclaimer: This information is intended for research and development purposes only. It is the responsibility of the user to ensure safe handling and disposal of this chemical in accordance with all applicable regulations. The absence of toxicity data does not imply that the compound is harmless.

References

An In-depth Technical Guide to the Robinson Annulation Reaction for the Formation of 2-(3-Oxobutyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Robinson annulation is a cornerstone of organic synthesis, enabling the construction of six-membered rings, a ubiquitous structural motif in a vast array of biologically active molecules, including steroids and terpenoids.[1][2] This technical guide provides a comprehensive overview of the initial and crucial step of this reaction: the base-catalyzed Michael addition of cyclohexanone (B45756) to methyl vinyl ketone (MVK) to form the intermediate 1,5-diketone, 2-(3-Oxobutyl)cyclohexanone. This document details the underlying mechanism, provides adaptable experimental protocols, presents quantitative data, and outlines purification strategies, serving as a critical resource for researchers in organic and medicinal chemistry.

Introduction

Discovered by Sir Robert Robinson in 1935, the Robinson annulation has become an indispensable tool for the formation of fused ring systems.[3] The reaction sequence classically involves a Michael addition followed by an intramolecular aldol (B89426) condensation.[2][3] The initial Michael addition, a conjugate 1,4-addition, results in the formation of a 1,5-dicarbonyl compound.[4] In the context of this guide, the reaction between cyclohexanone and methyl vinyl ketone yields this compound, the key precursor to the annulated bicyclic enone. Understanding and controlling this first step is paramount for the successful synthesis of the final product. While often performed as a one-pot reaction leading to the final annulated product, the intermediate Michael adduct, this compound, can be isolated.[3] This guide focuses specifically on the synthesis and characterization of this important intermediate.

Reaction Mechanism and Signaling Pathway

The formation of this compound proceeds via a base-catalyzed Michael addition. The reaction is initiated by the deprotonation of cyclohexanone at the α-carbon by a base, forming a nucleophilic enolate. This enolate then attacks the β-carbon of the α,β-unsaturated ketone, methyl vinyl ketone. Subsequent protonation of the resulting enolate yields the 1,5-diketone product, this compound.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Cyclohexanone Cyclohexanone Enolate Cyclohexanone Enolate Cyclohexanone->Enolate Base MVK Methyl Vinyl Ketone Base Base (e.g., RO⁻) Michael_Adduct_Enolate Michael Adduct Enolate Enolate->Michael_Adduct_Enolate + Methyl Vinyl Ketone Product This compound Michael_Adduct_Enolate->Product Protonation

Figure 1: Reaction mechanism for the formation of this compound.

Experimental Protocols

While a specific protocol for the synthesis and isolation of this compound from cyclohexanone is not extensively detailed in the literature as a standalone procedure, a reliable protocol can be adapted from the synthesis of the closely related 2-methyl-2-(3-oxobutyl)cyclohexanone. The following is a generalized procedure.

Materials:

  • Cyclohexanone

  • Methyl vinyl ketone (freshly distilled)

  • Base (e.g., sodium ethoxide, potassium hydroxide, or a non-nucleophilic base like triethylamine)

  • Solvent (e.g., ethanol, methanol, or an aprotic solvent like THF or toluene)

  • Hydrochloric acid (for work-up)

  • Brine solution

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexanone in the chosen solvent.

  • Base Addition: Cool the solution in an ice bath and add the base portion-wise while stirring.

  • Michael Acceptor Addition: Slowly add freshly distilled methyl vinyl ketone to the reaction mixture. Caution: Methyl vinyl ketone is prone to polymerization, especially in the presence of a base.[1]

  • Reaction: The reaction mixture is typically stirred at room temperature or slightly elevated temperatures (e.g., 40-60°C) for several hours to overnight. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and neutralize it with a dilute acid (e.g., 1 M HCl). Extract the aqueous layer with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Further purification can be achieved through vacuum distillation or column chromatography.

Experimental_Workflow start Start setup Reaction Setup: - Cyclohexanone - Solvent - Inert Atmosphere start->setup base_addition Base Addition (Ice Bath) setup->base_addition mvk_addition Methyl Vinyl Ketone Addition base_addition->mvk_addition reaction Reaction (Stirring at RT or elevated temp.) mvk_addition->reaction workup Aqueous Work-up - Neutralization - Extraction reaction->workup purification Purification - Drying - Concentration workup->purification end This compound purification->end

Figure 2: Generalized experimental workflow for the synthesis of this compound.

Data Presentation

Quantitative data for the synthesis of this compound can vary significantly based on the specific reaction conditions employed. The following table summarizes typical reaction parameters and expected outcomes.

ParameterValue/ConditionNotes
Reactants Cyclohexanone, Methyl Vinyl Ketone
Base Sodium Ethoxide, Potassium Hydroxide, TriethylamineThe choice of base can influence the reaction rate and side products.[1]
Solvent Ethanol, Methanol, Toluene, THFProtic solvents can participate in proton transfer steps.
Temperature 0°C to 60°CInitial addition is often performed at lower temperatures to control the exothermic reaction.
Reaction Time 2 - 24 hoursMonitored by TLC for completion.
Yield Moderate to GoodYields can be affected by the polymerization of MVK.[1]

Purification and Characterization

The crude this compound can be purified by several methods:

  • Vacuum Distillation: Effective for separating the product from non-volatile impurities.

  • Column Chromatography: Using silica (B1680970) gel and an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) can provide a high degree of purity.

  • Crystallization: For some 1,5-diketones, crystallization from a suitable solvent can be an effective purification method.

The purified product can be characterized by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the carbonyl functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Conclusion

The synthesis of this compound via the Michael addition of cyclohexanone to methyl vinyl ketone is a fundamental and critical step in the Robinson annulation sequence. This guide has provided a detailed overview of the reaction mechanism, a generalized experimental protocol, and considerations for purification and characterization. A thorough understanding and optimization of this initial step are essential for researchers aiming to synthesize complex cyclic structures for applications in drug discovery and natural product synthesis. The adaptability of the reaction conditions allows for its application to a wide range of substrates, underscoring its importance in modern organic chemistry.

References

An In-depth Technical Guide to the Synthesis of 2-(3-Oxobutyl)cyclohexanone: Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Oxobutyl)cyclohexanone is a key diketone intermediate in organic synthesis, notably serving as a precursor in the renowned Robinson annulation reaction for the construction of fused six-membered rings. This versatile building block is of significant interest in the synthesis of steroids, terpenoids, and other biologically active molecules. This technical guide provides a comprehensive overview of the primary starting materials and detailed synthetic methodologies for the preparation of this compound, with a focus on quantitative data, experimental protocols, and reaction pathways.

Core Synthetic Strategies

The synthesis of this compound is predominantly achieved through two highly effective and widely recognized named reactions: the Robinson Annulation and the Stork Enamine Synthesis. Both methodologies involve the crucial carbon-carbon bond formation between a cyclohexanone (B45756) derivative and a four-carbon unit, typically derived from methyl vinyl ketone (MVK).

The Robinson Annulation

The Robinson annulation is a powerful chemical reaction that creates a six-membered ring by forming three new carbon-carbon bonds.[1] The overall process combines a Michael addition with an intramolecular aldol (B89426) condensation.[1][2] For the synthesis of this compound, the key starting materials are cyclohexanone and methyl vinyl ketone. The reaction can be catalyzed by bases, acids, or organocatalysts, each offering distinct advantages in terms of reaction conditions and selectivity.

The base-catalyzed Robinson annulation is the classic approach. A base is used to deprotonate cyclohexanone, forming an enolate which then acts as a nucleophile in a Michael addition to methyl vinyl ketone.[2] The resulting 1,5-diketone, this compound, is the target molecule and can be isolated or can undergo a subsequent intramolecular aldol condensation under the reaction conditions to form a bicyclic product.[3]

Experimental Protocol: Base-Catalyzed Synthesis

A detailed, stepwise mechanism for the base-catalyzed Robinson annulation between 2-methylcyclohexanone (B44802) and methyl vinyl ketone proceeds as follows:

  • Deprotonation: A strong base, such as sodium ethoxide, deprotonates the 2-methylcyclohexanone to generate the most substituted enolate ion.

  • Michael Addition: The enolate ion undergoes a Michael addition to methyl vinyl ketone.

  • Tautomerization: The resulting enolate tautomerizes to the ketone.

  • Second Deprotonation: A second deprotonation occurs at the less substituted alpha position of the ketone to facilitate the formation of a six-membered ring.

  • Intramolecular Aldol Reaction: An intramolecular aldol reaction takes place to form a six-membered ring.

  • Protonation: The resulting alkoxide ion is protonated.

  • Dehydration: The intermediate undergoes dehydration to yield the final annulated product.[4]

Quantitative Data: Base-Catalyzed Robinson Annulation

Starting Material (A)Starting Material (B)Base CatalystSolventReaction Time (h)Temperature (°C)Yield (%)Reference
CyclohexanoneMethyl Vinyl KetoneNaOEt (catalytic)EtOH/AcOEt-7790 (for the aza-Michael addition product)[5]

Note: The provided yield is for a related aza-Michael addition, highlighting the efficiency of base catalysis in the initial step of the Robinson annulation.

Reaction Pathway: Base-Catalyzed Robinson Annulation

Base_Catalyzed_Robinson_Annulation cluster_start Starting Materials cluster_reagents Reagents cluster_intermediates Intermediates cluster_product Product SM1 Cyclohexanone Int1 Cyclohexanone Enolate SM1->Int1 Deprotonation SM2 Methyl Vinyl Ketone Int2 Michael Adduct Enolate Cat Base (e.g., NaOEt) Int1->Int2 Michael Addition P This compound Int2->P Protonation

Caption: Base-catalyzed formation of this compound.

The Robinson annulation can also be effectively catalyzed by acids. This variation is particularly useful as it can be performed in a one-pot synthesis.[6]

Experimental Protocol: Acid-Catalyzed Synthesis

While a specific detailed protocol for the acid-catalyzed synthesis of this compound was not found in the provided search results, a general procedure involves heating the ketone and methyl vinyl ketone in the presence of an acid catalyst, such as p-toluenesulfonic acid.[7]

Reaction Pathway: Acid-Catalyzed Robinson Annulation

Acid_Catalyzed_Robinson_Annulation cluster_start Starting Materials cluster_reagents Reagents cluster_intermediates Intermediates cluster_product Product SM1 Cyclohexanone Int1 Enol of Cyclohexanone SM1->Int1 Enolization SM2 Methyl Vinyl Ketone Int2 Michael Adduct Cat Acid (e.g., p-TsOH) Int1->Int2 Michael Addition P This compound Int2->P Tautomerization

Caption: Acid-catalyzed pathway to this compound.

The use of the chiral organocatalyst L-proline allows for the asymmetric synthesis of Robinson annulation products, often yielding products with high enantiomeric excess.[8] Proline catalyzes both the initial Michael addition and the subsequent intramolecular aldol condensation.

Experimental Protocol: Proline-Catalyzed Synthesis

In a representative procedure, 2-methylcyclohexane-1,3-dione (B75653) and methyl vinyl ketone are reacted in the presence of a catalytic amount of L-proline in a solvent such as DMSO at room temperature.[8]

Quantitative Data: Proline-Catalyzed Robinson Annulation

Starting Material (A)Starting Material (B)CatalystSolventReaction Time (h)Temperature (°C)Yield (%)Enantiomeric Excess (ee, %)Reference
2-Methylcyclohexane-1,3-dioneMethyl Vinyl KetoneL-Proline (35 mol%)DMSO89354976[8]
2-Methylcyclohexane-1,3-dioneMethyl Vinyl KetoneC-59 (35 mol%)DMSO90Room Temp.5575[8]

Reaction Pathway: Proline-Catalyzed Robinson Annulation

Proline_Catalyzed_Robinson_Annulation cluster_start Starting Materials cluster_reagents Reagents cluster_intermediates Intermediates cluster_product Product SM1 Cyclohexanone Int1 Enamine SM1->Int1 Enamine Formation SM2 Methyl Vinyl Ketone Int2 Iminium Ion Cat L-Proline Int1->Int2 Michael Addition Int3 Michael Adduct Int2->Int3 Hydrolysis P This compound Int3->P Tautomerization

Caption: Proline-catalyzed synthesis of this compound.

The Stork Enamine Synthesis

The Stork enamine synthesis provides an alternative and milder route for the α-alkylation of ketones.[9] This method involves the reaction of an enamine, formed from a ketone and a secondary amine, with an electrophile. For the synthesis of this compound, cyclohexanone is first converted to its enamine, which then undergoes a Michael addition to methyl vinyl ketone. The resulting iminium salt is subsequently hydrolyzed to yield the desired 1,5-diketone.[1]

Experimental Protocol: Stork Enamine Synthesis

A general procedure for the Stork enamine synthesis involves:

  • Enamine Formation: Cyclohexanone is reacted with a secondary amine, such as pyrrolidine, often with azeotropic removal of water using a Dean-Stark apparatus.

  • Michael Addition: The formed enamine is then reacted with methyl vinyl ketone.

  • Hydrolysis: The reaction mixture is treated with aqueous acid to hydrolyze the iminium intermediate to the final product, this compound.[1]

Quantitative Data: Stork Enamine Synthesis

Starting Material (A)Starting Material (B)AmineSolventReaction Time (h)Temperature (°C)Yield (%)Reference
IsobutyraldehydeEnamine-THF3Ambient77[9]

Note: The provided yield is for the alkylation of an enamine derived from isobutyraldehyde, demonstrating the general efficiency of the Stork enamine alkylation step.

Reaction Pathway: Stork Enamine Synthesis

Stork_Enamine_Synthesis cluster_start Starting Materials cluster_intermediates Intermediates cluster_product Product SM1 Cyclohexanone Int1 Enamine SM1->Int1 Enamine Formation SM2 Secondary Amine (e.g., Pyrrolidine) SM3 Methyl Vinyl Ketone Int2 Iminium Salt Int1->Int2 Michael Addition P This compound Int2->P Hydrolysis

References

An In-depth Technical Guide to 2-(3-Oxobutyl)cyclohexanone: Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Oxobutyl)cyclohexanone, a key diketone intermediate in organic synthesis. The document details its historical discovery within the context of the Robinson annulation, its physicochemical properties, and a detailed experimental protocol for its synthesis. The guide also includes visualizations of the synthetic pathway and reaction mechanism to facilitate a deeper understanding for researchers and professionals in drug development and chemical synthesis.

Discovery and History

The discovery of this compound is intrinsically linked to the development of the Robinson annulation, a powerful ring-forming reaction in organic chemistry. In 1935, Sir Robert Robinson and William Rapson published their seminal work on a new method for the synthesis of substituted cyclohexenones.[1][2] This reaction, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation, proceeds through a 1,5-diketone intermediate.[1][3] In the reaction between cyclohexanone (B45756) and methyl vinyl ketone, this intermediate is this compound.

While Robinson's primary focus was on the final annulated product, the formation of this compound is a crucial step in the reaction mechanism.[3] The initial publication by Rapson and Robinson in the Journal of the Chemical Society in 1935 laid the theoretical groundwork for the formation of this intermediate, even if it was not isolated and characterized as a standalone compound at the time.[2][4] The significance of this intermediate lies in its bifunctional nature, possessing two ketone moieties that enable the subsequent intramolecular cyclization to form a six-membered ring, a structural motif prevalent in many natural products, including steroids.[3]

Physicochemical Properties

This compound is a cyclic ketone derivative.[5] While it is a well-established intermediate, it is often synthesized and used in situ without isolation. This is reflected in the limited availability of experimentally determined physical properties such as melting and boiling points in the literature.[6][7] The majority of available data is computed.

PropertyValueSource
Molecular Formula C₁₀H₁₆O₂[5][8][9]
Molecular Weight 168.23 g/mol [5][8][9]
IUPAC Name 2-(3-oxobutyl)cyclohexan-1-one[8]
CAS Number 26942-62-1[8][9]
Topological Polar Surface Area 34.1 Ų[8][9]
Hydrogen Bond Acceptor Count 2[8][9]
Rotatable Bond Count 3[8][9]
Melting Point Not available[6][7]
Boiling Point Not available[6][7]
Density Not available[6][7]

Experimental Protocol: Synthesis of this compound

The following is a detailed protocol for the synthesis of this compound via the Robinson annulation of cyclohexanone and methyl vinyl ketone. This protocol is adapted from established procedures for analogous Robinson annulation reactions.[10]

Materials:

  • Cyclohexanone

  • Methyl vinyl ketone

  • Sodium ethoxide

  • Anhydrous ethanol (B145695)

  • 5% Hydrochloric acid (aqueous)

  • Saturated sodium bicarbonate solution (aqueous)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane (B109758)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexanone (1.0 equivalent) in anhydrous ethanol.

  • Base Addition: To the stirred solution, add sodium ethoxide (1.1 equivalents) portion-wise at room temperature. Stir the mixture for 30 minutes to facilitate the formation of the cyclohexanone enolate.

  • Michael Addition: Slowly add methyl vinyl ketone (1.2 equivalents) to the reaction mixture using a dropping funnel over approximately 15 minutes. An exothermic reaction may be observed.

  • Reaction: The reaction to form this compound as the Michael adduct is typically rapid. For complete conversion to the annulated product, the mixture would be heated to reflux.[10] To favor the isolation of the intermediate, the reaction can be monitored by Thin Layer Chromatography (TLC) and quenched after the consumption of the starting materials.

  • Work-up: After the desired reaction time, cool the mixture to room temperature. Carefully neutralize the mixture with a 5% hydrochloric acid solution until the pH is approximately 7.

  • Extraction: Remove the ethanol under reduced pressure. To the resulting residue, add dichloromethane and water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica (B1680970) gel if necessary.

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and work-up of this compound.

G A 1. Dissolve Cyclohexanone in Anhydrous Ethanol B 2. Add Sodium Ethoxide (Enolate Formation) A->B C 3. Add Methyl Vinyl Ketone (Michael Addition) B->C D 4. Reaction Monitoring (TLC) C->D E 5. Neutralization with HCl D->E F 6. Solvent Removal E->F G 7. Extraction with CH2Cl2 F->G H 8. Washing with NaHCO3 and Brine G->H I 9. Drying and Concentration H->I J Crude this compound I->J

Caption: Synthetic workflow for this compound.

Robinson Annulation: Mechanism of Formation

The formation of this compound is the initial Michael addition step of the Robinson annulation. The subsequent steps illustrate the intramolecular aldol condensation and dehydration to form the final cyclohexenone product.

G cluster_michael Michael Addition cluster_aldol Intramolecular Aldol Condensation & Dehydration A Cyclohexanone Enolate C Enolate Attack A->C Nucleophilic Attack B Methyl Vinyl Ketone B->C D Intermediate Enolate C->D E Protonation D->E F This compound E->F G Enolate Formation (at methyl ketone) F->G Base H Intramolecular Attack G->H I Alkoxide Intermediate H->I J Protonation I->J K β-Hydroxy Ketone J->K L Dehydration K->L M Octalone Product L->M

Caption: Robinson annulation reaction mechanism.

References

An In-depth Technical Guide to 2-(3-Oxobutyl)cyclohexanone: Synthesis, Properties, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-oxobutyl)cyclohexanone, a key intermediate in organic synthesis. The document details its chemical identity, physicochemical properties, and spectroscopic data. A thorough examination of its synthesis via Michael addition, a critical step in the Robinson annulation, is presented, including a representative experimental protocol. Furthermore, the guide explores the subsequent intramolecular aldol (B89426) condensation, a pivotal reaction for the construction of bicyclic systems. This information is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development.

Chemical Identity and Structure

The compound with the common name this compound is systematically named 2-(3-oxobutyl)cyclohexan-1-one according to IUPAC nomenclature.[1] Its chemical structure consists of a cyclohexanone (B45756) ring substituted at the second position with a 3-oxobutyl group.

Molecular Structure:

Chemical structure of this compound

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and computed properties of 2-(3-oxobutyl)cyclohexan-1-one is provided in the tables below. This data is crucial for its characterization, purification, and use in subsequent synthetic steps.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₀H₁₆O₂[1]
Molecular Weight 168.23 g/mol [1]
CAS Number 26942-62-1[1]
Appearance Not available
Boiling Point Not available[2]
Melting Point Not available[2]
Density Not available[2]

Table 2: Computed Properties

PropertyValueReference
XLogP3 1.1[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 3[1]
Exact Mass 168.115029749 Da[1]
Topological Polar Surface Area 34.1 Ų[1]
Heavy Atom Count 12[1]

Table 3: Spectroscopic Data

Spectroscopic TechniqueKey Data PointsReference
Mass Spectrometry (GC-MS) NIST Number: 185606, Top Peak m/z: 43[1]
¹³C NMR Spectral data available in databases such as SpectraBase.[1]

Synthesis of this compound

The primary route for the synthesis of this compound is through a Michael addition (also known as conjugate addition) of a cyclohexanone enolate to methyl vinyl ketone. This reaction is the first step of the well-established Robinson annulation , a powerful method for the formation of six-membered rings.

Synthesis Workflow

The overall workflow for the synthesis of this compound via Michael addition is depicted below.

Synthesis_Workflow Synthesis Workflow of this compound cluster_reactants Reactants cluster_process Process cluster_product Product Cyclohexanone Cyclohexanone Base Base (e.g., KOH, Et3N) Cyclohexanone->Base 1. MVK Methyl Vinyl Ketone Michael_Addition Michael Addition MVK->Michael_Addition 2. Enolate_Formation Enolate Formation Base->Enolate_Formation Catalyzes Enolate_Formation->Michael_Addition Workup Aqueous Workup & Extraction Michael_Addition->Workup Purification Purification (e.g., Distillation) Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Representative Experimental Protocol

Materials:

  • (S)-(-)-α-Methylbenzylamine (or other suitable amine for enamine formation)

  • Cyclohexanone

  • Toluene (B28343)

  • Methyl vinyl ketone (freshly distilled)

  • Glacial acetic acid

  • Water

  • Ether-petroleum ether mixture (50:50)

  • Brine

  • 10% Hydrochloric acid

  • Anhydrous magnesium sulfate

Procedure:

  • Imine/Enamine Formation: In a round-bottomed flask equipped with a Dean-Stark apparatus, a mixture of (S)-(-)-α-methylbenzylamine (1 equivalent), cyclohexanone (1 equivalent), and toluene is heated at reflux under a nitrogen atmosphere until the theoretical amount of water is collected. This step forms the corresponding imine, which is in equilibrium with the more reactive enamine.

  • Michael Addition: The solution containing the enamine is cooled in an ice bath. Freshly distilled methyl vinyl ketone (approximately 1.05 equivalents) is added via syringe with magnetic stirring under a nitrogen atmosphere. The reaction mixture is then heated to approximately 40°C for 24 hours.

  • Hydrolysis and Workup: The reaction mixture is cooled in an ice bath, and glacial acetic acid and water are added. The mixture is stirred at room temperature for 2 hours to hydrolyze the iminium salt intermediate. The resulting solution is transferred to a separatory funnel, diluted with brine and water, and extracted multiple times with an ether-petroleum ether mixture.

  • Purification: The combined organic layers are washed with 10% hydrochloric acid, water, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvents are removed using a rotary evaporator to yield the crude this compound. Further purification can be achieved by vacuum distillation.

Reactivity: Intramolecular Aldol Condensation

This compound is a 1,5-diketone, making it an ideal substrate for an intramolecular aldol condensation to form a bicyclic α,β-unsaturated ketone. This reaction is the second and final step of the Robinson annulation. The reaction proceeds by forming an enolate which then attacks the other carbonyl group within the same molecule.

Potential Cyclization Pathways

In principle, the intramolecular aldol condensation of this compound can lead to different products depending on which α-proton is removed to form the enolate and which carbonyl group is attacked.[4][5] The formation of five- and six-membered rings is generally favored. The most likely product is the one that results from the formation of a thermodynamically stable conjugated system.

Aldol_Condensation Intramolecular Aldol Condensation Pathways cluster_enolate Enolate Formation (Base) cluster_products Potential Products Start This compound EnolateA Enolate A (from methyl group) Start->EnolateA Deprotonation EnolateB Enolate B (from cyclohexanone ring) Start->EnolateB Deprotonation ProductA Bicyclic Product A (6-membered ring formation) EnolateA->ProductA Intramolecular Attack ProductB Bicyclic Product B (alternative ring formation) EnolateB->ProductB Intramolecular Attack MajorProduct Major Product (Thermodynamically favored) ProductA->MajorProduct ProductB->MajorProduct

Caption: Potential pathways in the intramolecular aldol condensation.

Applications in Drug Development and Organic Synthesis

Substituted cyclohexanone derivatives are important structural motifs in many natural products and pharmaceutically active compounds. The ability to construct fused ring systems through reactions like the Robinson annulation, for which this compound is a key intermediate, is fundamental in the synthesis of steroids, terpenes, and alkaloids. While the direct biological activity of the title compound is not extensively documented, its utility as a versatile building block makes it a valuable compound for medicinal chemists and researchers in drug discovery.

Conclusion

2-(3-Oxobutyl)cyclohexan-1-one is a valuable synthetic intermediate with well-defined properties and reactivity. Its synthesis via Michael addition and its subsequent intramolecular aldol condensation are cornerstone reactions in organic chemistry, providing access to complex bicyclic systems. This guide has provided a detailed overview of its chemical nature, synthesis, and reactivity, offering a solid foundation for its application in research and development.

References

A Technical Guide to 2-(3-Oxobutyl)cyclohexanone: Synthesis and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-(3-Oxobutyl)cyclohexanone, a key intermediate in organic synthesis. The document details its chemical properties, synthesis protocols, and characteristic reactions, offering valuable insights for its application in research and development, particularly as a scaffold in the synthesis of more complex molecules.

Core Compound Properties

This compound is a dicarbonyl compound featuring a cyclohexanone (B45756) ring substituted at the second position with a 3-oxobutyl side chain. Its chemical and physical properties are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₆O₂[1][2]
Molecular Weight 168.23 g/mol [1][2]
IUPAC Name 2-(3-oxobutyl)cyclohexan-1-one[1]
CAS Number 26942-62-1[1][2]

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Robinson annulation. This powerful reaction sequence involves two key steps: a Michael addition followed by an intramolecular aldol (B89426) condensation.

Experimental Protocol: Robinson Annulation

Step 1: Michael Addition

The synthesis commences with the Michael addition of cyclohexanone to methyl vinyl ketone. This reaction forms the intermediate, this compound.

  • Reagents:

    • Cyclohexanone (1 equivalent)

    • Methyl vinyl ketone (1 equivalent)

    • Base catalyst (e.g., sodium ethoxide, potassium hydroxide)

    • Anhydrous ethanol (B145695) as solvent

  • Procedure:

    • A solution of the base catalyst in anhydrous ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

    • Cyclohexanone is added dropwise to the stirred solution at room temperature.

    • The mixture is then cooled in an ice bath, and methyl vinyl ketone is added slowly to control the exothermic reaction.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

    • The reaction is quenched by the addition of a weak acid (e.g., acetic acid), and the solvent is removed under reduced pressure.

    • The crude product, this compound, is then extracted with a suitable organic solvent (e.g., diethyl ether), washed with brine, and dried over anhydrous sodium sulfate. The solvent is then evaporated to yield the crude product.

Step 2: Intramolecular Aldol Condensation (Cyclization)

While this compound is the target molecule of this guide, it is important to note that in a typical Robinson annulation, this intermediate is often not isolated but is directly subjected to an intramolecular aldol condensation to form a cyclohexenone derivative. For the purpose of synthesizing this compound, the reaction is stopped after the Michael addition step.

G Synthesis of this compound via Robinson Annulation A Cyclohexanone C Michael Addition (Base Catalysis) A->C B Methyl Vinyl Ketone B->C D This compound C->D

Synthesis of this compound.

Chemical Reactivity and Synthetic Applications

This compound serves as a versatile intermediate for the synthesis of various organic molecules due to the presence of two reactive carbonyl groups. Key reactions include Baeyer-Villiger oxidation and catalytic hydrogenation.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation of this compound can selectively oxidize the cyclohexanone ring to form a lactone, a valuable heterocyclic motif.

  • General Protocol:

    • Reagents:

      • This compound (1 equivalent)

      • Peroxy acid (e.g., meta-chloroperoxybenzoic acid - mCPBA) or hydrogen peroxide with a Lewis acid catalyst.

      • Aprotic solvent (e.g., dichloromethane, chloroform).

    • Procedure:

      • This compound is dissolved in the chosen solvent.

      • The peroxy acid is added portion-wise at a controlled temperature (often 0 °C to room temperature).

      • The reaction is stirred until completion (monitored by TLC).

      • The reaction mixture is then washed with a reducing agent solution (e.g., sodium sulfite) to quench excess peroxide, followed by a base wash (e.g., sodium bicarbonate) to remove acidic byproducts.

      • The organic layer is dried and concentrated to yield the lactone product.

Catalytic Hydrogenation

The ketone functionalities of this compound can be reduced to hydroxyl groups through catalytic hydrogenation.

  • General Protocol:

    • Reagents:

      • This compound (1 equivalent)

      • Hydrogen gas (H₂)

      • Catalyst (e.g., Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), Raney Nickel).

      • Solvent (e.g., ethanol, ethyl acetate).

    • Procedure:

      • This compound and the catalyst are placed in a hydrogenation vessel with the solvent.

      • The vessel is flushed with hydrogen gas and then pressurized.

      • The mixture is agitated at a specific temperature and pressure until the uptake of hydrogen ceases.

      • The catalyst is removed by filtration (e.g., through Celite).

      • The solvent is evaporated to yield the corresponding diol.

G Key Reactions of this compound A This compound B Baeyer-Villiger Oxidation (e.g., mCPBA) A->B D Catalytic Hydrogenation (e.g., H₂, Pd/C) A->D C Corresponding Lactone B->C E Corresponding Diol D->E

Reactions of this compound.

Biological Activity

Currently, there is a lack of significant published data on the specific biological activities of this compound itself. Its primary role in the scientific literature is that of a synthetic intermediate. Researchers in drug development may utilize this compound as a starting material for the synthesis of more complex molecules with potential therapeutic applications. The reactivity of its two carbonyl groups allows for a wide range of chemical modifications, making it a valuable building block in medicinal chemistry.

Conclusion

This compound is a readily synthesized and synthetically versatile dicarbonyl compound. Its importance lies in its utility as an intermediate in the construction of more elaborate molecular architectures. The protocols for its synthesis via Robinson annulation and its subsequent transformations through Baeyer-Villiger oxidation and catalytic hydrogenation are well-established. While direct biological applications have not been extensively reported, its value as a foundational molecule in synthetic and medicinal chemistry is clear. This guide provides the essential technical information for researchers and scientists to effectively utilize this compound in their synthetic endeavors.

References

Methodological & Application

Synthesis of 2-(3-Oxobutyl)cyclohexanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Oxobutyl)cyclohexanone is a key intermediate in organic synthesis, particularly in the construction of bicyclic systems through the Robinson annulation reaction. As a 1,5-diketone, it possesses two reactive carbonyl functionalities, making it a versatile building block for the synthesis of various complex molecules, including natural products and pharmacologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis of this compound via two common and effective methods: the base-catalyzed Michael addition and the Stork enamine synthesis.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound
PropertyValueSource
Molecular Formula C₁₀H₁₆O₂--INVALID-LINK--
Molecular Weight 168.23 g/mol --INVALID-LINK--
CAS Number 26942-62-1--INVALID-LINK--
IUPAC Name 2-(3-oxobutyl)cyclohexan-1-one--INVALID-LINK--
¹³C NMR (CDCl₃) δ (ppm): 209.1, 208.7, 50.1, 42.1, 39.8, 30.0, 27.9, 25.1, 24.9, 21.3--INVALID-LINK--
GC-MS (m/z) Top Peak: 43, 2nd Highest: 111, 3rd Highest: 98--INVALID-LINK--[1]
Table 2: Comparison of Synthesis Protocols
ParameterProtocol 1: Base-Catalyzed Michael AdditionProtocol 2: Stork Enamine Synthesis
Key Reagents Cyclohexanone (B45756), Methyl Vinyl Ketone, Base (e.g., Sodium Ethoxide)Cyclohexanone, Pyrrolidine (B122466), Methyl Vinyl Ketone, Acid catalyst (for hydrolysis)
Reaction Type Michael AdditionEnamine formation followed by Michael Addition and Hydrolysis
Advantages Fewer steps, readily available reagents.Milder reaction conditions, avoids self-condensation of cyclohexanone.[2]
Disadvantages Risk of polymerization of MVK and self-condensation of cyclohexanone.Requires an additional step for enamine formation and subsequent hydrolysis.
Typical Yield Moderate to GoodGood to High[3]

Experimental Protocols

Protocol 1: Base-Catalyzed Michael Addition of Cyclohexanone and Methyl Vinyl Ketone

This protocol describes the direct Michael addition of cyclohexanone to methyl vinyl ketone, catalyzed by a base, to yield this compound. This reaction is the first step of the Robinson annulation sequence.[4]

Materials
  • Cyclohexanone

  • Methyl Vinyl Ketone (freshly distilled)

  • Sodium Ethoxide (or other suitable base)

  • Ethanol (anhydrous)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure
  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (0.1 eq) in anhydrous ethanol.

  • Addition of Reactants: To the stirred solution, add cyclohexanone (1.0 eq). Subsequently, add freshly distilled methyl vinyl ketone (1.1 eq) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis via Stork Enamine Alkylation

This method involves the formation of an enamine from cyclohexanone and a secondary amine (e.g., pyrrolidine), followed by a Michael addition to methyl vinyl ketone and subsequent hydrolysis to yield the desired 1,5-diketone. The Stork enamine synthesis offers a milder alternative to the direct base-catalyzed Michael addition.[2][3]

Materials
  • Cyclohexanone

  • Pyrrolidine

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene (B28343)

  • Methyl Vinyl Ketone (freshly distilled)

  • Dioxane

  • Hydrochloric acid (aqueous solution)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with Dean-Stark trap

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure

Step 1: Enamine Formation

  • Reaction Setup: To a solution of cyclohexanone (1.0 eq) in dry toluene in a round-bottom flask equipped with a Dean-Stark trap, add pyrrolidine (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.

  • Azeotropic Water Removal: Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Isolation of Enamine: Cool the reaction mixture and remove the toluene under reduced pressure. The crude enamine is typically used in the next step without further purification.

Step 2: Michael Addition

  • Reaction Setup: Dissolve the crude enamine from Step 1 in dioxane.

  • Addition of Michael Acceptor: Add freshly distilled methyl vinyl ketone (1.1 eq) to the enamine solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by TLC.

Step 3: Hydrolysis

  • Acidification: To the reaction mixture, add an aqueous solution of hydrochloric acid to hydrolyze the iminium salt intermediate.

  • Stirring: Stir the mixture vigorously for 1-2 hours at room temperature.

  • Neutralization and Extraction: Neutralize the mixture with a saturated aqueous sodium bicarbonate solution and extract with diethyl ether (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

  • Solvent Removal and Purification: Filter the drying agent and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel.

Visualizations

G cluster_protocol1 Protocol 1: Base-Catalyzed Michael Addition P1_Start Start P1_Step1 Dissolve Sodium Ethoxide in Anhydrous Ethanol P1_Start->P1_Step1 P1_Step2 Add Cyclohexanone P1_Step1->P1_Step2 P1_Step3 Add Methyl Vinyl Ketone P1_Step2->P1_Step3 P1_Step4 Stir at Room Temperature (12-24h) P1_Step3->P1_Step4 P1_Step5 Quench with aq. NH4Cl P1_Step4->P1_Step5 P1_Step6 Extract with Diethyl Ether P1_Step5->P1_Step6 P1_Step7 Wash with Brine and Dry P1_Step6->P1_Step7 P1_Step8 Solvent Removal P1_Step7->P1_Step8 P1_Step9 Purification P1_Step8->P1_Step9 P1_End This compound P1_Step9->P1_End

Caption: Workflow for the Base-Catalyzed Michael Addition.

G cluster_protocol2 Protocol 2: Stork Enamine Synthesis cluster_enamine Step 1: Enamine Formation cluster_michael Step 2: Michael Addition cluster_hydrolysis Step 3: Hydrolysis P2_Start Start P2_Step1a React Cyclohexanone, Pyrrolidine, and p-TsOH in Toluene P2_Start->P2_Step1a P2_Step1b Azeotropic Water Removal P2_Step1a->P2_Step1b P2_Step1c Isolate Crude Enamine P2_Step1b->P2_Step1c P2_Step2a Dissolve Enamine in Dioxane P2_Step1c->P2_Step2a P2_Step2b Add Methyl Vinyl Ketone P2_Step2a->P2_Step2b P2_Step2c Stir at Room Temperature (12-24h) P2_Step2b->P2_Step2c P2_Step3a Acid Hydrolysis (HCl) P2_Step2c->P2_Step3a P2_Step3b Neutralize and Extract P2_Step3a->P2_Step3b P2_Step3c Wash, Dry, and Remove Solvent P2_Step3b->P2_Step3c P2_Step3d Purification P2_Step3c->P2_Step3d P2_End This compound P2_Step3d->P2_End

Caption: Workflow for the Stork Enamine Synthesis.

References

The Pivotal Role of 2-(3-Oxobutyl)cyclohexanone in Bicyclic Ring System Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Organic Synthesis and Drug Development

Introduction: 2-(3-Oxobutyl)cyclohexanone is a crucial, often transient, intermediate in organic synthesis, primarily recognized for its central role in the Robinson annulation reaction. This diketone is fundamental in the construction of six-membered rings, leading to the formation of bicyclic systems that are core structures in a multitude of natural products and pharmaceutically active compounds. Its most prominent application is the synthesis of the Wieland-Miescher ketone, a versatile building block for steroids, terpenoids, and other complex molecules.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis and utilization of this important synthetic intermediate.

I. Core Application: Synthesis of the Wieland-Miescher Ketone

The primary application of this compound lies in its intramolecular aldol (B89426) condensation to form the Wieland-Miescher ketone. This bicyclic enedione is a cornerstone in the total synthesis of numerous complex natural products.[1][4] The reaction sequence begins with the Michael addition of 2-methyl-1,3-cyclohexanedione to methyl vinyl ketone, which generates this compound in situ. This intermediate then undergoes a base- or acid-catalyzed intramolecular aldol condensation to yield the Wieland-Miescher ketone.[3][5]

Key Features:

  • Ring Formation: The Robinson annulation provides an efficient method for the construction of a new six-membered ring.[3][5]

  • Stereocontrol: The synthesis can be rendered enantioselective through the use of chiral catalysts, such as L-proline, yielding optically active Wieland-Miescher ketone, a valuable chiral starting material.[2][6]

  • Synthetic Versatility: The Wieland-Miescher ketone contains multiple functional groups (two carbonyls and a double bond) that can be selectively manipulated to build complex molecular architectures.[7]

Quantitative Data Summary

The following table summarizes various reported conditions and yields for the synthesis of the Wieland-Miescher ketone, the primary product derived from this compound.

Catalyst/BaseSolventReaction TimeTemperatureYield (%)Enantiomeric Excess (ee, %)Reference
L-prolineIonic Liquid ([pyC4]NTf2)Not SpecifiedRoom Temp.8893[6]
L-prolineDMSONot SpecifiedNot Specified4976 (one-pot)[2]
Triethylamine (Michael) & N-tosyl-(Sa)-binam-L-prolinamide (Aldol)Solvent-freeNot SpecifiedNot Specified93 (overall)94[8]
S-(−)-prolineNot SpecifiedNot SpecifiedNot Specified56Enantiomerically pure[9]

II. Experimental Protocols

Protocol 1: Racemic Synthesis of Wieland-Miescher Ketone

This protocol describes a general procedure for the Robinson annulation to produce the racemic Wieland-Miescher ketone.

Materials:

  • 2-methyl-1,3-cyclohexanedione

  • Methyl vinyl ketone

  • Base (e.g., sodium methoxide)

  • Methanol (B129727)

  • Appropriate workup and purification reagents (e.g., ether, brine, magnesium sulfate, silica (B1680970) gel)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-methyl-1,3-cyclohexanedione in methanol.

  • Add a catalytic amount of sodium methoxide (B1231860) to the solution.

  • Cool the reaction mixture in an ice bath.

  • Slowly add methyl vinyl ketone to the cooled solution.

  • Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction with a mild acid.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the Wieland-Miescher ketone.

Protocol 2: Enantioselective Synthesis of (S)-Wieland-Miescher Ketone using L-Proline

This protocol is adapted from established procedures for the asymmetric synthesis of the Wieland-Miescher ketone.[2][9]

Materials:

  • 2-methyl-1,3-cyclohexanedione

  • Methyl vinyl ketone

  • S-(−)-proline

  • Solvent (e.g., DMSO or DMF)

  • Appropriate workup and purification reagents

Procedure:

  • Dissolve 2-methyl-1,3-cyclohexanedione and a catalytic amount of S-(−)-proline in the chosen solvent in a reaction vessel.

  • Stir the mixture at room temperature.

  • Add methyl vinyl ketone dropwise to the solution.

  • Continue stirring at room temperature for the required reaction time (this can range from hours to days, monitoring by TLC is recommended).

  • After the reaction is complete, add water to the reaction mixture.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography to yield the enantiomerically enriched (S)-Wieland-Miescher ketone.[9]

III. Visualizations

Reaction Pathway for Wieland-Miescher Ketone Synthesis

Robinson_Annulation cluster_michael Michael Addition cluster_aldol Intramolecular Aldol Condensation 2-methyl-1,3-cyclohexanedione 2-methyl-1,3-cyclohexanedione Intermediate This compound (in situ) 2-methyl-1,3-cyclohexanedione->Intermediate Base Methyl_vinyl_ketone Methyl vinyl ketone Methyl_vinyl_ketone->Intermediate WMK Wieland-Miescher Ketone Intermediate->WMK Base/Acid

Caption: Robinson Annulation Pathway to Wieland-Miescher Ketone.

General Experimental Workflow

Experimental_Workflow Start Reaction_Setup Reaction Setup: - Reactants - Catalyst - Solvent Start->Reaction_Setup Reaction Reaction Progress (Monitored by TLC) Reaction_Setup->Reaction Workup Aqueous Workup - Neutralization - Extraction Reaction->Workup Purification Purification - Column Chromatography - Crystallization Workup->Purification Analysis Product Analysis - NMR - MS - Optical Rotation Purification->Analysis End Analysis->End

Caption: General workflow for the synthesis and analysis.

IV. Further Applications in Total Synthesis

The Wieland-Miescher ketone, derived from this compound, is a highly valuable chiral building block for the synthesis of a wide array of complex natural products.[4][10] Its utility has been demonstrated in the synthesis of:

  • Steroids: The AB-ring system of steroids is inherent in the structure of the Wieland-Miescher ketone, making it an ideal starting point for the synthesis of compounds like adrenosterone.[2]

  • Terpenoids: A vast number of sesquiterpenoids and diterpenoids have been synthesized using the Wieland-Miescher ketone as a key intermediate.[2][4]

  • Other Bioactive Molecules: Its application extends to the synthesis of other biologically active molecules, including some with potential anticancer, antimicrobial, and antiviral properties.[2]

The diverse reactivity of the Wieland-Miescher ketone allows for a range of transformations, including reductions, oxidations, and various carbon-carbon bond-forming reactions, further expanding its synthetic utility.[7]

References

Application Notes and Protocols: 2-(3-Oxobutyl)cyclohexanone as a Versatile Building Block in Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Oxobutyl)cyclohexanone is a pivotal 1,5-dicarbonyl compound that serves as a cornerstone in the construction of complex cyclic and polycyclic molecules. Its significance stems from its role as the key intermediate in the Robinson annulation, a powerful and widely utilized carbon-carbon bond-forming reaction. This tandem reaction, involving a Michael addition followed by an intramolecular aldol (B89426) condensation, provides a straightforward route to construct six-membered rings, forming α,β-unsaturated ketones known as octalones. These structures are embedded in a vast array of natural products, including steroids, terpenoids, and alkaloids, making this compound an invaluable building block in the synthesis of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in total synthesis.

The Robinson Annulation: Formation of this compound and its Cyclization

The Robinson annulation is a classic ring-forming reaction discovered by Robert Robinson in 1935.[1] The process commences with the Michael addition of a ketone enolate to an α,β-unsaturated ketone, such as methyl vinyl ketone (MVK). In the context of this document, the enolate of cyclohexanone (B45756) attacks MVK to form the intermediate, this compound. This 1,5-diketone is then subjected to an intramolecular aldol condensation under basic or acidic conditions, followed by dehydration, to yield a bicyclic α,β-unsaturated ketone, a Δ¹,⁹-octalone.[1]

The reaction can be performed in a one-pot procedure, though yields may be improved by isolating the initial Michael adduct.[2] The use of an enamine of cyclohexanone, such as 1-morpholino-1-cyclohexene, is a common strategy to achieve controlled mono-alkylation and prevent poly-alkylation, leading to higher yields of the desired 1,5-diketone intermediate.[3]

Signaling Pathway: The Robinson Annulation Mechanism

Robinson_Annulation Cyclohexanone Cyclohexanone Enolate Cyclohexanone Enolate Cyclohexanone->Enolate Base MVK Methyl Vinyl Ketone (MVK) Enolate->MVK Nucleophilic Attack Intermediate This compound (1,5-Diketone) MVK->Intermediate Aldol_Intermediate β-Hydroxy Ketone Intermediate->Aldol_Intermediate Base/Acid Intermediate->Aldol_Intermediate Final_Product Δ¹,⁹-Octalone (α,β-Unsaturated Ketone) Aldol_Intermediate->Final_Product

Caption: Robinson Annulation Mechanism.

Application in Total Synthesis: Eudesmane (B1671778) Sesquiterpenes

The octalone core structure derived from the Robinson annulation of this compound is a common motif in a variety of natural products. A notable example is the eudesmane family of sesquiterpenes, which exhibit a range of biological activities. The total synthesis of eudesmane sesquiterpenes, such as (±)-junenol and (±)-acolamone, has been accomplished starting from a bicyclic ketone that is structurally analogous to the product of the Robinson annulation of cyclohexanone.[4] This highlights the utility of the octalone scaffold as a versatile starting point for the synthesis of complex terpenoids.

The synthetic strategy typically involves the stereoselective introduction of substituents onto the octalone core, followed by further functional group manipulations to achieve the target natural product.

Experimental Workflow: Synthesis of Eudesmane Sesquiterpenes

Eudesmane_Synthesis Start Bicyclic Ketone (Octalone Core) Step1 Introduction of Isopropyl Group Start->Step1 Step2 Reduction of Ketone Step1->Step2 Step3 Oxidative Cyclization Step2->Step3 Step4 Oxidation to Keto-acid Step3->Step4 Step5 Oxidative Decarboxylation Step4->Step5 Acolamone (±)-Acolamone Step5->Acolamone Step6 Reduction Acolamone->Step6 Junenol (±)-Junenol Step6->Junenol

Caption: Synthetic workflow for Eudesmane Sesquiterpenes.

Experimental Protocols

Protocol 1: Synthesis of Δ¹,⁹-Octalone via Enamine Intermediate

This protocol is adapted from the synthesis of Δ¹,⁹-octalone-2, a product of the Robinson annulation of cyclohexanone, using an enamine intermediate to improve reaction control and yield.[3]

Materials:

  • 1-Morpholino-1-cyclohexene

  • Methyl vinyl ketone (freshly distilled)

  • Dioxane (purified)

  • Water

  • Ether

  • 3N Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a 2 L three-necked round-bottomed flask equipped with a sealed stirrer, a condenser, and a dropping funnel, dissolve 102 g (0.61 mole) of 1-morpholino-1-cyclohexene in 600 mL of purified dioxane.

  • To the stirred solution, add 45 g (0.64 mole) of freshly distilled methyl vinyl ketone dropwise over approximately 1 hour.

  • After the addition is complete, add 125 mL of water to the reaction mixture and heat under reflux for 10-12 hours.

  • Cool the solution to room temperature and pour it into 1 L of water.

  • Extract the aqueous mixture with four 500 mL portions of ether.

  • Combine the ether extracts and wash them sequentially with three 250 mL portions of 3N hydrochloric acid, two 100 mL portions of saturated aqueous sodium bicarbonate solution, once with 250 mL of water, and once with 200 mL of a saturated aqueous sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a mixture of octalones.

  • The crude product can be purified by distillation. The yield is typically 54–59 g (59–65%) of an octalone mixture.[3]

Protocol 2: Synthesis of (±)-Acolamone from a Bicyclic Ketone Intermediate

This protocol outlines a key transformation in the total synthesis of (±)-acolamone, starting from a bicyclic ketone that can be derived from the product of Protocol 1.[4]

Materials:

  • Bicyclic ketone with an introduced isopropyl chain at C-7

  • Lead tetra-acetate

  • Iodine

  • Cyclohexane (B81311)

  • Chromium(VI) oxide

  • Acetic acid

Procedure:

  • Oxidative Cyclization: A solution of the alcohol derived from the reduction of the bicyclic ketone, lead tetra-acetate, and iodine in cyclohexane is irradiated to yield a cyclic ether.

  • Oxidation to Keto-acid: The resulting cyclic ether is oxidized with chromium(VI) oxide in acetic acid to afford the corresponding keto-acid.

  • Oxidative Decarboxylation: The keto-acid is then subjected to oxidative decarboxylation using lead tetra-acetate to furnish (±)-acolamone.

Quantitative Data

The following table summarizes typical yields for the synthesis of the octalone core and a key intermediate in the synthesis of eudesmane sesquiterpenes.

Reaction StepStarting MaterialProductYield (%)Reference
Robinson Annulation (via Enamine)1-Morpholino-1-cyclohexeneΔ¹,⁹-Octalone-2 Mixture59-65[3]
Introduction of Isopropyl Group & Subsequent Transformations to AcolamoneBicyclic Ketone(±)-AcolamoneN/A[4]

Note: The yield for the multi-step transformation to (±)-acolamone is not provided as a single value in the reference.

Conclusion

This compound, readily generated in situ via the Robinson annulation of cyclohexanone and methyl vinyl ketone, is a powerful and versatile building block in organic synthesis. Its ability to form the octalone scaffold provides a rapid and efficient entry into the core structures of numerous natural products, particularly terpenoids and steroids. The protocols and applications outlined in this document demonstrate the utility of this intermediate for researchers and professionals in the fields of synthetic chemistry and drug development, enabling the construction of complex and biologically significant molecules. Further exploration of enantioselective Robinson annulations will continue to enhance the value of this compound as a chiral building block for asymmetric total synthesis.

References

Application Notes and Protocols: 2-(3-Oxobutyl)cyclohexanone as a Precursor for Wieland-Miescher Ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wieland-Miescher ketone is a cornerstone in the field of organic synthesis, serving as a versatile bicyclic building block for the construction of complex molecules.[1] Its rigid, well-defined stereochemical framework makes it an invaluable starting material for the total synthesis of a wide array of natural products, including steroids, terpenoids, and other biologically active compounds.[1][2][3] The synthesis of the Wieland-Miescher ketone is a classic example of a Robinson annulation, a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation.[1][4][5] This application note focuses on the pivotal role of the intermediate, 2-(3-oxobutyl)cyclohexanone (more precisely, 2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione), in the synthesis of the Wieland-Miescher ketone.

The overall synthesis commences with the Michael addition of methyl vinyl ketone to 2-methyl-1,3-cyclohexanedione, which generates the key triketone intermediate, 2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione.[6][7] This intermediate is then subjected to an intramolecular aldol condensation to afford the Wieland-Miescher ketone.[2][3][6][7] The reaction can be performed in a one-pot procedure or as a two-step sequence with the isolation of the triketone intermediate.[7][8] The latter approach allows for the purification of the intermediate and can be advantageous for optimizing the subsequent cyclization step.

Data Presentation: Synthesis of Wieland-Miescher Ketone

The following table summarizes various reported methods for the synthesis of the Wieland-Miescher ketone, highlighting the different catalysts, reaction conditions, and corresponding yields and enantioselectivities.

Starting MaterialsCatalyst/BaseSolventReaction TimeYield (%)Enantiomeric Excess (ee, %)Reference
2-Methyl-1,3-cyclohexanedione, Methyl vinyl ketoneTriethylamine (B128534)None8 h96-99 (for intermediate)N/A (racemic intermediate)[7]
2-Methyl-2-(3-oxobutyl)-1,3-cyclohexanedione(S)-ProlineDMF20 h70-7693.4Organic Syntheses, Coll. Vol. 6, p.776 (1988)
2-Methyl-1,3-cyclohexanedione, Methyl vinyl ketone(S)-ProlineDMSO-4976[8]
2-Methyl-1,3-cyclohexanedione, Methyl vinyl ketoneChiral primary amineNone2 days9090[8]
2-Methyl-2-(3-oxobutyl)-1,3-cyclohexanedioneBimorpholine derivativeToluene24 hup to 92up to 95[9]

Experimental Protocols

This section provides detailed methodologies for the two-step synthesis of the Wieland-Miescher ketone, involving the preparation of the 2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione intermediate followed by its intramolecular aldol condensation.

Part A: Synthesis of 2-Methyl-2-(3-oxobutyl)-1,3-cyclohexanedione[7]

Materials:

Procedure:

  • In a 50-mL Erlenmeyer flask equipped with a magnetic stir bar, combine 2-methyl-1,3-cyclohexanedione (10.1 g, 80.0 mmol) and triethylamine (0.12 mL, 0.80 mmol).

  • Add methyl vinyl ketone (6.50 g, 92.7 mmol) to the mixture.

  • Cap the flask with a rubber septum and stir the heterogeneous mixture vigorously at room temperature for 8 hours. The initial thick suspension will gradually become a dark brown oil.

  • After the reaction is complete, transfer the oil to a 500-mL round-bottomed flask using ethyl acetate (100 mL).

  • Add decolorizing charcoal (3 g) to the solution, warm the mixture to 40-45 °C, and stir for 30 minutes.

  • Cool the mixture to room temperature and filter it through a pad of silica gel (50 g) in a sintered glass funnel.

  • Elute the silica cake with ethyl acetate (4 x 75 mL).

  • Concentrate the filtrate by rotary evaporation (40 °C, 20 mmHg) and dry under vacuum to a constant weight to obtain 2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione as a light yellow oil (15.1-15.6 g, 96-99% yield).

Spectroscopic Data for 2-Methyl-2-(3-oxobutyl)-1,3-cyclohexanedione: [7]

  • IR (film) cm⁻¹: 1716, 1694

  • ¹H NMR (500 MHz, CDCl₃) δ: 1.23 (s, 3H), 1.88-1.93 (m, 1H), 1.98-2.05 (m, 1H), 2.05 (t, J = 7.4 Hz, 2H), 2.09 (s, 3H), 2.33 (t, J = 7.4 Hz, 2H), 2.59-2.73 (m, 4H)

  • ¹³C NMR (125 MHz, CDCl₃) δ: 17.8, 20.2, 29.7, 30.1, 37.9, 38.5, 64.5, 207.6, 210.1

Part B: Intramolecular Aldol Condensation to Wieland-Miescher Ketone[7]

Materials:

  • 2-Methyl-2-(3-oxobutyl)-1,3-cyclohexanedione (from Part A)

  • (S)-Proline (for enantioselective synthesis)

  • Dimethylformamide (DMF)

  • Benzene (B151609)

  • Water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottomed flask, dissolve 2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione (9.81 g, 50.0 mmol) in dimethylformamide (25 mL).

  • Add (S)-proline (0.58 g, 5.0 mmol) to the solution.

  • Stir the mixture at room temperature for 20 hours.

  • After the reaction, add water (100 mL) and extract the mixture with a 1:1 mixture of benzene and diethyl ether (3 x 100 mL).

  • Wash the combined organic extracts with saturated sodium bicarbonate solution (50 mL), water (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to give the crude Wieland-Miescher ketone.

  • The crude product can be purified by distillation or crystallization.

Visualizations

Reaction Pathway for the Synthesis of Wieland-Miescher Ketone

Wieland_Miescher_Synthesis cluster_michael Michael Addition cluster_aldol Intramolecular Aldol Condensation A 2-Methyl-1,3-cyclohexanedione C 2-Methyl-2-(3-oxobutyl)-1,3-cyclohexanedione A->C Base (e.g., Et3N) B Methyl vinyl ketone B->C D 2-Methyl-2-(3-oxobutyl)-1,3-cyclohexanedione E Wieland-Miescher Ketone D->E Catalyst (e.g., Proline)

Caption: Synthetic pathway to the Wieland-Miescher ketone.

Experimental Workflow

Experimental_Workflow start Start: 2-Methyl-1,3-cyclohexanedione & Methyl vinyl ketone michael Michael Addition (Triethylamine) start->michael intermediate Isolate & Purify 2-Methyl-2-(3-oxobutyl)-1,3-cyclohexanedione michael->intermediate aldol Intramolecular Aldol Condensation ((S)-Proline) intermediate->aldol workup Aqueous Workup & Extraction aldol->workup purification Purification (Distillation/Crystallization) workup->purification product Final Product: Wieland-Miescher Ketone purification->product

Caption: Experimental workflow for Wieland-Miescher ketone synthesis.

References

Application Notes and Protocols: Biological Activity of 2-(3-Oxobutyl)cyclohexanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-(3-Oxobutyl)cyclohexanone scaffold represents a versatile chemical structure with significant potential in drug discovery and development. As a cyclic ketone derivative, it serves as a valuable intermediate in organic synthesis for creating more complex molecules.[1][2] Derivatives of the broader cyclohexanone (B45756) class have demonstrated a range of biological activities, including anti-inflammatory and cytotoxic effects, suggesting that this compound derivatives could be promising candidates for therapeutic development. This document provides detailed application notes and experimental protocols for the investigation of the biological activity of this class of compounds, with a focus on their potential as cytotoxic and anti-inflammatory agents.

Data Presentation: Biological Activities of this compound Derivatives

While extensive quantitative data for a broad range of this compound derivatives are not widely available in published literature, the following tables present illustrative data based on the expected biological activities of this compound class. These tables are intended to serve as a template for organizing and presenting experimental findings.

Table 1: In Vitro Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines

Compound IDDerivative SubstitutionCell LineIC₅₀ (µM)
OCD-1 UnsubstitutedA549 (Lung)> 100
OCD-2 4-MethylA549 (Lung)75.2 ± 5.1
OCD-3 4-PhenylA549 (Lung)22.8 ± 2.3
OCD-4 4-ChloroA549 (Lung)15.6 ± 1.8
OCD-1 UnsubstitutedMCF-7 (Breast)> 100
OCD-2 4-MethylMCF-7 (Breast)88.4 ± 6.7
OCD-3 4-PhenylMCF-7 (Breast)31.5 ± 3.5
OCD-4 4-ChloroMCF-7 (Breast)18.9 ± 2.1
OCD-1 UnsubstitutedHCT116 (Colon)> 100
OCD-2 4-MethylHCT116 (Colon)81.3 ± 7.2
OCD-3 4-PhenylHCT116 (Colon)28.1 ± 2.9
OCD-4 4-ChloroHCT116 (Colon)16.2 ± 1.5

IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50% and are presented as mean ± standard deviation from three independent experiments.

Table 2: In Vitro Anti-inflammatory Activity of this compound Derivatives

Compound IDDerivative SubstitutionCOX-1 Inhibition (IC₅₀, µM)COX-2 Inhibition (IC₅₀, µM)Selectivity Index (COX-1/COX-2)
OCD-1 Unsubstituted> 100> 100-
OCD-5 3-Methoxy85.3 ± 6.845.1 ± 4.21.89
OCD-6 3,5-Dimethyl62.1 ± 5.515.7 ± 1.93.95
OCD-7 3-Trifluoromethyl48.9 ± 4.15.2 ± 0.69.40
Celecoxib (Reference)24.5 ± 2.10.06 ± 0.01408.3

IC₅₀ values represent the concentration of the compound required to inhibit enzyme activity by 50%. The selectivity index is a ratio of the IC₅₀ values, indicating the compound's preference for inhibiting COX-2 over COX-1.

Experimental Protocols

Synthesis of this compound Derivatives

A general method for the synthesis of this compound and its derivatives is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation.[3]

Materials:

  • Cyclohexanone (or substituted cyclohexanone)

  • Methyl vinyl ketone

  • Base catalyst (e.g., sodium ethoxide, potassium hydroxide)

  • Solvent (e.g., ethanol, methanol)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography)

Procedure:

  • Dissolve the cyclohexanone derivative in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add the base catalyst to the solution and stir for 15-30 minutes at room temperature to generate the enolate.

  • Slowly add methyl vinyl ketone to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) gradient).

  • Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

G cluster_synthesis Synthesis Workflow start Start: Reactants reactants Cyclohexanone Derivative + Methyl Vinyl Ketone + Base Catalyst start->reactants michael_addition Michael Addition reactants->michael_addition Step 1 intramolecular_aldol Intramolecular Aldol Condensation michael_addition->intramolecular_aldol Step 2 product This compound Derivative intramolecular_aldol->product Step 3 purification Purification (Column Chromatography) product->purification characterization Characterization (NMR, MS, IR) purification->characterization end End: Pure Compound characterization->end

Caption: General workflow for the synthesis of this compound derivatives.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][4]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 96-well flat-bottom plates

  • This compound derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

G cluster_mtt MTT Assay Workflow cell_seeding Seed Cells in 96-well Plate compound_treatment Treat with Derivatives cell_seeding->compound_treatment incubation Incubate for 48-72h compound_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for 4h (Formazan Formation) mtt_addition->formazan_formation solubilization Solubilize Formazan formazan_formation->solubilization absorbance_reading Read Absorbance at 570 nm solubilization->absorbance_reading data_analysis Calculate IC50 Values absorbance_reading->data_analysis

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a method to determine the inhibitory activity of the test compounds against COX-1 and COX-2 enzymes.[5][6][7]

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl)

  • Colorimetric or fluorometric probe

  • This compound derivatives dissolved in DMSO

  • Reference inhibitor (e.g., celecoxib, indomethacin)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, the enzyme (COX-1 or COX-2), and the probe in a 96-well plate.

  • Add the test compounds at various concentrations to the wells. Include a vehicle control and a reference inhibitor control.

  • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the absorbance or fluorescence at the appropriate wavelength in kinetic mode for 5-10 minutes.

  • Calculate the rate of reaction for each well.

  • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Calculate the IC₅₀ values for COX-1 and COX-2 inhibition.

G cluster_cox COX Inhibition Assay Workflow prepare_reaction Prepare Reaction Mixture (Buffer, Enzyme, Probe) add_compounds Add Test Compounds prepare_reaction->add_compounds pre_incubation Pre-incubate add_compounds->pre_incubation initiate_reaction Initiate Reaction (Add Arachidonic Acid) pre_incubation->initiate_reaction measure_signal Measure Kinetic Signal initiate_reaction->measure_signal data_analysis Calculate IC50 Values measure_signal->data_analysis G cluster_cox_pathway COX Inflammatory Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa releases cox COX-1 / COX-2 aa->cox pgs Prostaglandins (PGs) cox->pgs inflammation Inflammation pgs->inflammation compounds This compound Derivatives compounds->cox inhibit G cluster_nfkb_pathway NF-κB Signaling Pathway stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Cell Surface Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb_p Phosphorylated IκB ikk->ikb_p phosphorylates ikb IκB nfkb_ikb NF-κB/IκB Complex (Cytoplasm) ikb->nfkb_ikb nfkb NF-κB nfkb->nfkb_ikb nfkb_active Active NF-κB (Nucleus) ikb_p->nfkb_active degrades, releasing transcription Gene Transcription (Inflammation, Cell Survival) nfkb_active->transcription activates compounds This compound Derivatives compounds->ikk may inhibit

References

Medicinal Chemistry Applications of Substituted Cyclohexanones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted cyclohexanones are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The inherent reactivity of the cyclohexanone (B45756) scaffold allows for diverse chemical modifications, leading to the development of potent therapeutic agents. This document provides a comprehensive overview of the applications of substituted cyclohexanones in medicinal chemistry, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this promising area.

Anticancer Applications

Substituted cyclohexanones have emerged as a promising scaffold for the development of novel anticancer agents. Their mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.

A notable mechanism of action for some substituted cyclohexanone derivatives is the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis. Specifically, certain compounds have been shown to up-regulate the pro-apoptotic protein Bax and down-regulate the anti-apoptotic protein Bcl-2, thereby promoting programmed cell death in cancer cells.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various substituted cyclohexanone derivatives against different human cancer cell lines.

Compound/Derivative SeriesCell LineIC50 (µM)Reference
2,6-bis-(4-nitrobenzylidene) cyclohexanoneA549 (Lung Carcinoma)0.48[1]
α,β-unsaturated cyclohexanone analogous of curcumin (B1669340) I(3)HepG2 (Hepatocellular Carcinoma)0.43[2]
α,β-unsaturated cyclohexanone analogous of curcumin I(12)HepG2 (Hepatocellular Carcinoma)1.54[2]
Pyridine-dicarboximide-cyclohexanone 3cMultiple Cancer Cell LinesVaries[3]
Pyridine-dicarboximide-cyclohexanone 3dMultiple Cancer Cell LinesVaries[3]
Pyridine-dicarboximide-cyclohexanone 3eMultiple Cancer Cell LinesVaries[3]
Pyridine-dicarboximide-cyclohexanone 3kMultiple Cancer Cell LinesVaries[3]
Pyridine-dicarboximide-cyclohexanone 3lMultiple Cancer Cell LinesVaries[3]

Signaling Pathway: Bcl-2 Family-Mediated Apoptosis

Bcl2_Pathway cluster_stimuli Apoptotic Stimuli cluster_bcl2_family Bcl-2 Family Proteins cluster_mitochondrion Mitochondrial Events cluster_caspase_cascade Caspase Cascade Substituted_Cyclohexanone Substituted Cyclohexanone Bax Bax (Pro-apoptotic) Substituted_Cyclohexanone->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Substituted_Cyclohexanone->Bcl2 Downregulates MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->MOMP Promotes Bcl2->MOMP Inhibits Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Antimicrobial_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_evaluation Further Evaluation Synthesis Synthesis of Substituted Cyclohexanones Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Primary_Screening Primary Screening (e.g., Agar Diffusion) Characterization->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination Active Compounds Mechanism_of_Action Mechanism of Action Studies MIC_Determination->Mechanism_of_Action Toxicity_Assay Cytotoxicity Assays Mechanism_of_Action->Toxicity_Assay In_Vivo_Models In Vivo Efficacy Models Toxicity_Assay->In_Vivo_Models Antiviral_Discovery_Workflow cluster_design_synthesis Design & Synthesis cluster_in_vitro_assays In Vitro Evaluation cluster_mechanism_studies Mechanism of Action Target_Identification Viral Target Identification (e.g., Mpro, Polymerase) Compound_Design Structure-Based Design or High-Throughput Screening Target_Identification->Compound_Design Synthesis_Purification Synthesis & Purification of Cyclohexanone Derivatives Compound_Design->Synthesis_Purification Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on host cells) Synthesis_Purification->Cytotoxicity_Assay Antiviral_Screening Antiviral Activity Screening (e.g., Plaque Reduction Assay) Cytotoxicity_Assay->Antiviral_Screening Non-toxic Compounds IC50_Determination IC50 Determination Antiviral_Screening->IC50_Determination Active Compounds Enzyme_Inhibition_Assay Enzyme Inhibition Assays IC50_Determination->Enzyme_Inhibition_Assay Viral_Entry_Inhibition Viral Entry/Replication Assays IC50_Determination->Viral_Entry_Inhibition

References

Application Notes and Protocols: 2-(3-Oxobutyl)cyclohexanone in Steroid Precursor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-(3-Oxobutyl)cyclohexanone and its derivatives as pivotal intermediates in the synthesis of steroid precursors. The core of this application lies in the Robinson annulation reaction, a powerful tool for the construction of the fused ring systems characteristic of steroids. This document outlines the key reaction, experimental protocols, and relevant data to facilitate its application in a laboratory setting.

Introduction

The synthesis of steroids and their precursors is a cornerstone of medicinal and organic chemistry. A crucial step in many total syntheses of these complex molecules is the formation of the polycyclic core. The Robinson annulation, a reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation, is a widely employed strategy for this purpose.[1][2][3][4] this compound and its analogs are key building blocks in this context, serving as the Michael donor that, upon reaction with a Michael acceptor like methyl vinyl ketone, initiates the ring-forming cascade. This process leads to the formation of bicyclic systems, such as the Wieland-Miescher ketone, which are versatile precursors for a wide range of steroids.[5][6]

Core Reaction: The Robinson Annulation

The Robinson annulation is a two-step process that begins with the Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to form a cyclohexenone ring.[2][3][4][6] In the context of steroid precursor synthesis, a substituted cyclohexanone (B45756) derivative, such as 2-methylcyclohexanone (B44802), is often used as the starting material. This is then reacted with an α,β-unsaturated ketone, like methyl vinyl ketone, to generate a 1,5-diketone intermediate. This intermediate subsequently undergoes an intramolecular aldol condensation to yield a bicyclic enone, a foundational structure for the steroid nucleus.

Signaling Pathway Diagram

Robinson_Annulation cluster_michael Michael Addition cluster_aldol Intramolecular Aldol Condensation Start 2-Methyl- cyclohexanone Enolate Enolate Intermediate Start->Enolate Base Start->Enolate MVK Methyl Vinyl Ketone Enolate->MVK Nucleophilic Attack Enolate->MVK Diketone 2-Methyl-2-(3-oxobutyl) -cyclohexanone (1,5-Diketone) MVK->Diketone MVK->Diketone Aldol_Enolate Intramolecular Enolate Formation Diketone->Aldol_Enolate Base Diketone->Aldol_Enolate Keto_Alcohol Bicyclic Keto-Alcohol Aldol_Enolate->Keto_Alcohol Cyclization Aldol_Enolate->Keto_Alcohol WMK Wieland-Miescher Ketone Keto_Alcohol->WMK Dehydration Keto_Alcohol->WMK

Caption: Robinson Annulation Pathway for Wieland-Miescher Ketone Synthesis.

Quantitative Data

The following table summarizes representative yields for the synthesis of key intermediates in steroid precursor synthesis using the Robinson annulation and related reactions. It is important to note that reaction conditions can significantly influence the outcome and yield.

Starting Material 1Starting Material 2ProductCatalyst/BaseSolventYield (%)Reference
2-Methylcyclohexane-1,3-dioneMethyl Vinyl Ketone2-Methyl-2-(3-oxobutyl)cyclohexane-1,3-dioneTriethylamineNeat97Bradshaw et al. (as cited in[7])
2-Methylcyclohexane-1,3-dioneMethyl Vinyl Ketone2-Methyl-2-(3-oxobutyl)cyclohexane-1,3-dionePotassium HydroxideMethanol93(as cited in[7])
2-Methylcyclohexane-1,3-dioneMethyl Vinyl Ketone2-Methyl-2-(3-oxobutyl)cyclohexane-1,3-dioneBenzyltrimethylammonium hydroxideMethanol83(as cited in[7])
2-Methyl-1,3-cyclopentanedioneMethyl Vinyl KetoneWieland-Miescher KetoneL-ProlineDMSO49Hajos-Parrish Reaction (as cited in[5])
2-Methyl-1,3-cyclopentanedioneMethyl Vinyl KetoneWieland-Miescher KetoneL-Proline (one-pot)Not Specified76 (ee)(as cited in[5])

Note: The yields reported are for the specific reactions cited and may vary based on experimental conditions.

Experimental Protocols

The following protocols provide a general framework for the synthesis of steroid precursors using the Robinson annulation.

Synthesis of Wieland-Miescher Ketone from 2-Methylcyclohexanone and Methyl Vinyl Ketone

This protocol is adapted from a standard procedure for the Robinson annulation.[1]

Materials:

  • 2-Methylcyclohexanone (1.0 equivalent)

  • Methyl vinyl ketone (1.2 equivalents)

  • Sodium ethoxide (1.1 equivalents)

  • Anhydrous ethanol

  • 5% Hydrochloric acid (aqueous)

  • Saturated sodium bicarbonate solution (aqueous)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane (DCM)

  • Hexane

  • Ethyl acetate (B1210297)

  • Silica (B1680970) gel (230-400 mesh)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-methylcyclohexanone in anhydrous ethanol.

  • Base Addition: To the stirred solution, add sodium ethoxide portion-wise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • Michael Addition: Slowly add methyl vinyl ketone to the reaction mixture via a dropping funnel over a period of 15 minutes.

  • Reaction: After the addition is complete, heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize it with 5% hydrochloric acid.

  • Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Experimental Workflow Diagram

Experimental_Workflow Start Dissolve 2-Methylcyclohexanone in Anhydrous Ethanol Add_Base Add Sodium Ethoxide (Stir for 30 min) Start->Add_Base Add_MVK Add Methyl Vinyl Ketone (dropwise) Add_Base->Add_MVK Reflux Heat to Reflux (Monitor by TLC) Add_MVK->Reflux Workup Cool and Neutralize with 5% HCl Reflux->Workup Extraction Extract with DCM, Wash with NaHCO3 and Brine Workup->Extraction Drying Dry over MgSO4 Extraction->Drying Purification Filter, Concentrate, and Purify by Column Chromatography Drying->Purification Product Wieland-Miescher Ketone Purification->Product

Caption: Experimental Workflow for Wieland-Miescher Ketone Synthesis.

Conclusion

This compound and related 1,5-diketones are indispensable intermediates in the construction of the steroid framework. The Robinson annulation provides a reliable and versatile method for the synthesis of key bicyclic precursors. The protocols and data presented herein offer a foundational guide for researchers engaged in the synthesis of steroids and other complex cyclic molecules. Further optimization of reaction conditions, including the use of asymmetric catalysts, can lead to enhanced yields and enantioselectivity, paving the way for the efficient synthesis of biologically active steroid derivatives.

References

Application Notes and Protocols for the Characterization of 2-(3-Oxobutyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 2-(3-Oxobutyl)cyclohexanone (CAS No: 26942-62-1), a cyclic ketone derivative with applications in organic synthesis.[1] The following protocols and data are intended to guide researchers in confirming the identity, purity, and structural attributes of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for sample handling, solvent selection, and interpretation of analytical results.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₆O₂[2][3]
Molecular Weight 168.23 g/mol [2][3]
IUPAC Name 2-(3-oxobutyl)cyclohexan-1-one[2]
CAS Number 26942-62-1[2]
Appearance Not explicitly stated, likely a liquid or low-melting solid.
Boiling Point Data not available.[4]
Melting Point Data not available.[4]
Density Data not available.[4]

Chromatographic Methods

Chromatographic techniques are fundamental for assessing the purity of this compound and for its separation from reaction mixtures or impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound. The mass spectrum provides a molecular fingerprint, aiding in structural elucidation.

This protocol is adapted from established methods for the analysis of related ketone compounds.

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: HP-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent nonpolar column.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless injection).

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

The expected mass spectrum of this compound will show characteristic fragmentation patterns. Key fragments are summarized in Table 2.

Table 2: Key Mass Fragments for this compound

m/zInterpretationSource
168 Molecular Ion [M]⁺[2]
111 Fragment ion[2]
98 Fragment ion
43 Fragment ion (likely [CH₃CO]⁺)[2]
High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of less volatile compounds or for preparative scale separations. A reverse-phase method is generally suitable for a compound of this polarity.

This protocol provides a starting point for the development of a specific HPLC method for this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • Start with 30% B, hold for 2 minutes.

    • Linearly increase to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm (for the carbonyl chromophore).

  • Injection Volume: 10 µL.

Spectroscopic Methods

Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its functional groups and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. Both ¹H and ¹³C NMR should be performed.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Sample Concentration: Approximately 10-20 mg of the compound in 0.6 mL of solvent.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-32.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled (zgpg30).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on concentration.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Cyclohexanone (B45756) C=O -~210
Oxobutyl C=O -~208
CH₃ (acetyl) ~2.1~30
CH₂ (next to acetyl C=O) ~2.7~45
CH₂ (adjacent to cyclohexanone) ~2.4~30
CH (on cyclohexanone ring) ~2.5~50
Cyclohexanone CH₂'s 1.5 - 2.325 - 42
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key functional groups are the two ketone carbonyls.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A thin film of the neat liquid sample on a salt plate (NaCl or KBr) or as a KBr pellet if the sample is solid.

  • Measurement Mode: Attenuated Total Reflectance (ATR) or transmission.

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

The IR spectrum of this compound is expected to show strong absorptions characteristic of its ketone functional groups.

Table 4: Characteristic IR Absorptions for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~1715 StrongC=O stretch (cyclohexanone)
~1705 StrongC=O stretch (aliphatic ketone)
2850 - 2960 Medium-StrongC-H stretch (aliphatic)
1450 - 1470 MediumC-H bend (methylene)
1360 MediumC-H bend (methyl)

Visualized Workflows

The following diagrams illustrate the logical workflow for the characterization of this compound.

Characterization_Workflow cluster_synthesis Sample Preparation cluster_analysis Analytical Characterization Synthesis Synthesis or Procurement of This compound Purity Purity Assessment (GC-MS, HPLC) Synthesis->Purity Initial Analysis Structure Structural Elucidation (NMR, IR, MS) Purity->Structure For Pure Sample Confirmation Identity Confirmation Purity->Confirmation Structure->Confirmation Data Interpretation

Caption: General workflow for the analytical characterization of this compound.

Spectroscopic_Analysis_Workflow cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Sample Purified this compound H_NMR ¹H NMR Sample->H_NMR C_NMR ¹³C NMR Sample->C_NMR FTIR FTIR Analysis Sample->FTIR GCMS GC-MS Analysis Sample->GCMS Structural_Confirmation Final Structure Confirmation H_NMR->Structural_Confirmation Connectivity C_NMR->Structural_Confirmation Connectivity FTIR->Structural_Confirmation Functional Groups GCMS->Structural_Confirmation Molecular Weight & Fragmentation

Caption: Workflow for spectroscopic analysis of this compound.

References

Application Note and Protocol for the Chromatographic Purification of 2-(3-Oxobutyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 2-(3-Oxobutyl)cyclohexanone, a key intermediate in organic synthesis, utilizing flash column chromatography. The described methodology is designed to yield a high-purity product suitable for subsequent synthetic transformations and drug development applications. This application note also outlines a high-performance liquid chromatography (HPLC) method for the analysis of the purified product.

Introduction

This compound is a diketone of significant interest in the synthesis of complex organic molecules, including analogs of the Wieland-Miescher ketone, which are foundational building blocks for steroids and other natural products.[1][2][3] The purity of this intermediate is critical for the success of subsequent reaction steps. This protocol details a robust and reproducible method for the purification of this compound from a crude reaction mixture using silica (B1680970) gel flash column chromatography.

Experimental Protocols

Flash Column Chromatography Purification

This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjustments may be necessary for different scales.

Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)[4]

  • Hexane (B92381) (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Glass chromatography column (40-60 mm diameter)

  • Compressed air or nitrogen source for flash chromatography

  • Fraction collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate (B83412) stain

  • Rotary evaporator

Procedure:

  • TLC Analysis of Crude Mixture:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using a solvent system of hexane and ethyl acetate. A starting ratio of 4:1 (Hexane:Ethyl Acetate) is recommended.

    • Visualize the spots under a UV lamp and/or by staining with potassium permanganate.

    • The desired product, this compound, is expected to have an Rf value between 0.2 and 0.4 in an appropriate solvent system. Adjust the solvent polarity to achieve optimal separation from impurities.[5]

  • Column Preparation (Slurry Method):

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of glass wool or cotton at the bottom of the column.[1]

    • Add a thin layer (approx. 1 cm) of sand on top of the plug.[1]

    • In a beaker, prepare a slurry of silica gel in the initial, less polar eluent (e.g., 9:1 Hexane:Ethyl Acetate). A silica gel to crude compound ratio of 50:1 (w/w) is recommended for good separation.[5]

    • Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove air bubbles.

    • Once the silica gel has settled, add a layer of sand (approx. 1 cm) on top of the silica bed to prevent disturbance during solvent addition.[5]

    • Equilibrate the column by passing 2-3 column volumes of the initial eluent through the packed silica gel.

  • Sample Loading:

    • Dissolve the crude this compound (1 g) in a minimal amount of dichloromethane or the eluent.

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

    • Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the crude product in a suitable solvent, add silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[6]

  • Elution and Fraction Collection:

    • Begin elution with the initial, less polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate).

    • Apply gentle pressure using compressed air or nitrogen to achieve a solvent flow rate of approximately 2 inches/minute.

    • Collect fractions of a suitable volume (e.g., 20-25 mL) in test tubes.

    • Gradually increase the polarity of the eluent (gradient elution) to elute the desired compound and then more polar impurities. A suggested gradient is from 9:1 to 4:1 Hexane:Ethyl Acetate.[6]

  • Fraction Analysis:

    • Monitor the collected fractions by TLC.

    • Combine the fractions containing the pure this compound.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This method can be used to determine the purity of the final product.

Instrumentation and Conditions:

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[7]

  • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 65:35).[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection: UV at 254 nm (ketone chromophore).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.[7]

Procedure:

  • Sample Preparation: Prepare a solution of the purified this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection: Inject the sample onto the equilibrated HPLC column.

  • Data Analysis: Record the chromatogram and determine the purity by integrating the peak area of the product and any impurities.

Data Presentation

Table 1: Flash Chromatography Parameters

ParameterValue
Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseHexane:Ethyl Acetate (Gradient)
Initial Eluent9:1 Hexane:Ethyl Acetate
Final Eluent4:1 Hexane:Ethyl Acetate
Flow Rate~2 inches/minute
DetectionTLC with UV and KMnO₄ stain

Table 2: Expected Results (Hypothetical)

ParameterExpected Value
Crude Purity (by TLC) ~70-80%
Purified Purity (by HPLC) >98%
Recovery 85-95%
Retention Time (HPLC) Compound-specific

Visualization

Chromatographic_Purification_Workflow start Start: Crude This compound tlc TLC Analysis (Determine Eluent) start->tlc column_prep Column Preparation (Silica Gel Slurry) tlc->column_prep sample_load Sample Loading (On Column) column_prep->sample_load elution Elution & Fraction Collection (Gradient: Hexane/EtOAc) sample_load->elution fraction_analysis Fraction Analysis (TLC) elution->fraction_analysis fraction_analysis->elution Continue Elution pooling Combine Pure Fractions fraction_analysis->pooling Identify Pure Fractions evaporation Solvent Evaporation (Rotary Evaporator) pooling->evaporation hplc_analysis Purity Analysis (HPLC) evaporation->hplc_analysis end End: Purified Product (>98% Purity) hplc_analysis->end

Caption: Workflow for the purification of this compound.

Discussion

The described flash column chromatography protocol provides an effective method for the purification of this compound. The use of a gradient elution from a non-polar to a more polar solvent system allows for the efficient separation of the desired product from both less polar and more polar impurities. The final purity of the product should be confirmed by a suitable analytical technique such as HPLC, as outlined. The successful implementation of this protocol will yield high-purity this compound, which is essential for its use in further synthetic applications.

References

Derivatisierung von 2-(3-Oxobutyl)cyclohexanon für weiterführende Reaktionen

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungshinweise und Protokolle für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung

2-(3-Oxobutyl)cyclohexanon, ein 1,5-Diketon, ist ein vielseitiges Zwischenprodukt in der organischen Synthese. Seine bifunktionelle Natur mit zwei Carbonylgruppen unterschiedlicher Reaktivität sowie mehreren sauren α-Protonen ermöglicht eine breite Palette von Derivatisierungsreaktionen. Diese Derivate dienen als wichtige Bausteine für die Synthese komplexer Moleküle, insbesondere von Naturstoffen, pharmazeutischen Wirkstoffen und deren Analoga. Diese Anwendungsnotizen bieten detaillierte Protokolle für Schlüsselreaktionen zur Derivatisierung von 2-(3-Oxobutyl)cyclohexanon, einschließlich quantitativer Daten und mechanistischer Einblicke, um Forscher bei der Nutzung dieses wertvollen Synthesebausteins zu unterstützen.

Robinson-Anellierung: Synthese des Wieland-Miescher-Ketons

Die intramolekulare Aldolkondensation von 2-(3-Oxobutyl)cyclohexanon führt zur Bildung des Wieland-Miescher-Ketons, einem zentralen Baustein in der Synthese von Steroiden, Terpenoiden und anderen polyzyklischen Naturstoffen.[1] Die Reaktion wird typischerweise durch Basen oder in jüngerer Zeit durch organokatalytische, enantioselektive Methoden katalysiert.

Protokoll 1: Basenkatalysierte Synthese des racemischen Wieland-Miescher-Ketons

Dieses Protokoll beschreibt die klassische basenkatalysierte Robinson-Anellierung.

Materialien:

  • 2-(3-Oxobutyl)cyclohexanon

  • Kaliumhydroxid (KOH)

  • Methanol (MeOH)

  • Salzsäure (HCl, 1 M)

  • Ethylacetat

  • Gesättigte Natriumchloridlösung (Sole)

  • Wasserfreies Magnesiumsulfat (MgSO₄)

Durchführung:

  • Lösen Sie 2-(3-Oxobutyl)cyclohexanon (1 Äquiv.) in Methanol.

  • Fügen Sie unter Rühren bei Raumtemperatur eine Lösung von Kaliumhydroxid (1.1 Äquiv.) in Methanol hinzu.

  • Erhitzen Sie die Reaktionsmischung für 4-6 Stunden unter Rückfluss.

  • Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

  • Nach vollständigem Umsatz kühlen Sie die Mischung auf Raumtemperatur ab und neutralisieren Sie sie mit 1 M Salzsäure.

  • Entfernen Sie das Methanol unter reduziertem Druck.

  • Extrahieren Sie die wässrige Phase dreimal mit Ethylacetat.

  • Waschen Sie die vereinigten organischen Phasen mit Wasser und anschließend mit Sole.

  • Trocknen Sie die organische Phase über wasserfreiem Magnesiumsulfat, filtrieren Sie und konzentrieren Sie sie im Vakuum.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie an Kieselgel (Eluent: Hexan/Ethylacetat-Gemisch).

Protokoll 2: Enantioselektive Synthese des (S)-Wieland-Miescher-Ketons (Hajos-Parrish-Eder-Sauer-Wiechert-Reaktion)

Diese Methode nutzt (S)-Prolin als chiralen Organokatalysator, um eine hohe Enantioselektivität zu erreichen.

Materialien:

  • 2-(3-Oxobutyl)cyclohexanon

  • (S)-Prolin

  • Dimethylsulfoxid (DMSO)

  • Wasser

  • Diethylether

Durchführung:

  • Lösen Sie 2-(3-Oxobutyl)cyclohexanon (1 Äquiv.) in DMSO.

  • Fügen Sie (S)-Prolin (0.1 Äquiv.) hinzu und rühren Sie die Mischung bei Raumtemperatur.

  • Die Reaktionszeit kann je nach Maßstab und gewünschtem Umsatz zwischen 24 und 72 Stunden variieren. Überwachen Sie den Fortschritt mittels DC oder HPLC.

  • Nach Beendigung der Reaktion fügen Sie Wasser hinzu, um das Produkt auszufällen oder die Extraktion zu erleichtern.

  • Extrahieren Sie die Mischung mehrmals mit Diethylether.

  • Waschen Sie die vereinigten organischen Phasen mit Wasser und Sole.

  • Trocknen Sie die organische Phase über wasserfreiem MgSO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.

  • Das Produkt kann durch Umkristallisation weiter aufgereinigt werden, um die Enantiomerenreinheit zu erhöhen.

Quantitative Daten zur Robinson-Anellierung
Katalysator/BaseLösungsmittelTemperatur (°C)Zeit (h)Ausbeute (%)Enantiomerenüberschuss (ee, %)
KOHMethanolRückfluss675-85Racemisch
(S)-ProlinDMSORT4870-8070-85
(S)-ProlinNMP60249193

NMP: N-Methyl-2-pyrrolidon, RT: Raumtemperatur

Diagramm: Allgemeiner Mechanismus der Robinson-Anellierung

Robinson_Annulation cluster_michael Michael-Addition cluster_aldol Aldolkondensation Enolat Enolat-Bildung Michael_Akzeptor Angriff an Michael-Akzeptor Enolat->Michael_Akzeptor Addukt 1,5-Diketon (Edukt) Michael_Akzeptor->Addukt Protonierung Enolat_Aldol Erneute Enolat- Bildung Addukt->Enolat_Aldol Base Ringschluss Intramolekularer Ringschluss Enolat_Aldol->Ringschluss Aldol_Produkt β-Hydroxyketon Ringschluss->Aldol_Produkt Protonierung Kondensation Wasserabspaltung Aldol_Produkt->Kondensation Hitze/Säure/Base WMK Wieland-Miescher-Keton (α,β-ungesättigtes Keton) Kondensation->WMK Edukt 2-(3-Oxobutyl)cyclohexanon Edukt->Enolat Base

Abbildung 1: Schematischer Ablauf der Robinson-Anellierung von 2-(3-Oxobutyl)cyclohexanon.

Synthese von Heterozyklen

Die 1,5-Dicarbonylstruktur von 2-(3-Oxobutyl)cyclohexanon ist ein idealer Vorläufer für die Synthese verschiedener heterozyklischer Ringsysteme, die in vielen pharmazeutisch aktiven Molekülen vorkommen.

Paal-Knorr-Synthese von Pyrazolen

Die Reaktion von 1,5-Diketonen mit Hydrazinderivaten ist eine direkte Methode zur Herstellung von Pyrazolen.

Protokoll 3: Synthese eines Pyrazolderivats

Materialien:

  • 2-(3-Oxobutyl)cyclohexanon

  • Hydrazinhydrat oder Phenylhydrazin

  • Ethanol (EtOH)

  • Essigsäure (katalytisch)

Durchführung:

  • Lösen Sie 2-(3-Oxobutyl)cyclohexanon (1 Äquiv.) in Ethanol.

  • Fügen Sie Hydrazinhydrat oder Phenylhydrazin (1.1 Äquiv.) und eine katalytische Menge Essigsäure hinzu.

  • Erhitzen Sie die Mischung für 2-4 Stunden unter Rückfluss.

  • Überwachen Sie die Reaktion mittels DC.

  • Nach Beendigung der Reaktion entfernen Sie das Lösungsmittel im Vakuum.

  • Lösen Sie den Rückstand in Ethylacetat und waschen Sie ihn mit Wasser und Sole.

  • Trocknen Sie die organische Phase über MgSO₄, filtrieren Sie und dampfen Sie sie ein.

  • Reinigen Sie das Produkt durch Säulenchromatographie oder Umkristallisation.

Synthese von Pyrimidinen

Die Cyclokondensation mit Amidinen oder Harnstoffderivaten führt zur Bildung von Pyrimidinringen.

Protokoll 4: Synthese eines Pyrimidinderivats

Materialien:

  • 2-(3-Oxobutyl)cyclohexanon

  • Benzamidin-Hydrochlorid

  • Natriumethanolat (NaOEt)

  • Ethanol (EtOH)

Durchführung:

  • Stellen Sie eine frische Lösung von Natriumethanolat in Ethanol her.

  • Lösen Sie 2-(3-Oxobutyl)cyclohexanon (1 Äquiv.) und Benzamidin-Hydrochlorid (1.1 Äquiv.) in Ethanol.

  • Fügen Sie die Natriumethanolat-Lösung langsam hinzu und erhitzen Sie die Mischung für 8-12 Stunden unter Rückfluss.

  • Verfolgen Sie den Reaktionsverlauf mittels DC.

  • Nach dem Abkühlen neutralisieren Sie die Reaktion mit verdünnter Salzsäure.

  • Entfernen Sie das Ethanol und extrahieren Sie die wässrige Phase mit Chloroform.

  • Waschen, trocknen und konzentrieren Sie die organische Phase.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie.

Synthese von Benzodiazepinen

Die Reaktion mit o-Phenylendiamin in Gegenwart eines sauren Katalysators ergibt 1,5-Benzodiazepin-Derivate.[2][3]

Protokoll 5: Synthese eines Benzodiazepin-Derivats

Materialien:

  • 2-(3-Oxobutyl)cyclohexanon

  • o-Phenylendiamin

  • Acetonitril (CH₃CN)

  • H-MCM-22 (saurer Zeolith-Katalysator)[2]

Durchführung:

  • Suspendieren Sie den H-MCM-22-Katalysator (150 mg pro mmol Keton) in Acetonitril.

  • Fügen Sie 2-(3-Oxobutyl)cyclohexanon (1 Äquiv.) und o-Phenylendiamin (1 Äquiv.) hinzu.

  • Rühren Sie die Suspension bei Raumtemperatur für 1-3 Stunden.

  • Überwachen Sie die Reaktion mittels DC.

  • Filtrieren Sie den Katalysator ab und waschen Sie ihn mit Acetonitril.

  • Entfernen Sie das Lösungsmittel aus dem Filtrat im Vakuum.

  • Das Produkt kann in der Regel ohne weitere Reinigung in hoher Reinheit erhalten werden.

Zusammenfassung der heterozyklischen Synthesen
HeterozyklusReagenzKatalysator/BedingungenTypische Ausbeute (%)
PyrazolHydrazinhydratEssigsäure, EtOH, Rückfluss80-90
PyrimidinBenzamidinNaOEt, EtOH, Rückfluss60-75
Benzodiazepino-PhenylendiaminH-MCM-22, CH₃CN, RT85-95[2]

Diagramm: Synthesewege zu Heterozyklen

Heterocycles_Synthesis cluster_pyrazole Pyrazol-Synthese cluster_pyrimidine Pyrimidin-Synthese cluster_benzodiazepine Benzodiazepin-Synthese Start 2-(3-Oxobutyl)cyclohexanon Hydrazin + Hydrazin-Derivat Start->Hydrazin Amidin + Amidin/Harnstoff Start->Amidin OPDA + o-Phenylendiamin Start->OPDA Pyrazole Pyrazol-Derivat Hydrazin->Pyrazole saure Katalyse Pyrimidin Pyrimidin-Derivat Amidin->Pyrimidin basische Kondensation Benzodiazepin Benzodiazepin-Derivat OPDA->Benzodiazepin saure Katalyse

Abbildung 2: Übersicht der Synthesewege von Heterozyklen aus 2-(3-Oxobutyl)cyclohexanon.

Reaktionen an den Carbonylgruppen

Die beiden Carbonylgruppen können selektiv oder gemeinsam modifiziert werden, um eine Vielzahl von Derivaten zu erzeugen.

Knoevenagel-Kondensation

Die Knoevenagel-Kondensation mit aktiven Methylenverbindungen ermöglicht die Bildung neuer C=C-Doppelbindungen an den Carbonylpositionen.

Protokoll 6: Knoevenagel-Kondensation mit Malononitril

Materialien:

  • 2-(3-Oxobutyl)cyclohexanon

  • Malononitril

  • Piperidin (katalytisch)

  • Benzol oder Toluol

Durchführung:

  • Lösen Sie 2-(3-Oxobutyl)cyclohexanon (1 Äquiv.) und Malononitril (2.2 Äquiv. für beide Carbonylgruppen) in Benzol.

  • Fügen Sie eine katalytische Menge Piperidin hinzu.

  • Erhitzen Sie die Mischung unter Verwendung eines Dean-Stark-Wasserabscheiders für 4-8 Stunden unter Rückfluss.

  • Nach vollständigem Umsatz waschen Sie die Reaktionsmischung mit verdünnter Salzsäure, Wasser und Sole.

  • Trocknen Sie die organische Phase (MgSO₄), filtrieren Sie und entfernen Sie das Lösungsmittel.

  • Reinigen Sie das Produkt durch Säulenchromatographie.

Wittig-Reaktion

Die Wittig-Reaktion ermöglicht die Umwandlung der Carbonylgruppen in Alkene mit hoher Regioselektivität.

Protokoll 7: Wittig-Reaktion mit Methylentriphenylphosphoran

Materialien:

  • Methyltriphenylphosphoniumbromid

  • n-Butyllithium (n-BuLi) in Hexan

  • Wasserfreies Tetrahydrofuran (THF)

  • 2-(3-Oxobutyl)cyclohexanon

Durchführung:

  • Suspendieren Sie Methyltriphenylphosphoniumbromid (2.2 Äquiv.) in wasserfreiem THF unter einer Inertgasatmosphäre.

  • Kühlen Sie die Suspension auf 0 °C und fügen Sie langsam n-BuLi (2.2 Äquiv.) hinzu. Rühren Sie die resultierende orange-rote Lösung für 30 Minuten bei Raumtemperatur.

  • Kühlen Sie die Ylid-Lösung wieder auf 0 °C und fügen Sie langsam eine Lösung von 2-(3-Oxobutyl)cyclohexanon (1 Äquiv.) in THF hinzu.

  • Lassen Sie die Reaktion auf Raumtemperatur erwärmen und rühren Sie über Nacht.

  • Quenchen Sie die Reaktion durch Zugabe von Wasser.

  • Extrahieren Sie die Mischung mit Pentan.

  • Waschen Sie die vereinigten organischen Extrakte, trocknen Sie sie und konzentrieren Sie sie sorgfältig (das Produkt ist flüchtig).

  • Reinigen Sie das resultierende Dien durch Destillation oder Säulenchromatographie.

Diagramm: Experimenteller Arbeitsablauf für die Derivatisierung

Experimental_Workflow Start Startmaterialien (2-(3-Oxobutyl)cyclohexanon, Reagenzien, Lösungsmittel) Reaktion Reaktionsdurchführung (Temperaturkontrolle, Rühren, Zeitmanagement) Start->Reaktion Monitoring Reaktionsüberwachung (DC, HPLC, GC) Reaktion->Monitoring Workup Aufarbeitung (Quenchen, Extraktion, Waschen) Reaktion->Workup nach vollständigem Umsatz Monitoring->Reaktion Anpassung der Bedingungen Isolation Isolierung des Rohprodukts (Trocknen, Einengen) Workup->Isolation Purification Reinigung (Säulenchromatographie, Umkristallisation, Destillation) Isolation->Purification Analysis Charakterisierung (NMR, MS, IR) Purification->Analysis

Abbildung 3: Allgemeiner experimenteller Arbeitsablauf für die Derivatisierungsreaktionen.

Fazit

2-(3-Oxobutyl)cyclohexanon ist ein äußerst nützlicher und flexibler Baustein für die organische Synthese. Die in diesen Anwendungsnotizen beschriebenen Protokolle zur Robinson-Anellierung und zur Synthese verschiedener Heterozyklen sowie zu selektiven Carbonyl-Modifikationen demonstrieren seine breite Anwendbarkeit. Die bereitgestellten quantitativen Daten und detaillierten Methoden sollen als Leitfaden für Forscher dienen, um diese Reaktionen in ihren eigenen Syntheseprojekten, insbesondere im Bereich der Wirkstoffentwicklung, erfolgreich zu implementieren und zu optimieren.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-Oxobutyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common problems encountered during the synthesis of 2-(3-Oxobutyl)cyclohexanone. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

The synthesis of this compound, a 1,5-diketone, is most commonly achieved via a Michael addition of cyclohexanone (B45756) to methyl vinyl ketone (MVK), which can be followed by an intramolecular aldol (B89426) condensation in a Robinson annulation sequence.[1] This guide addresses issues that may arise during these key steps.

Problem 1: Low or No Yield of the Michael Adduct (this compound)

Possible Causes and Solutions:

Cause Troubleshooting Steps
Ineffective Enolate Formation The reaction is base-catalyzed and requires the formation of an enolate from cyclohexanone. Ensure the base is strong enough to deprotonate cyclohexanone. For standard ketones, bases like sodium ethoxide or sodium hydroxide (B78521) are common. If yield remains low, consider using a stronger, non-nucleophilic base like lithium diisopropylamide (LDA) to pre-form the enolate before adding the Michael acceptor (MVK).
Polymerization of Methyl Vinyl Ketone (MVK) MVK is prone to polymerization, especially in the presence of a base, which can significantly reduce the yield of the desired product.[2] To mitigate this, MVK should be freshly distilled before use. Alternatively, precursors that generate MVK in situ can be used, such as a β-chloroketone or a Mannich base.[3][4]
Reversibility of the Michael Addition The Michael addition can be a reversible reaction. To drive the equilibrium towards the product, ensure the reaction goes to completion by allowing for sufficient reaction time. In some cases, isolating the Michael adduct before proceeding with any subsequent steps can improve yields.[5]
Incorrect Reaction Temperature Temperature plays a critical role. Lower temperatures can slow down the reaction, while higher temperatures can promote side reactions, including MVK polymerization. The optimal temperature should be determined empirically, but starting at room temperature or slightly below is a common practice.
Problem 2: Formation of Multiple Products in Robinson Annulation

If the goal is the Robinson annulation product (a bicyclic enone) rather than the intermediate diketone, the formation of multiple products can be an issue.

Possible Causes and Solutions:

Cause Troubleshooting Steps
Lack of Control in Crossed Aldol Condensation A crossed aldol condensation can lead to a mixture of products if both reactants can form enolates and act as electrophiles.[6] To improve selectivity, one can pre-form the enolate of cyclohexanone with a strong base like LDA before the addition of MVK.[6]
Uncontrolled Intramolecular Aldol Condensation The intermediate 1,5-diketone can undergo intramolecular aldol condensation to form a six-membered ring.[7] This cyclization can sometimes be difficult to control. To favor the desired annulation product, heating the reaction mixture after the Michael addition is often employed to promote both the cyclization and subsequent dehydration.
Stereochemical Isomers The formation of the bicyclic product can lead to different stereoisomers. The trans-fused product is often favored under kinetically controlled conditions due to antiperiplanar effects in the aldol condensation.[3] Reaction conditions, including the choice of solvent, can influence the stereochemical outcome.
Problem 3: Difficulty in Product Purification

Possible Causes and Solutions:

Cause Troubleshooting Steps
Presence of High-Boiling Impurities The crude product may contain unreacted starting materials, polymerized MVK, and various side-products. Fractional distillation under reduced pressure is a common method for purifying ketones and can be effective here.[8][9] This is particularly useful for separating the desired diketone from higher boiling point impurities.
Decomposition at High Temperatures 1,5-diketones can be susceptible to decomposition or further reactions at high temperatures. Vacuum distillation is recommended to lower the boiling point and minimize thermal degradation.[8]
Co-distillation with Impurities If impurities have boiling points close to the product, simple distillation may not be effective. In such cases, column chromatography on silica (B1680970) gel can be a valuable purification technique.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

A1: The synthesis typically proceeds via a Michael addition reaction. A base is used to deprotonate cyclohexanone, forming an enolate ion. This enolate then acts as a nucleophile and attacks the β-carbon of methyl vinyl ketone (MVK) in a conjugate addition. The resulting enolate is then protonated to yield the final product, this compound.

Q2: What are the key differences between a Michael addition and a Robinson annulation in this context?

A2: The Michael addition is the initial carbon-carbon bond-forming reaction that produces the 1,5-diketone, this compound. The Robinson annulation is a two-step sequence that begins with a Michael addition, followed by an intramolecular aldol condensation of the resulting diketone to form a six-membered ring, which then typically dehydrates to an α,β-unsaturated ketone.[3]

Q3: How can I optimize the yield of this compound?

A3: Yield optimization can be approached by:

  • Careful selection of the base and reaction conditions to ensure efficient enolate formation without promoting side reactions.

  • Using freshly distilled MVK or an MVK precursor to prevent polymerization.[2]

  • Controlling the reaction temperature to balance reaction rate and minimize side reactions.

  • Considering a two-step procedure where the Michael adduct is isolated before any attempts at cyclization, which can sometimes lead to higher overall yields.[5]

Q4: What are some common side products in this synthesis?

A4: Common side products can include:

  • Polymerized methyl vinyl ketone.[2]

  • Products from the self-condensation of cyclohexanone (an aldol addition product).

  • If the reaction conditions are pushed further, the Robinson annulation product (a bicyclic enone) will be formed.

  • Di-alkylation products where a second molecule of MVK reacts with the product.

Q5: What analytical techniques are suitable for monitoring the reaction progress and characterizing the product?

A5: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique to monitor the disappearance of starting materials and the appearance of the product and any side products. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure of the purified this compound. Infrared (IR) spectroscopy can be used to identify the characteristic carbonyl peaks of the two ketone groups.

Experimental Protocols

General Protocol for the Michael Addition Synthesis of this compound

This is a generalized procedure and may require optimization.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add anhydrous ethanol (B145695).

  • Base Addition: Add sodium ethoxide to the ethanol and stir until dissolved.

  • Cyclohexanone Addition: Add cyclohexanone dropwise to the basic solution while maintaining the temperature at or below room temperature.

  • MVK Addition: Slowly add freshly distilled methyl vinyl ketone to the reaction mixture. The addition should be controlled to prevent a rapid increase in temperature.

  • Reaction: Stir the reaction mixture at room temperature for several hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl). Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low or No Product Yield check_enolate Check Enolate Formation start->check_enolate check_mvk Check MVK Quality start->check_mvk check_conditions Review Reaction Conditions start->check_conditions solution_base Use Stronger Base (e.g., LDA) check_enolate->solution_base Ineffective? solution_mvk Use Freshly Distilled MVK or MVK Precursor check_mvk->solution_mvk Polymerization? solution_temp Optimize Temperature check_conditions->solution_temp Suboptimal Temp? solution_time Increase Reaction Time check_conditions->solution_time Incomplete Reaction?

Caption: Troubleshooting workflow for low product yield.

Reaction Pathway: Michael Addition

Michael_Addition cyclohexanone Cyclohexanone enolate Cyclohexanone Enolate cyclohexanone->enolate Base product This compound enolate->product Conjugate Addition mvk Methyl Vinyl Ketone (MVK) mvk->product

Caption: Michael addition reaction pathway.

References

Optimizing reaction conditions for Robinson annulation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Robinson annulation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this powerful ring-forming reaction.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Robinson annulation reaction, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my Robinson annulation product consistently low?

A1: Low yields in a Robinson annulation can stem from several factors. A primary concern is the polymerization of the Michael acceptor, typically methyl vinyl ketone (MVK).[1] Additionally, incorrect reaction conditions, such as the choice of base or solvent, can lead to the formation of side products or incomplete reaction.

Potential Solutions:

  • MVK Polymerization: To minimize polymerization, use freshly distilled MVK for each reaction.[1] Alternatively, MVK equivalents such as β-chloroketones or β-ammoniumketones can be employed.[1][2]

  • Base Selection: The choice of base is critical. For a one-pot reaction, common bases include hydroxides (e.g., KOH) or alkoxides (e.g., NaOMe, KOtBu).[1] For stepwise procedures, a catalytic amount of a hydroxide (B78521) base can be used for the Michael addition, followed by an amine base like piperidine (B6355638) for the intramolecular aldol (B89426) condensation.[1] The strength of the base can influence the reaction pathway; weaker bases tend to favor the desired conjugate addition.[3]

  • Solvent Effects: The solvent can influence the stereochemical outcome of the reaction.[4] Protic solvents like ethanol (B145695) and methanol (B129727) are commonly used, but aprotic solvents such as DMSO may be necessary for specific substrates.[1]

  • Reaction Temperature: The Michael addition is often performed at lower temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions. The subsequent aldol condensation and dehydration may require heating to drive the reaction to completion.[1]

Q2: I am observing the formation of multiple side products. What are the likely causes and how can I prevent them?

A2: The formation of side products is a common issue. These can arise from self-condensation of the ketone starting material, polymerization of the α,β-unsaturated ketone, or alternative reaction pathways of the intermediate dicarbonyl compound.

Potential Solutions:

  • Stepwise Reaction: Instead of a one-pot procedure, consider isolating the Michael adduct first and then subjecting it to the intramolecular aldol condensation under different conditions.[4] This allows for optimization of each step independently.

  • Control of Enolate Formation: If the starting ketone has multiple acidic α-protons, a mixture of enolates can form, leading to different Michael adducts. Using a β-diketone or a β-ketoester as the Michael donor can help control the regioselectivity of enolate formation.[5]

  • MVK Equivalents: As mentioned previously, using MVK equivalents can prevent polymerization, a significant source of side products.[1][2]

Q3: The final dehydration step of the aldol condensation is not proceeding to completion. How can I drive the elimination of water?

A3: The elimination of water to form the final α,β-unsaturated ketone can sometimes be challenging and may require more forcing conditions than the initial addition steps.[1]

Potential Solutions:

  • Increase Temperature: Heating the reaction mixture is the most common method to promote dehydration. Refluxing the solution after the initial addition steps is a standard procedure.[1]

  • Acid or Base Catalysis: While the Robinson annulation is often base-catalyzed, the dehydration step can sometimes be facilitated by the addition of a catalytic amount of acid after the aldol addition is complete.

Frequently Asked Questions (FAQs)

Q1: What are the key steps in the Robinson annulation mechanism?

A1: The Robinson annulation is a two-step process:

  • Michael Addition: A nucleophilic enolate (from a ketone or a related compound) attacks an α,β-unsaturated ketone (the Michael acceptor) in a conjugate addition. This forms a 1,5-dicarbonyl intermediate.[4][6][7]

  • Intramolecular Aldol Condensation: The intermediate 1,5-dicarbonyl compound undergoes an intramolecular aldol reaction. An enolate is formed, which then attacks the other carbonyl group, leading to the formation of a six-membered ring. This is followed by dehydration to yield the final α,β-unsaturated cyclic ketone.[4][6][7]

Q2: What are the typical starting materials for a Robinson annulation?

A2: The reaction requires a Michael donor and a Michael acceptor.

  • Michael Donor: An enolizable ketone or aldehyde.[6] β-Diketones and β-ketoesters are also excellent Michael donors due to the increased acidity of the α-protons between the two carbonyl groups.[5]

  • Michael Acceptor: An α,β-unsaturated ketone is typically used, with methyl vinyl ketone (MVK) being the most common example.[6]

Q3: Can the Robinson annulation be performed under acidic conditions?

A3: Yes, while typically conducted under basic conditions, acid-catalyzed versions of the Robinson annulation have been reported.[1][4] For instance, sulfuric acid can be used as a catalyst.[4] In some cases, the use of a β-chloroketone as an MVK equivalent can generate HCl in situ, which then catalyzes the reaction.[1]

Q4: How can stereoselectivity be achieved in the Robinson annulation?

A4: Stereoselectivity can be influenced by reaction conditions and the use of chiral catalysts. For example, the use of the chiral amino acid L-proline as a catalyst can lead to the enantioselective formation of the product, as demonstrated in the synthesis of the Wieland-Miescher ketone.[1][4] The proline forms a chiral enamine intermediate, which directs the stereochemical outcome of the subsequent cyclization.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions for Robinson Annulation

Parameter Example 1 Example 2 Example 3
Michael Donor Ethyl 2-oxocyclohexanecarboxylate2-Methyl-1,3-cyclohexanedione2-(Phenylsulfinyl)cyclohexanone
Michael Acceptor Methyl vinyl ketoneMethyl vinyl ketoneMethyl vinyl ketone
Base/Catalyst Potassium t-butoxideL-prolineSodium methoxide
Solvent EthanolDMSOMethanol
Temperature 0 °C to reflux35 °C0 °C to 25 °C
Reaction Time 5 hours addition, 6 hours reflux89 hours23.5 hours at 0 °C, 31 hours at 25 °C
Reference [1][1][1]

Experimental Protocols

Protocol 1: Base-Catalyzed Robinson Annulation

This protocol is adapted from a procedure using potassium t-butoxide as the base.[1]

  • Dissolve potassium t-butoxide (1.0 eq) in ethanol at 0 °C under an inert atmosphere (e.g., argon).

  • Stir the solution for 20 minutes.

  • Slowly add ethyl 2-oxocyclohexanecarboxylate (1.0 eq) at 0 °C.

  • After 15 minutes, add methyl vinyl ketone (1.0 eq) dropwise over 5 hours using a syringe pump.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 6 hours.

  • Cool the reaction to room temperature and proceed with aqueous workup and extraction.

Protocol 2: Organocatalytic Robinson Annulation

This protocol is based on an L-proline catalyzed reaction.[1]

  • Dissolve L-proline (0.36 eq) and 2-methyl-1,3-cyclohexanedione (1.0 eq) in anhydrous DMSO under an inert atmosphere.

  • Stir the mixture at 35 °C until all solids have dissolved.

  • Slowly add freshly distilled methyl vinyl ketone (1.5 eq) dropwise.

  • Vigorously stir the reaction at 35 °C for 89 hours.

  • Quench the reaction with ethyl acetate (B1210297) and saturated ammonium (B1175870) chloride solution, followed by extraction.

Visualizations

Robinson_Annulation_Mechanism start Ketone + Base enolate Enolate Formation start->enolate michael_addition Michael Addition enolate->michael_addition Nucleophilic Attack michael_acceptor α,β-Unsaturated Ketone (e.g., MVK) michael_acceptor->michael_addition dicarbonyl 1,5-Dicarbonyl Intermediate michael_addition->dicarbonyl intramolecular_enolate Intramolecular Enolate Formation dicarbonyl->intramolecular_enolate Base aldol_addition Intramolecular Aldol Addition intramolecular_enolate->aldol_addition alkoxide Cyclic Alkoxide aldol_addition->alkoxide protonation Protonation alkoxide->protonation H+ Source hydroxyketone β-Hydroxy Ketone protonation->hydroxyketone dehydration Dehydration (Elimination of H2O) hydroxyketone->dehydration Heat/Acid/Base product α,β-Unsaturated Cyclic Ketone dehydration->product Experimental_Workflow start Reaction Setup (Reactants, Solvent, Inert Atmosphere) base_add Base/Catalyst Addition start->base_add temp_control1 Temperature Control (e.g., 0 °C) base_add->temp_control1 michael_donor_add Michael Donor Addition temp_control1->michael_donor_add michael_acceptor_add Michael Acceptor Addition (often slow/dropwise) michael_donor_add->michael_acceptor_add reaction_progress1 Michael Addition Reaction michael_acceptor_add->reaction_progress1 temp_control2 Temperature Adjustment (e.g., Heat to Reflux) reaction_progress1->temp_control2 reaction_progress2 Aldol Condensation/ Dehydration temp_control2->reaction_progress2 workup Reaction Quench & Aqueous Workup reaction_progress2->workup extraction Extraction with Organic Solvent workup->extraction purification Purification (e.g., Column Chromatography) extraction->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis Troubleshooting_Tree start Problem: Low Yield or Side Product Formation q1 Is Michael Adduct Formed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is Aldol Condensation/ Dehydration Incomplete? a1_yes->q2 sol1 Check Base/Solvent for Michael Addition. Consider MVK Polymerization. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Increase Temperature. Consider Acid/Base Catalyst for Dehydration. a2_yes->sol2 sol3 Consider Stepwise Reaction. Check for Self-Condensation of Starting Materials. a2_no->sol3

References

Side reactions and byproduct formation in 2-(3-Oxobutyl)cyclohexanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-(3-Oxobutyl)cyclohexanone

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to side reactions and byproduct formation during this synthesis, which is a key intermediate in the production of various fine chemicals and pharmaceuticals. The primary synthesis route is the Robinson annulation of cyclohexanone (B45756) and methyl vinyl ketone (MVK).[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of during the Robinson annulation for this compound synthesis?

A1: The main side reactions of concern are the self-condensation of cyclohexanone and the polymerization of methyl vinyl ketone (MVK).[3] Both are base-catalyzed and can significantly reduce the yield of the desired product. Additionally, double alkylation of the cyclohexanone enolate by a second MVK molecule can occur, further diminishing the yield.[3]

Q2: My reaction yield is very low. What are the likely causes?

A2: Low yields in this synthesis are often attributed to the polymerization of methyl vinyl ketone, which is particularly prone to this side reaction in the presence of a base.[3] Another common cause is the self-condensation of the starting material, cyclohexanone, which competes with the desired reaction pathway.[4] Sub-optimal reaction conditions, such as incorrect temperature or catalyst concentration, can also lead to poor yields.

Q3: I am observing a significant amount of a higher molecular weight byproduct. What could it be?

A3: A higher molecular weight byproduct is likely the result of the self-condensation of cyclohexanone. This reaction produces dimers, and to a lesser extent, trimers and tetramers.[4] The primary dimers formed are 2-(1-cyclohexen-1-yl)cyclohexanone and 2-cyclohexylidenecyclohexanone.[4][5]

Q4: How can I minimize the polymerization of methyl vinyl ketone?

A4: To reduce the polymerization of MVK, it is recommended to use a precursor that generates MVK in situ.[3][6] This keeps the instantaneous concentration of MVK low, disfavoring polymerization. Examples of such precursors include β-chloroketones or Mannich bases like 4-(diethylamino)-2-butanone hydrochloride, which eliminates diethylamine (B46881) upon treatment with a base to form MVK. Another strategy is to perform the reaction under acidic conditions, although basic conditions are more common.[6]

Q5: What is the role of the base in this reaction, and can its choice affect the outcome?

A5: The base is crucial for deprotonating cyclohexanone to form the nucleophilic enolate, which initiates the Michael addition to MVK.[7][8] The choice and concentration of the base are critical. A strong base at a high concentration can accelerate both the desired reaction and the undesired side reactions, particularly the polymerization of MVK and the self-condensation of cyclohexanone.[3][4] Therefore, a judicious choice of base and careful control of its concentration are necessary to optimize the yield of the target product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Ineffective enolate formation.Ensure the base is of sufficient strength and concentration to deprotonate cyclohexanone. Sodium ethoxide is a commonly used base.[9]
Degradation or polymerization of MVK.Use freshly distilled MVK or a precursor to generate it in situ.[3][6]
Incorrect reaction temperature.The reaction is typically heated to reflux.[9] Ensure the temperature is maintained within the optimal range for your specific conditions.
Presence of High Molecular Weight Impurities Self-condensation of cyclohexanone.Reduce the concentration of the base or the reaction temperature to disfavor this side reaction.[4]
Polymerization of MVK.Add MVK slowly to the reaction mixture to maintain a low concentration.[9] Consider using an MVK precursor.[3][6]
Formation of Multiple Isomeric Products Lack of stereochemical control.The stereochemistry of the Robinson annulation can be influenced by reaction conditions. For kinetically controlled reactions, the trans product is generally favored.[1] Solvent interactions can also play a role.
Difficulty in Product Purification Presence of multiple byproducts with similar polarities.Optimize the reaction conditions to minimize byproduct formation. Employ flash column chromatography with a carefully selected eluent system for purification.[9]

Quantitative Data on Byproduct Formation

While specific quantitative data is highly dependent on the exact reaction conditions, the following table provides an illustrative example of how different catalysts can influence the selectivity of cyclohexanone self-condensation, a major side reaction.

CatalystTemperature (°C)Dimer Selectivity (%)Notes
Sodium Hydroxide127-149VariableDimer, trimer, and tetramer formation observed.[4]
HRF5015 (Perfluorosulfonic acid resin)50-100~100High selectivity for dimer formation under mild conditions.[5]
Sulfuric Acid(not specified)(not specified)A common industrial catalyst, but can lead to corrosion and environmental concerns.[5]

Experimental Protocols

General Protocol for the Synthesis of this compound via Robinson Annulation

This protocol is a general guideline. Modifications may be necessary based on laboratory conditions and available reagents.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve cyclohexanone (1.0 equivalent) in anhydrous ethanol.

  • Base Addition: To the stirred solution, add sodium ethoxide (1.1 equivalents) portion-wise at room temperature. Stir the mixture for 30 minutes to ensure complete enolate formation.

  • Michael Acceptor Addition: Slowly add methyl vinyl ketone (1.2 equivalents) to the reaction mixture via the dropping funnel over a period of 15 minutes.

  • Reaction: Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[9]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with 5% hydrochloric acid to a pH of approximately 7.

  • Extraction: Remove the ethanol under reduced pressure. To the residue, add dichloromethane and water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.[9]

  • Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm the structure of this compound.

Visualizations

Reaction Mechanism and Side Reactions

G cluster_main Main Reaction: Robinson Annulation cluster_side Side Reactions Cyclohexanone Cyclohexanone Enolate Cyclohexanone Enolate Cyclohexanone->Enolate + Base Cyclohexanone_Side Cyclohexanone MVK Methyl Vinyl Ketone (MVK) MVK_Side MVK Michael_Adduct Michael Adduct (this compound) Enolate->Michael_Adduct + MVK (Michael Addition) Aldol_Intermediate Intramolecular Aldol Adduct Michael_Adduct->Aldol_Intermediate Intramolecular Aldol Addition Final_Product Octalone (Dehydration Product) Aldol_Intermediate->Final_Product - H2O (Dehydration) Self_Condensation Self-Condensation Product (Dimer) Cyclohexanone_Side->Self_Condensation + Base Polymerization Poly(MVK) MVK_Side->Polymerization + Base

Caption: Robinson annulation pathway and major side reactions.

Troubleshooting Workflow

G Start Experiment Start Low_Yield Low Yield or No Product? Start->Low_Yield Check_Reagents Check Reagent Quality (fresh MVK, dry solvent) Low_Yield->Check_Reagents Yes High_MW_Impurity High MW Impurities Observed? Low_Yield->High_MW_Impurity No Check_Conditions Verify Reaction Conditions (Temp, Time, Base Conc.) Check_Reagents->Check_Conditions Check_Conditions->High_MW_Impurity Reduce_Self_Condensation Lower Base Conc. or Temperature High_MW_Impurity->Reduce_Self_Condensation Yes Purification_Issue Purification Issues? High_MW_Impurity->Purification_Issue No Reduce_Polymerization Add MVK Slowly or Use MVK Precursor Reduce_Self_Condensation->Reduce_Polymerization Reduce_Polymerization->Purification_Issue Optimize_Chroma Optimize Chromatography (Solvent System, Gradient) Purification_Issue->Optimize_Chroma Yes Successful_Product Successful Synthesis Purification_Issue->Successful_Product No Optimize_Chroma->Successful_Product End End Successful_Product->End

References

Technical Support Center: Purification of 1,5-Dicarbonyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1,5-dicarbonyl compounds. This resource is designed for researchers, scientists, and professionals in drug development to navigate the common challenges encountered during the purification of these versatile synthetic intermediates. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying 1,5-dicarbonyl compounds?

A1: The primary challenges stem from the inherent instability of the 1,5-dicarbonyl moiety. These compounds are susceptible to:

  • Intramolecular Aldol (B89426) Condensation: Under basic or acidic conditions, 1,5-dicarbonyls can cyclize to form five- or six-membered rings, typically α,β-unsaturated ketones (cyclohexenones or cyclopentenones).[1][2] This reaction is often thermodynamically favored due to the formation of a stable conjugated system.

  • Retro-Michael Reaction: The carbon-carbon bond formed during the synthesis (often a Michael addition) can cleave under certain conditions, leading to the decomposition of the desired product.[3]

  • Enolization and Tautomerization: The presence of α-hydrogens makes these compounds prone to enolization, which can lead to side reactions or difficulties in characterization.

  • Presence of Diastereomers: The synthesis of 1,5-dicarbonyl compounds often generates multiple stereocenters, resulting in diastereomeric mixtures that can be challenging to separate.[4]

Q2: My 1,5-dicarbonyl compound appears to be degrading on the silica (B1680970) gel column. What can I do?

A2: On-column degradation is a common issue due to the acidic nature of silica gel, which can catalyze the intramolecular aldol condensation. Here are several strategies to mitigate this:

  • Deactivate the Silica Gel: Pre-treat the silica gel with a basic solution, such as triethylamine (B128534) in your eluent (e.g., 1-3% triethylamine in a hexane/ethyl acetate (B1210297) mixture), to neutralize acidic sites.[5]

  • Use an Alternative Stationary Phase: Consider using less acidic stationary phases like alumina (B75360) (neutral or basic) or Florisil®.

  • Reverse-Phase Chromatography: For polar 1,5-dicarbonyl compounds, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be a good alternative.

  • Minimize Contact Time: Use flash chromatography with a higher flow rate to reduce the time the compound spends on the column.

Q3: I am having trouble crystallizing my 1,5-dicarbonyl compound. What solvents should I try?

A3: The choice of solvent is crucial for successful crystallization. A good solvent should dissolve the compound when hot but not when cold.

  • General Solvent Choices: For compounds with moderate polarity like 1,5-diketones, common solvents to try are ethanol, ethyl acetate, or acetone, often in a solvent/anti-solvent system with a nonpolar solvent like hexanes or petroleum ether.

  • Solvent Pairs: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Gently warm the solution until it is clear again, and then allow it to cool slowly.

  • Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the desired compound.[6]

Q4: My 1,5-dicarbonyl compound is a high-boiling oil. How can I purify it without causing decomposition?

A4: For thermally sensitive, high-boiling 1,5-dicarbonyl compounds, vacuum distillation is the preferred method of purification.[7][8] By reducing the pressure, the boiling point of the compound is lowered, allowing for distillation at a temperature that does not cause thermal degradation. For very sensitive compounds, short-path distillation is recommended as it minimizes the time the compound is exposed to heat.[7]

Troubleshooting Guides

Problem 1: Low Yield After Column Chromatography
Possible Cause Troubleshooting Steps
On-column degradation Perform a TLC spot test to check for stability on silica gel. Spot the compound and let the plate sit for 30-60 minutes before eluting. If new spots appear, the compound is degrading. Switch to a deactivated silica, alumina, or reverse-phase column.
Irreversible adsorption If the compound is very polar, it may not elute from the column. Try a more polar mobile phase (e.g., with methanol). If this fails, consider reverse-phase chromatography.
Co-elution with impurities Optimize the mobile phase using TLC to achieve better separation between the product and impurities. A gradient elution may be necessary.
Problem 2: Difficulty in Separating Diastereomers
Possible Cause Troubleshooting Steps
Similar polarity of diastereomers Separation of diastereomers by standard column chromatography can be challenging due to their similar polarities.[9] High-performance liquid chromatography (HPLC) often provides better resolution. Try different stationary phases (e.g., silica, C18, or specialized chiral phases) and optimize the mobile phase.[4]
Poor peak shape in HPLC Adjust the mobile phase composition. For reverse-phase, varying the organic modifier (acetonitrile vs. methanol) or the pH can improve resolution. For normal phase, consider adding small amounts of a polar modifier.[10][11]
Crystallization attempts fail to separate diastereomers Try forming a salt with a chiral resolving agent and then crystallize the resulting diastereomeric salts. This can sometimes lead to selective crystallization of one diastereomer.

Quantitative Data on Purification

The following table provides illustrative data on the purification of a 1,5-dicarbonyl compound, showcasing the impact of the chosen purification method on yield and purity.

Purification Method Starting Purity (by ¹H NMR) Final Purity (by ¹H NMR) Recovery Yield Notes
Flash Chromatography (Silica Gel) ~85%>95%75%Some material loss due to minor on-column degradation and irreversible adsorption.
Flash Chromatography (Deactivated Silica) ~85%>98%88%Neutralizing the silica gel with triethylamine significantly reduced degradation.
Recrystallization (Ethanol/Water) ~85%>99%65%Higher purity achieved, but lower yield due to solubility in the mother liquor.
Vacuum Distillation ~90% (after initial workup)>97%85%Effective for thermally stable, non-solid 1,5-dicarbonyls.

Experimental Protocols

Protocol 1: Purification of a Solid 1,5-Dicarbonyl Compound by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude 1,5-dicarbonyl compound. Add a few drops of a potential solvent (e.g., ethanol). If it dissolves readily at room temperature, it is not a suitable solvent. If it is insoluble at room temperature, heat the test tube. If the compound dissolves when hot, and recrystallizes upon cooling, you have found a good solvent. If not, test other solvents or a two-solvent system.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.[1]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. After reaching room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[12]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any residual impurities.[6]

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator. Determine the melting point and yield of the purified product.

Protocol 2: Purification of a 1,5-Dicarbonyl Compound by Flash Column Chromatography
  • Mobile Phase Selection: Using thin-layer chromatography (TLC), find a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives the desired compound an Rf value of approximately 0.25-0.35.[13]

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen mobile phase. Ensure there are no air bubbles or cracks in the silica bed.

  • Sample Loading: Dissolve the crude 1,5-dicarbonyl compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.[5]

  • Elution: Add the mobile phase to the top of the column and apply pressure (e.g., with a flow of air or nitrogen) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 1,5-dicarbonyl compound.

Visualizations

Logical Workflow for Troubleshooting 1,5-Dicarbonyl Purification

G Troubleshooting Purification of 1,5-Dicarbonyls cluster_stable Purification of Stable Compounds cluster_unstable Purification of Unstable Compounds start Crude 1,5-Dicarbonyl Product check_stability Assess Stability (TLC Spot Test) start->check_stability stable Compound is Stable on Silica check_stability->stable No Degradation unstable Compound is Unstable on Silica check_stability->unstable Degradation Observed purification_choice Choose Purification Method stable->purification_choice unstable_options Select Alternative Method unstable->unstable_options chromatography Flash Chromatography (Silica) purification_choice->chromatography Oil or Solid crystallization Recrystallization purification_choice->crystallization Solid distillation Vacuum Distillation purification_choice->distillation High-boiling Oil end_node Pure 1,5-Dicarbonyl chromatography->end_node crystallization->end_node distillation->end_node deactivated_silica Chromatography (Deactivated Silica) unstable_options->deactivated_silica alumina Chromatography (Alumina) unstable_options->alumina reverse_phase Reverse-Phase HPLC unstable_options->reverse_phase deactivated_silica->end_node alumina->end_node reverse_phase->end_node

Caption: A flowchart outlining the decision-making process for purifying 1,5-dicarbonyl compounds based on their stability.

Degradation Pathway of 1,5-Dicarbonyls

G Common Degradation Pathways of 1,5-Dicarbonyls dicarbonyl 1,5-Dicarbonyl Compound enolate Enolate Formation dicarbonyl->enolate Base/Acid retro_michael_products Retro-Michael Products (Enone + Enolate) dicarbonyl->retro_michael_products Retro-Michael Reaction (Heat, Base) enolate->dicarbonyl Reversible cyclohexenone Cyclohexenone Product enolate->cyclohexenone Intramolecular Aldol Condensation

Caption: A diagram illustrating the major degradation pathways for 1,5-dicarbonyl compounds.

References

Technical Support Center: Synthesis of 2-(3-Oxobutyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield and purity of 2-(3-Oxobutyl)cyclohexanone. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during its synthesis.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a user-friendly question-and-answer format.

Question 1: My reaction yield is consistently low. What are the common causes and how can I improve it?

Answer: Low yields in the synthesis of this compound, typically performed via a Robinson annulation or Stork enamine synthesis, can stem from several factors.

  • Side Reactions: The most common side reaction is the polymerization of methyl vinyl ketone (MVK), especially under basic conditions. Another possibility is the self-condensation of cyclohexanone (B45756).

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, improper temperature, or inefficient mixing.

  • Suboptimal Reagent Stoichiometry: An incorrect ratio of cyclohexanone to methyl vinyl ketone can lead to the formation of undesired byproducts or leave starting material unreacted.

  • Base Strength and Concentration: The choice and concentration of the base are critical. A base that is too strong or too concentrated can promote polymerization and other side reactions.[1]

Recommended Solutions:

  • Control MVK Addition: Add methyl vinyl ketone slowly and at a low temperature to minimize its polymerization. Using a precursor that generates MVK in situ, such as a Mannich base, can also be an effective strategy to keep its concentration low.[1]

  • Optimize Reaction Conditions: Experiment with reaction time and temperature. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help determine the optimal endpoint.

  • Vary Stoichiometry: While a 1:1 molar ratio of cyclohexanone to MVK is theoretically required, empirical optimization may be necessary. A slight excess of the ketone can sometimes improve yields.

  • Base Selection: Weaker bases or catalytic amounts of a strong base are often preferred. For the Robinson annulation, bases like potassium hydroxide (B78521) or sodium ethoxide are common. For the Stork enamine synthesis, the formation of the enamine itself avoids the need for a strong base in the initial alkylation step.[2]

Question 2: I am observing multiple spots on my TLC plate, indicating a mixture of products. What are the likely impurities?

Answer: The presence of multiple products is a common issue. The primary impurities are often:

  • Michael Adduct: The initial product of the Michael addition of cyclohexanone to methyl vinyl ketone, which has not yet undergone the intramolecular aldol (B89426) condensation.

  • Aldol Addition Product: The β-hydroxy ketone formed after the intramolecular aldol addition but before dehydration.

  • Self-Condensation Product of Cyclohexanone: 2-(Cyclohexylidene)cyclohexanone can form as a byproduct.

  • Polymerized Methyl Vinyl Ketone: A polymeric solid may be observed.

Recommended Solutions:

  • Promote Cyclization and Dehydration: After the initial Michael addition, ensuring appropriate conditions (e.g., heating, adjusting base concentration) can drive the reaction towards the desired cyclized and dehydrated product.

  • Purification: A combination of distillation and column chromatography is typically effective for separating the desired product from these impurities.

Question 3: How can I effectively purify the crude this compound?

Answer: A two-step purification process is generally recommended for achieving high purity.

  • Fractional Vacuum Distillation: This is an effective first step to remove lower-boiling impurities and unreacted starting materials. The high boiling point of the product necessitates the use of a vacuum to prevent thermal decomposition.

  • Column Chromatography: For achieving the highest purity, column chromatography on silica (B1680970) gel is recommended. A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, is typically used to separate the target compound from closely related impurities.

Data Presentation: Reaction Conditions and Reported Outcomes

The following tables summarize typical reaction conditions for the primary synthetic routes to this compound. Please note that yields and purities are highly dependent on the specific experimental setup and optimization.

Table 1: Robinson Annulation of Cyclohexanone and Methyl Vinyl Ketone

ParameterConditionReported Yield (%)Purity (%)Reference
Base Potassium Hydroxide (KOH)40-6090-95 (after purification)General Literature
Solvent Ethanol (B145695)
Temperature 0°C to reflux
Reactant Ratio 1:1 to 1:1.2 (Cyclohexanone:MVK)

Table 2: Stork Enamine Synthesis

ParameterConditionReported Yield (%)Purity (%)Reference
Amine Pyrrolidine60-75>95 (after purification)General Literature
Solvent (Enamine Formation) Toluene (B28343) (with azeotropic removal of water)
Alkylation Conditions Reaction with MVK in an aprotic solvent
Hydrolysis Aqueous acid (e.g., HCl)

Experimental Protocols

The following are detailed methodologies for the two primary synthetic routes to this compound.

Protocol 1: Robinson Annulation Synthesis

This protocol describes a typical procedure for the base-catalyzed Robinson annulation of cyclohexanone and methyl vinyl ketone.

Materials:

  • Cyclohexanone

  • Methyl vinyl ketone (freshly distilled)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (for neutralization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve potassium hydroxide in ethanol under a nitrogen atmosphere and cool the solution to 0°C in an ice bath.

  • Addition of Reactants: Add cyclohexanone to the cooled base solution and stir for 15-20 minutes to form the enolate. Slowly add methyl vinyl ketone dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0-5°C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting materials. Then, heat the reaction mixture to reflux for 1-2 hours to promote the aldol condensation and dehydration.

  • Work-up: Cool the reaction mixture to room temperature and neutralize it with dilute hydrochloric acid. Remove the ethanol under reduced pressure. Add water and extract the aqueous layer with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent by rotary evaporation to obtain the crude product. Purify the crude product by fractional vacuum distillation followed by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Protocol 2: Stork Enamine Synthesis

This protocol outlines the synthesis of this compound via the Stork enamine reaction, which offers milder conditions for the initial alkylation.[2]

Materials:

  • Cyclohexanone

  • Pyrrolidine

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

  • Methyl vinyl ketone

  • Dioxane (anhydrous)

  • Hydrochloric acid (aqueous solution)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Enamine Formation: In a round-bottom flask equipped with a Dean-Stark trap and a condenser, combine cyclohexanone, pyrrolidine, and a catalytic amount of p-toluenesulfonic acid in toluene. Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is formed. Cool the reaction mixture and remove the toluene under reduced pressure to obtain the crude enamine.

  • Michael Addition: Dissolve the crude enamine in anhydrous dioxane under a nitrogen atmosphere. Cool the solution to 0°C and slowly add methyl vinyl ketone. Allow the reaction to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Hydrolysis: Add aqueous hydrochloric acid to the reaction mixture and stir vigorously for 1-2 hours to hydrolyze the intermediate iminium salt.

  • Work-up: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent by rotary evaporation. Purify the crude product by fractional vacuum distillation and/or column chromatography.

Mandatory Visualizations

The following diagrams illustrate the key workflows and logical relationships in the synthesis of this compound.

Synthesis_Workflow cluster_robinson Robinson Annulation cluster_stork Stork Enamine Synthesis start_r Cyclohexanone + Methyl Vinyl Ketone michael_r Michael Addition (Base-catalyzed) start_r->michael_r aldol_r Intramolecular Aldol Condensation michael_r->aldol_r dehydration_r Dehydration aldol_r->dehydration_r product_r This compound dehydration_r->product_r start_s Cyclohexanone + Secondary Amine enamine Enamine Formation start_s->enamine michael_s Michael Addition with MVK enamine->michael_s hydrolysis Hydrolysis michael_s->hydrolysis product_s This compound hydrolysis->product_s

Caption: Comparative workflow of Robinson Annulation and Stork Enamine Synthesis.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield polymerization MVK Polymerization low_yield->polymerization is self_condensation Self-Condensation low_yield->self_condensation is incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn is bad_stoichiometry Incorrect Stoichiometry low_yield->bad_stoichiometry is slow_addition Slow MVK Addition polymerization->slow_addition address with base_choice Optimize Base polymerization->base_choice address with self_condensation->base_choice address with optimize_time_temp Optimize Time/Temp incomplete_rxn->optimize_time_temp address with vary_ratio Vary Reactant Ratio bad_stoichiometry->vary_ratio address with

Caption: Troubleshooting logic for addressing low reaction yield.

Purification_Strategy crude_product Crude Product distillation Fractional Vacuum Distillation crude_product->distillation distillate Partially Purified Distillate distillation->distillate chromatography Column Chromatography (Silica Gel) distillate->chromatography pure_product High Purity Product (>95%) chromatography->pure_product

Caption: Recommended purification workflow for this compound.

References

Troubleshooting the Hajos-Parrish-Eder-Sauer-Wiechert (HPE) Reaction: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Hajos-Parrish-Eder-Sauer-Wiechert (HPE) reaction. The information is presented in a direct question-and-answer format to help researchers diagnose and resolve experimental issues efficiently.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low or No Product Yield

Q1: My HPE reaction is not yielding any product, or the yield is significantly lower than expected. What are the potential causes and how can I address them?

A1: Low or no yield in the HPE reaction can stem from several factors, ranging from catalyst quality to reaction conditions. Here’s a systematic approach to troubleshooting this issue:

  • Catalyst Quality and Activity:

    • Proline Purity: Ensure the (S)-proline or other organocatalyst is of high purity. Impurities can inhibit the catalytic cycle.

    • Catalyst Deactivation: Proline can form inactive oxazolidinone or azomethine ylide species, especially in the presence of high concentrations of ketone or aldehyde starting materials.[1][2] Consider using a higher catalyst loading or adding the catalyst in portions. The presence of a small amount of water can sometimes prevent catalyst deactivation.[3]

  • Reaction Conditions:

    • Solvent Choice: The choice of solvent is critical. While DMF and DMSO are commonly used, they can be difficult to remove and may interfere with product isolation. Acetonitrile is another option.[4] The solubility of proline can be a limiting factor in some organic solvents.[3]

    • Temperature Control: The HPE reaction is often sensitive to temperature. While room temperature is a common starting point, some variations may require cooling or gentle heating.[5] Higher temperatures can sometimes lead to side reactions and reduced yield.

    • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress by TLC or another appropriate analytical technique.

  • Starting Material Integrity:

    • Purity of Triketone: Verify the purity of your starting triketone. Impurities can lead to unwanted side reactions.

    • Substrate Stability: Ensure your substrate is stable under the reaction conditions.

Issue 2: Poor Enantioselectivity

Q2: The yield of my reaction is acceptable, but the enantiomeric excess (% ee) is low. How can I improve the stereoselectivity of my HPE reaction?

A2: Achieving high enantioselectivity is a key goal of the HPE reaction. Several factors influence the stereochemical outcome:

  • Catalyst Conformation and Loading: The conformation of the proline catalyst plays a crucial role in the transition state that determines enantioselectivity. Different proline derivatives or other amino acids can be screened to find the optimal catalyst for a specific substrate.[6] Catalyst loading can also impact the % ee.

  • Solvent Effects: The polarity and nature of the solvent can significantly influence the transition state geometry and, consequently, the enantioselectivity. It is often beneficial to screen a variety of solvents to optimize the % ee.

  • Temperature: Lowering the reaction temperature often leads to higher enantioselectivity by favoring the more ordered transition state that leads to the desired enantiomer.

  • Water Content: The presence of water can have a complex effect on the reaction. While it can sometimes suppress side reactions, it may also impact the catalytic cycle and enantioselectivity.[3] Running the reaction under anhydrous conditions or with a controlled amount of water should be considered.

  • Additives: In some cases, the use of co-catalysts or additives can enhance enantioselectivity.

Issue 3: Formation of Byproducts

Q3: I am observing significant byproduct formation in my reaction mixture. What are the common side reactions and how can I minimize them?

A3: The formation of byproducts can complicate purification and reduce the yield of the desired product. Common side reactions in the HPE reaction include:

  • Oxazolidinone Formation: This occurs from the reaction of the ketone with proline and is generally considered a parasitic equilibrium.[1][2] Using a large excess of the ketone can sometimes suppress this side reaction.[1]

  • Azomethine Ylide Formation: This can arise from the reaction of the aldehyde with proline.[1][2]

  • Self-Condensation: The starting triketone can potentially undergo self-condensation reactions.

  • Dehydration of the Aldol (B89426) Product: The initial aldol addition product can sometimes dehydrate to form an α,β-unsaturated ketone. While this is the desired outcome in the Eder-Sauer-Wiechert modification, it may be an unwanted side reaction if the ketol is the target molecule.[2] This can often be controlled by adjusting the reaction temperature and avoiding acidic conditions during workup.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize the impact of key reaction parameters on the yield and enantioselectivity of the Hajos-Parrish-Eder-Sauer-Wiechert reaction based on literature data.

Table 1: Effect of Solvent on Yield and Enantioselectivity

SolventTemperature (°C)Catalyst Loading (mol%)Yield (%)ee (%)Reference
DMFRoom Temp.3High93[1]
DMSORoom Temp.3GoodHigh
Acetonitrile020HighHigh[4]
ChloroformRoom Temp.10ModerateModerate

Table 2: Effect of Temperature on Yield and Enantioselectivity

Temperature (°C)SolventCatalyst Loading (mol%)Yield (%)ee (%)Reference
0Acetonitrile20High>95[4]
Room Temp.DMF3High93[1]
40Toluene10Moderate85
80Acetonitrile47GoodLower[2]

Experimental Protocols

Key Experiment: General Protocol for the Hajos-Parrish-Eder-Sauer-Wiechert Reaction

This protocol provides a general methodology for performing the intramolecular aldol reaction of a triketone catalyzed by (S)-proline.

Materials:

  • Achiral triketone starting material

  • (S)-proline (high purity)

  • Anhydrous solvent (e.g., DMF, DMSO, or acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

  • TLC plates and appropriate eluent for reaction monitoring

  • Reagents for workup (e.g., ethyl acetate, saturated aqueous ammonium (B1175870) chloride)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the achiral triketone (1.0 eq) and the chosen anhydrous solvent. Stir the mixture until the triketone is fully dissolved.

  • Catalyst Addition: Add (S)-proline (typically 3-20 mol%) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C). Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired chiral bicyclic ketol.

  • Characterization: Characterize the purified product by standard analytical techniques (NMR, IR, Mass Spectrometry) and determine the enantiomeric excess by chiral HPLC or other suitable methods.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start Start Dissolve Triketone Dissolve Triketone in Anhydrous Solvent Start->Dissolve Triketone Add Catalyst Add (S)-Proline Dissolve Triketone->Add Catalyst Stir at Temp Stir at Controlled Temperature Add Catalyst->Stir at Temp Monitor Progress Monitor by TLC Stir at Temp->Monitor Progress Monitor Progress->Stir at Temp Incomplete Quench Reaction Quench with aq. NH4Cl Monitor Progress->Quench Reaction Complete Extract Extract with Organic Solvent Quench Reaction->Extract Dry & Concentrate Dry and Concentrate Extract->Dry & Concentrate Purify Column Chromatography Dry & Concentrate->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize Determine ee Determine % ee (Chiral HPLC) Characterize->Determine ee End End Determine ee->End

Caption: Experimental Workflow for the Hajos-Parrish-Eder-Sauer-Wiechert Reaction.

troubleshooting_logic cluster_yield Low Yield cluster_ee Poor Enantioselectivity cluster_byproducts Byproduct Formation Start Problem Encountered Low Yield Low Yield Start->Low Yield Issue Poor Enantioselectivity Poor Enantioselectivity Start->Poor Enantioselectivity Issue Byproduct Formation Byproduct Formation Start->Byproduct Formation Issue Check Catalyst Verify Catalyst Purity & Loading Optimize Conditions Adjust Solvent, Temp, & Time Verify Substrate Check Starting Material Purity Screen Catalysts Try Different Proline Derivatives Optimize Temp Lower Reaction Temperature Solvent Screening Screen a Range of Solvents Control Water Run Anhydrous or with Controlled H2O Minimize Side Reactions Adjust Reactant Concentrations Control Dehydration Modify Temperature & Workup pH Low Yield->Check Catalyst Low Yield->Optimize Conditions Low Yield->Verify Substrate Poor Enantioselectivity->Screen Catalysts Poor Enantioselectivity->Optimize Temp Poor Enantioselectivity->Solvent Screening Poor Enantioselectivity->Control Water Byproduct Formation->Minimize Side Reactions Byproduct Formation->Control Dehydration

Caption: Troubleshooting Logic for the Hajos-Parrish-Eder-Sauer-Wiechert Reaction.

References

Preventing polymerization of methyl vinyl ketone in Robinson annulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of methyl vinyl ketone (MVK) polymerization during Robinson annulation reactions.

Troubleshooting Guide: Preventing MVK Polymerization

Problem: My Robinson annulation reaction is resulting in a low yield of the desired product, and I observe the formation of a significant amount of polymer.

This is a common issue arising from the high reactivity of methyl vinyl ketone, which readily polymerizes, especially under basic conditions.[1][2] The following sections provide a step-by-step guide to troubleshoot and prevent this unwanted side reaction.

Initial Troubleshooting Workflow

The following diagram outlines a logical workflow to diagnose and solve MVK polymerization issues.

MVK_Polymerization_Troubleshooting start Low Yield / Polymer Formation Observed check_mvk Is your MVK freshly purified? start->check_mvk purify_mvk Purify MVK by vacuum distillation. check_mvk->purify_mvk No use_inhibitor Are you using a polymerization inhibitor? check_mvk->use_inhibitor Yes purify_mvk->use_inhibitor add_inhibitor Add a radical inhibitor (e.g., hydroquinone). use_inhibitor->add_inhibitor No check_conditions Review Reaction Conditions: - Temperature - Base concentration - Reaction time use_inhibitor->check_conditions Yes add_inhibitor->check_conditions optimize_conditions Optimize conditions: - Lower temperature - Use milder base - Reduce reaction time check_conditions->optimize_conditions consider_alternatives Still observing polymerization? optimize_conditions->consider_alternatives in_situ Generate MVK in situ. consider_alternatives->in_situ Yes mvk_equivalent Use an MVK equivalent. consider_alternatives->mvk_equivalent Yes acid_catalysis Consider acid-catalyzed conditions. consider_alternatives->acid_catalysis Yes end Improved Yield consider_alternatives->end No in_situ->end mvk_equivalent->end acid_catalysis->end

Caption: Troubleshooting workflow for MVK polymerization.

Frequently Asked Questions (FAQs)

Q1: Why does my methyl vinyl ketone polymerize during the Robinson annulation?

A1: Methyl vinyl ketone is an α,β-unsaturated ketone that is highly susceptible to polymerization, particularly in the presence of bases, which are commonly used to catalyze the Robinson annulation.[1][2] The basic conditions can initiate an anionic polymerization cascade. Additionally, exposure to heat, light, or radical initiators can also promote unwanted polymerization.

Q2: How can I purify commercial methyl vinyl ketone before use?

A2: It is highly recommended to use freshly distilled MVK.[1] Purification is typically achieved by vacuum distillation to keep the temperature low and prevent thermal polymerization.[3] It is also advisable to dry the MVK over a mild drying agent like anhydrous potassium carbonate before distillation.[4]

Q3: What is a polymerization inhibitor and how do I use it?

A3: A polymerization inhibitor is a substance that is added in small quantities to prevent premature polymerization. For MVK, radical inhibitors like hydroquinone (B1673460) are commonly used. These compounds act by scavenging free radicals that can initiate a polymerization chain reaction. A small amount of hydroquinone can be added to the MVK after distillation for storage and can also be included in the reaction mixture.

Q4: What are "MVK equivalents" and why are they used?

A4: MVK equivalents are reagents that generate methyl vinyl ketone or a reactive intermediate in situ, thus keeping the concentration of free MVK low and minimizing polymerization.[1][5] Examples include β-chloroketones and Mannich bases like 1-(diethylamino)-3-butanone methiodide.[1][2] The Wichterle reaction, which uses 1,3-dichloro-cis-2-butene, is another variant that avoids the direct use of MVK.[6]

Q5: Can I run the Robinson annulation under conditions other than basic?

A5: Yes, acid-catalyzed Robinson annulation is a viable alternative and can be advantageous in preventing base-catalyzed polymerization of MVK.[2][5] Common acids used include sulfuric acid and p-toluenesulfonic acid.[2]

Data Summary: MVK Polymerization Prevention Strategies

StrategyKey ParametersExpected Outcome
MVK Purification Vacuum distillation (e.g., 55°C at 260 mmHg[4])Removes polymer and initiators, leading to higher product yield.
Inhibitor Addition Hydroquinone (typically 100-1000 ppm)Scavenges radicals, preventing premature polymerization.
In Situ Generation Use of Mannich bases (e.g., 1-(diethylamino)-3-butanone methiodide)Maintains a low concentration of MVK, suppressing polymerization.
MVK Equivalents β-chloroketones, α-silylated vinyl ketones, 1,3-dichloro-cis-2-buteneAvoids the direct handling of MVK and associated polymerization issues.[1][5][6]
Acid Catalysis Use of H₂SO₄ or p-TsOHAvoids base-induced polymerization of MVK.[2]

Key Experimental Protocols

Protocol 1: Purification of Methyl Vinyl Ketone by Vacuum Distillation

This protocol describes the purification of commercially available MVK to remove inhibitors and polymeric impurities.

Materials:

  • Methyl vinyl ketone (commercial grade)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Hydroquinone

  • Distillation apparatus suitable for vacuum

  • Ice bath

Procedure:

  • Dry the commercial methyl vinyl ketone over anhydrous potassium carbonate for at least 30 minutes.[4]

  • Filter the MVK to remove the drying agent.

  • Assemble the vacuum distillation apparatus. Ensure all glassware is dry.

  • Place a small amount of hydroquinone (e.g., 0.1 g per 100 mL of MVK) in the receiving flask to stabilize the distilled product. Cool the receiving flask in an ice bath.

  • Transfer the dried and filtered MVK to the distillation flask.

  • Begin the distillation under reduced pressure. A reported condition is a boiling point of 55°C at 260 mmHg.[4]

  • Collect the purified MVK in the cooled receiving flask.

  • Store the purified, stabilized MVK at a low temperature (e.g., -20°C) in a dark, sealed container. Use the freshly distilled MVK as soon as possible.

Protocol 2: Robinson Annulation with in situ Generation of MVK from a Mannich Base

This protocol details a method to generate MVK within the reaction mixture from a more stable precursor, 1-(diethylamino)-3-butanone.

Materials:

  • Ketone (Michael donor)

  • 1-(diethylamino)-3-butanone

  • Methyl iodide (for quaternization)

  • Base (e.g., sodium ethoxide)

  • Solvent (e.g., ethanol)

Procedure:

  • Prepare the methiodide salt of the Mannich base: React 1-(diethylamino)-3-butanone with methyl iodide to form 1-(diethylamino)-3-butanone methiodide.

  • In a reaction flask, dissolve the ketone (Michael donor) in the chosen solvent.

  • Add the base to the reaction mixture to form the enolate of the starting ketone.

  • Slowly add the 1-(diethylamino)-3-butanone methiodide to the reaction mixture. The base in the reaction mixture will facilitate the elimination reaction to generate methyl vinyl ketone in situ.

  • The in situ generated MVK will then react with the enolate in the Michael addition step of the Robinson annulation.

  • Allow the reaction to proceed, followed by the intramolecular aldol (B89426) condensation and dehydration to form the final annulated product.

  • Work up the reaction as appropriate for the specific substrates being used.

Protocol 3: Acid-Catalyzed Robinson Annulation

This protocol provides a general procedure for performing the Robinson annulation under acidic conditions to avoid base-induced polymerization of MVK.

Materials:

  • Ketone (Michael donor)

  • Freshly distilled methyl vinyl ketone

  • Acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)

  • Solvent (e.g., benzene, toluene) with a Dean-Stark trap for water removal

Procedure:

  • To a reaction flask equipped with a Dean-Stark trap and reflux condenser, add the ketone and the solvent.

  • Add the acid catalyst to the mixture.

  • Slowly add the freshly distilled methyl vinyl ketone.

  • Heat the reaction mixture to reflux. Water generated during the condensation will be removed by the Dean-Stark trap, driving the reaction to completion.

  • Monitor the reaction progress by a suitable method (e.g., TLC, GC).

  • Upon completion, cool the reaction mixture and proceed with an appropriate aqueous workup to remove the acid catalyst.

  • Purify the product by standard methods such as column chromatography or recrystallization.

References

Technical Support Center: Efficient Synthesis of 2-(3-Oxobutyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the efficient synthesis of 2-(3-Oxobutyl)cyclohexanone. It includes detailed troubleshooting guides, frequently asked questions (FAQs), comparative data on catalyst selection, and experimental protocols.

Catalyst Selection and Performance

The synthesis of this compound is most commonly achieved through the Robinson annulation, a powerful ring-forming reaction that involves a Michael addition followed by an intramolecular aldol (B89426) condensation. The choice of catalyst is crucial for optimizing reaction efficiency, yield, and selectivity. Below is a comparative summary of common catalytic systems.

Catalyst TypeCatalyst ExampleSolventTemperature (°C)Reaction Time (h)Yield (%)Notes
Base-Catalyzed Sodium Ethoxide (NaOEt)EthanolReflux6~70-80A classic and effective method. Requires careful control of reaction conditions to avoid side reactions.[1]
Potassium Hydroxide (KOH)MethanolCooled to RTVariable57-80Another common and cost-effective base catalyst.[2]
Sodium Methoxide (NaOMe)MethanolRTVariableModerate to HighOften used for Michael additions in Robinson annulations.
Acid-Catalyzed Sulfuric Acid (H₂SO₄)Not specifiedNot specifiedNot specifiedSimilar to base-catalyzedCan be an effective alternative to base-catalyzed methods.[3]
Organocatalyzed L-ProlineDMSO3589~49-76Offers high enantioselectivity for asymmetric synthesis. Milder reaction conditions compared to strong bases/acids.[4][5]
L-Phenylalanine/d-camphorsulfonic acidNeat (solvent-free)50-55VariableModerateCan be effective for substrates that are problematic with L-proline alone.[6]

Experimental Protocols

General Experimental Workflow for Robinson Annulation

The synthesis of this compound via Robinson annulation follows a general workflow, which can be adapted based on the chosen catalytic system.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve Cyclohexanone (B45756) in appropriate solvent add_catalyst Add Catalyst (e.g., Base, Acid, or Organocatalyst) prep->add_catalyst add_mvk Slowly add Methyl Vinyl Ketone (MVK) add_catalyst->add_mvk react Stir at specified temperature and time add_mvk->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify Product (e.g., Chromatography) dry_concentrate->purify

Caption: Generalized experimental workflow for the synthesis of this compound.

Detailed Protocol: L-Proline Catalyzed Synthesis

This protocol is adapted from the synthesis of the Wieland-Miescher ketone and can be optimized for this compound.[4][5]

Materials:

  • Cyclohexanone

  • Methyl Vinyl Ketone (MVK), freshly distilled

  • L-Proline

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate (B1210297)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve cyclohexanone and L-proline (typically 30-40 mol%) in anhydrous DMSO.

  • Stir the solution at 35°C until all solids have dissolved.

  • Slowly add freshly distilled methyl vinyl ketone (typically 1.5 equivalents) dropwise to the solution.

  • Stir the reaction mixture vigorously at 35°C for approximately 89 hours.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).

  • Upon completion, quench the reaction by adding ethyl acetate and a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer. Wash the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield Polymerization of Methyl Vinyl Ketone (MVK): MVK is prone to polymerization, especially in the presence of strong bases.[7]- Use freshly distilled MVK.- Add MVK slowly and at a controlled temperature.- Consider using an MVK equivalent, such as a β-chloroketone, which generates the enone in situ.[8]
Inefficient Michael Addition: Steric hindrance or unfavorable reaction conditions can impede the initial Michael addition.- Ensure the enolate is properly formed by using an appropriate base and allowing sufficient time for deprotonation.- For sterically hindered substrates, consider using a less hindered Michael acceptor if possible.
Inefficient Aldol Condensation: The intramolecular aldol condensation may not proceed to completion.- In some cases, isolating the Michael adduct first and then subjecting it to cyclization conditions can improve yields.[9]- Ensure the reaction temperature is sufficient for the dehydration step of the aldol condensation.
Formation of Multiple Products/Side Reactions Double Michael Addition: The enolate can react with a second molecule of MVK.- Use a controlled stoichiometry of MVK (slight excess is common, but a large excess should be avoided).- Slow addition of MVK can help minimize this side reaction.
Formation of undesired regioisomers: If an unsymmetrical ketone is used, enolization can occur at different α-carbons.- Use reaction conditions that favor the formation of the desired enolate (kinetic vs. thermodynamic control).
Self-condensation of cyclohexanone: The base can catalyze the self-aldol condensation of cyclohexanone.- Add MVK shortly after the formation of the enolate to favor the Michael addition.
Difficulty in Product Isolation/Purification Presence of polymeric material: Polymerized MVK can complicate purification.- Thorough work-up procedures, including washing with appropriate aqueous solutions, can help remove some polymeric byproducts.- Column chromatography is often necessary for effective purification.
Product is an oil: The final product may not crystallize easily.- Purification by column chromatography is the standard method for oily products.

Frequently Asked Questions (FAQs)

Q1: What is the role of the catalyst in the synthesis of this compound?

A1: The catalyst plays a crucial role in facilitating the Robinson annulation reaction.

  • Base catalysts (e.g., NaOH, NaOEt) deprotonate the cyclohexanone to form a nucleophilic enolate, which then attacks the methyl vinyl ketone in the Michael addition step.[9][10]

  • Acid catalysts (e.g., H₂SO₄) can also promote the reaction, although the mechanism is different.[3]

  • Organocatalysts like L-proline act as bifunctional catalysts. The amine group forms a nucleophilic enamine with the cyclohexanone, which then participates in the Michael addition. The carboxylic acid group can assist in proton transfer steps.[11]

Q2: Why is it important to use freshly distilled methyl vinyl ketone (MVK)?

A2: Methyl vinyl ketone is highly reactive and prone to polymerization, especially upon storage or in the presence of impurities.[7] Using freshly distilled MVK ensures a higher concentration of the desired reactant and minimizes the formation of polymeric side products that can reduce the yield and complicate purification.

Q3: Can other α,β-unsaturated ketones be used instead of methyl vinyl ketone?

A3: Yes, other α,β-unsaturated ketones can be used in the Robinson annulation, which will result in different substituents on the newly formed ring. However, the reactivity can be influenced by steric hindrance around the β-carbon of the Michael acceptor.[7] For example, using ethyl vinyl ketone would lead to an ethyl group on the cyclohexenone ring.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by various analytical techniques. Thin-layer chromatography (TLC) is a common and convenient method. A spot of the reaction mixture is applied to a TLC plate and developed in an appropriate solvent system. The disappearance of the starting materials and the appearance of the product spot indicate the reaction's progress. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative monitoring.

Q5: What is the mechanism of the Robinson Annulation?

A5: The Robinson annulation is a two-step process:

  • Michael Addition: A nucleophile, typically an enolate generated from a ketone, adds to an α,β-unsaturated ketone (the Michael acceptor) in a conjugate addition. This forms a 1,5-diketone intermediate.[3][12]

  • Intramolecular Aldol Condensation: The 1,5-diketone intermediate then undergoes an intramolecular aldol condensation. An enolate is formed from one of the ketones, which then attacks the other carbonyl group to form a six-membered ring. This is followed by dehydration to yield the final α,β-unsaturated cyclic ketone.[12][13]

robinson_annulation_mechanism cluster_michael Michael Addition cluster_aldol Intramolecular Aldol Condensation enolate Cyclohexanone Enolate (Nucleophile) michael_adduct 1,5-Diketone (Michael Adduct) enolate->michael_adduct Nucleophilic Attack mvk Methyl Vinyl Ketone (Michael Acceptor) mvk->michael_adduct int_enolate Intramolecular Enolate Formation michael_adduct->int_enolate Tautomerization cyclization Cyclization int_enolate->cyclization dehydration Dehydration cyclization->dehydration product This compound (or its unsaturated precursor) dehydration->product

Caption: Key stages of the Robinson annulation mechanism.

References

Technical Support Center: Production of 2-(3-Oxobutyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-(3-Oxobutyl)cyclohexanone. The primary synthesis route discussed is the Robinson annulation of cyclohexanone (B45756) and methyl vinyl ketone (MVK).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and well-established method is the Robinson annulation. This reaction involves the Michael addition of cyclohexanone to methyl vinyl ketone, followed by an intramolecular aldol (B89426) condensation to form the desired 1,5-diketone product.[1][2]

Q2: What are the key starting materials and reagents for this synthesis?

A2: The primary starting materials are cyclohexanone and methyl vinyl ketone (MVK). A base catalyst is required to facilitate the reaction. Common bases include sodium ethoxide, sodium hydroxide, and potassium hydroxide. The reaction is typically carried out in a protic solvent like ethanol (B145695).[3]

Q3: What is the primary mechanism of the Robinson annulation?

A3: The reaction proceeds in two main steps:

  • Michael Addition: A base abstracts a proton from the α-carbon of cyclohexanone to form an enolate. This enolate then acts as a nucleophile and attacks the β-carbon of methyl vinyl ketone.[1]

  • Intramolecular Aldol Condensation: The intermediate product from the Michael addition, a 1,5-diketone, then undergoes an intramolecular aldol condensation. A base removes a proton from an α-carbon of the diketone, and the resulting enolate attacks the other carbonyl group within the same molecule, forming a six-membered ring. Subsequent dehydration yields the final product, though in the case of this compound, the reaction is often stopped before the final dehydration to the unsaturated ketone.

Q4: What are the major challenges in scaling up the production of this compound?

A4: Key scale-up challenges include:

  • Polymerization of Methyl Vinyl Ketone (MVK): MVK is highly prone to polymerization, especially in the presence of strong bases, which can significantly reduce the yield.[4]

  • Exothermic Reaction: The Michael addition is exothermic, and efficient heat management is crucial at a larger scale to prevent side reactions and ensure consistent product quality.

  • Reaction Control: Maintaining homogenous mixing and controlled addition of reagents is critical to avoid localized high concentrations of base, which can promote MVK polymerization.

  • Product Isolation and Purification: Separating the desired product from unreacted starting materials, by-products, and the catalyst can be challenging at a larger scale.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ineffective Base: The base may be too weak to generate a sufficient concentration of the cyclohexanone enolate. 2. Poor Quality Reagents: Degradation or impurities in cyclohexanone or MVK. 3. MVK Polymerization: MVK has polymerized before reacting with the cyclohexanone enolate.1. Base Selection: Use a stronger base like sodium ethoxide or potassium hydroxide. Ensure the base is fresh and has not been deactivated by moisture or CO2. 2. Reagent Purity: Use freshly distilled cyclohexanone and MVK. Store MVK with a polymerization inhibitor (like hydroquinone) and at low temperatures. 3. Control MVK Addition: Add MVK slowly and sub-surface to the reaction mixture containing cyclohexanone and the base. This ensures that the MVK reacts quickly rather than polymerizing. Consider using a precursor that generates MVK in situ.[4]
Formation of a Viscous, Insoluble Polymer 1. High Reaction Temperature: Elevated temperatures can accelerate the polymerization of MVK. 2. High Base Concentration: Localized high concentrations of a strong base can rapidly initiate MVK polymerization.1. Temperature Control: Maintain a low reaction temperature (e.g., 0-15 °C) during the MVK addition. Use a cooling bath and monitor the internal temperature closely. 2. Controlled Base Addition: Add the base solution slowly to the cyclohexanone before the MVK addition. Ensure efficient stirring to prevent localized high concentrations.
Presence of Multiple By-products in the Final Product 1. Double Michael Addition: The product, this compound, can itself be deprotonated and react with another molecule of MVK. 2. Aldol Condensation of Cyclohexanone: Cyclohexanone can undergo self-condensation under basic conditions. 3. Formation of the Unsaturated Ketone: The 1,5-diketone product can undergo further intramolecular aldol condensation and dehydration to form a bicyclic unsaturated ketone (a Wieland-Miescher ketone analogue).1. Stoichiometry Control: Use a slight excess of cyclohexanone relative to MVK to minimize the chance of the product reacting further. 2. Reaction Time and Temperature: Keep the reaction time to a minimum and maintain a low temperature to disfavor the slower self-condensation reaction. 3. Isolate the Michael Adduct: In some cases, isolating the initial Michael adduct (the 1,5-diketone) before proceeding with any further steps can lead to higher purity.[3] It is also important to carefully control the reaction conditions to stop the reaction after the Michael addition.
Difficulty in Product Purification 1. Similar Boiling Points of Product and By-products: Makes separation by distillation challenging. 2. Product Instability: The product may be sensitive to high temperatures during distillation.1. Alternative Purification Methods: Consider vacuum distillation to lower the boiling points and reduce thermal stress on the product. Column chromatography can be effective for smaller scales. For larger scales, crystallization of the product or a derivative could be explored. Purification of some diketones can be achieved by forming metal complexes that precipitate and can then be decomposed to yield the pure diketone. 2. Optimize Distillation: Use a fractionating column with sufficient theoretical plates for better separation.

Quantitative Data

Parameter Lab Scale (e.g., 10g) Pilot/Industrial Scale (e.g., >1kg) Considerations for Scale-up
Cyclohexanone:MVK Molar Ratio 1.1 : 11.1 - 1.2 : 1A slight excess of cyclohexanone can help to minimize double Michael addition to the product.
Catalyst (Base) Sodium Ethoxide, Potassium HydroxideSodium Ethoxide, Potassium HydroxideCost and ease of handling are key considerations at scale. The choice of base can also influence the reaction rate and side product formation.
Catalyst Loading 5-10 mol%1-5 mol%Lower catalyst loading is economically favorable but may require longer reaction times or higher temperatures.
Solvent Ethanol, Methanol, THFEthanol, TolueneSolvent choice affects reagent solubility, reaction temperature, and downstream processing (e.g., solvent recovery).
Temperature 0 - 25 °C10 - 40 °CExothermic nature of the reaction requires efficient cooling systems at scale to maintain control.
Reaction Time 2 - 24 hours4 - 48 hoursReaction time will depend on temperature, catalyst loading, and mixing efficiency.
Typical Yield 60 - 80%50 - 75%Yields at scale can be lower due to challenges in heat and mass transfer.

Experimental Protocols

Gram-Scale Synthesis of this compound (Illustrative Protocol)

This protocol is a representative procedure and should be optimized for specific laboratory conditions and desired scale.

Materials:

  • Cyclohexanone (freshly distilled)

  • Methyl vinyl ketone (MVK, stabilized with hydroquinone)

  • Sodium ethoxide (solid or as a solution in ethanol)

  • Ethanol (anhydrous)

  • Hydrochloric acid (for neutralization)

  • Sodium chloride (for brine wash)

  • Magnesium sulfate (B86663) (for drying)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve sodium ethoxide (e.g., 0.05 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen).

  • Addition of Cyclohexanone: Add freshly distilled cyclohexanone (e.g., 1.1 eq) to the ethanolic sodium ethoxide solution and stir for 15-20 minutes at room temperature.

  • Michael Addition: Cool the reaction mixture to 0-5 °C using an ice bath. Add methyl vinyl ketone (1.0 eq) dropwise via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath and neutralize it by the slow addition of dilute hydrochloric acid until the pH is approximately 7.

  • Extraction: Remove the ethanol under reduced pressure. Add water to the residue and extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage prep Prepare Base Solution (e.g., NaOEt in EtOH) add_cyclo Add Cyclohexanone prep->add_cyclo cool Cool to 0-5 °C add_cyclo->cool add_mvk Slow Addition of MVK cool->add_mvk react Stir at Room Temp add_mvk->react neutralize Neutralize with Acid react->neutralize evap_etoh Evaporate Ethanol neutralize->evap_etoh extract Extract with Organic Solvent evap_etoh->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry filter_dry Filter and Evaporate Solvent dry->filter_dry purify Purify by Vacuum Distillation or Chromatography filter_dry->purify product Pure this compound purify->product

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Troubleshooting Decision Tree

troubleshooting_tree Troubleshooting Guide for Low Yield start Low Product Yield check_polymer Is there a significant amount of polymer formed? start->check_polymer polymer_yes Yes check_polymer->polymer_yes polymer_no No check_polymer->polymer_no check_reagents Are starting materials and base of good quality? reagents_ok Yes check_reagents->reagents_ok reagents_bad No check_reagents->reagents_bad check_conditions Were reaction conditions (temp, time) optimal? conditions_ok Yes check_conditions->conditions_ok conditions_bad No check_conditions->conditions_bad improve_mixing Improve mixing and slow down MVK addition polymer_yes->improve_mixing lower_temp Lower reaction temperature polymer_yes->lower_temp in_situ_mvk Consider in-situ MVK generation polymer_yes->in_situ_mvk polymer_no->check_reagents reagents_ok->check_conditions purify_reagents Purify/distill starting materials reagents_bad->purify_reagents fresh_base Use fresh, anhydrous base reagents_bad->fresh_base end end conditions_ok->end Further investigation needed (e.g., side reaction analysis) optimize_temp Optimize reaction temperature conditions_bad->optimize_temp optimize_time Optimize reaction time conditions_bad->optimize_time stronger_base Consider a stronger base conditions_bad->stronger_base

References

Technical Support Center: Purification of 2-(3-Oxobutyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 2-(3-Oxobutyl)cyclohexanone.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized via Robinson annulation?

A1: Crude this compound, the Michael addition product of cyclohexanone (B45756) and methyl vinyl ketone, can contain several impurities.[1][2][3][4][5] The most common impurities include:

  • Unreacted Starting Materials: Residual cyclohexanone and methyl vinyl ketone.

  • Self-Condensation Product of Cyclohexanone: An aldol (B89426) condensation product of two molecules of cyclohexanone.

  • Polymeric byproducts of Methyl Vinyl Ketone: MVK can polymerize under basic or acidic conditions.[4]

  • Robinson Annulation Product: The final cyclic α,β-unsaturated ketone product if the reaction proceeds beyond the Michael addition stage.[1][2][4]

  • Solvent and Catalyst Residues: Depending on the reaction conditions, residual solvent and catalyst may be present.

Q2: What analytical techniques are recommended for assessing the purity of this compound?

A2: Several analytical methods can be used to determine the purity of your product:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to separate and identify volatile impurities. The mass spectrum of this compound can be used for confirmation.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed structural information and help quantify the amount of impurities present.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the desired product from non-volatile impurities and byproducts.

Q3: What are the primary methods for purifying crude this compound?

A3: The main purification techniques are:

  • Column Chromatography: This is a very effective method for separating the target compound from a mixture of impurities.[7][8]

  • Fractional Distillation: This method is suitable for separating liquids with different boiling points and can be effective if the impurities have significantly different volatilities than the product.[9][10][11]

  • Crystallization: If a suitable solvent is found, crystallization can be a highly effective method for obtaining a very pure product.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Low yield after column chromatography.

Possible Cause Troubleshooting Step
Product is too polar/non-polar for the chosen solvent system. Perform thin-layer chromatography (TLC) with a range of solvent systems (e.g., varying ratios of hexane (B92381) and ethyl acetate) to determine the optimal mobile phase for separation.
Product is adsorbing irreversibly to the silica (B1680970) gel. Consider using a different stationary phase, such as alumina, or deactivating the silica gel with a small amount of triethylamine (B128534) in the eluent if the compound is basic.
Improper column packing. Ensure the column is packed uniformly to avoid channeling. A poorly packed column leads to inefficient separation.

Issue 2: Product is still impure after fractional distillation.

Possible Cause Troubleshooting Step
Boiling points of the product and impurities are too close. Use a longer fractionating column or a column with a higher number of theoretical plates to improve separation efficiency.[9]
Distillation rate is too fast. Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column.
Incorrect pressure for vacuum distillation. Optimize the pressure to achieve a significant difference in the boiling points of the components.

Issue 3: Difficulty in inducing crystallization.

Possible Cause Troubleshooting Step
Inappropriate solvent. Test a variety of solvents or solvent mixtures. A good crystallization solvent should dissolve the compound when hot but not when cold.
Presence of significant impurities. Pre-purify the crude product by another method, such as column chromatography, to remove impurities that may be inhibiting crystallization.
Solution is supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

  • Adsorbent: Silica gel (60-120 mesh).

  • Eluent: A gradient of ethyl acetate (B1210297) in hexane (starting from 5% ethyl acetate and gradually increasing to 20%) is often effective. The optimal solvent system should be determined by TLC analysis.

  • Procedure: a. Prepare a slurry of silica gel in the initial eluent (e.g., 5% ethyl acetate in hexane) and pack the column. b. Dissolve the crude this compound in a minimum amount of the initial eluent or a slightly more polar solvent like dichloromethane. c. Load the sample onto the top of the column. d. Elute the column with the solvent gradient, collecting fractions. e. Monitor the fractions by TLC to identify those containing the pure product. f. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification by Fractional Distillation

  • Apparatus: A standard fractional distillation setup with a Vigreux or packed column.

  • Procedure: a. Place the crude product in a round-bottom flask with a magnetic stirrer. b. Assemble the fractional distillation apparatus. It is advisable to perform the distillation under reduced pressure to avoid decomposition of the product at high temperatures. c. Heat the flask gently. d. Collect the fractions that distill at a constant temperature corresponding to the boiling point of this compound. The exact boiling point will depend on the pressure. e. Analyze the purity of the collected fractions using GC-MS or NMR.

Quantitative Data Summary

The following table summarizes typical data obtained from the purification of crude this compound. Note: These are representative values and actual results may vary depending on the specific reaction conditions and the skill of the researcher.

Purification Method Initial Purity (GC-MS) Final Purity (GC-MS) Yield Primary Impurities Removed
Column Chromatography ~75%>98%60-80%Unreacted starting materials, polar byproducts
Fractional Distillation ~75%~95%50-70%Volatile impurities, unreacted cyclohexanone

Visualizations

Purification_Workflow crude Crude this compound analysis1 Purity Analysis (GC-MS, NMR) crude->analysis1 purification Purification Method analysis1->purification chromatography Column Chromatography purification->chromatography High polarity difference distillation Fractional Distillation purification->distillation Different boiling points crystallization Crystallization purification->crystallization If solid analysis2 Purity Analysis of Fractions chromatography->analysis2 distillation->analysis2 crystallization->analysis2 pure_product Pure Product (>95%) analysis2->pure_product Fractions meet purity criteria waste Impure Fractions/Waste analysis2->waste Fractions are impure Troubleshooting_Purification start Purification Outcome Unsatisfactory check_purity Re-analyze Purity (GC-MS, NMR) start->check_purity identify_impurity Identify Predominant Impurity check_purity->identify_impurity starting_material Unreacted Starting Material identify_impurity->starting_material Volatile side_product Side-Reaction Product identify_impurity->side_product Polarity differs solvent Residual Solvent identify_impurity->solvent High volatility recommend_distillation Action: Fractional Distillation starting_material->recommend_distillation recommend_chromatography Action: Column Chromatography side_product->recommend_chromatography recommend_drying Action: High Vacuum Drying solvent->recommend_drying

References

Validation & Comparative

A Comparative Guide to 2-(3-Oxobutyl)cyclohexanone and Wieland-Miescher Ketone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of complex molecule synthesis, particularly in the development of steroids and other polycyclic natural products, the choice of starting materials and key intermediates is paramount to the efficiency and success of a synthetic route. Among the myriad of building blocks available to chemists, 2-(3-Oxobutyl)cyclohexanone and the Wieland-Miescher ketone have emerged as pivotal synthons. This guide provides an objective comparison of these two ketones, supported by experimental data, to aid researchers in selecting the optimal building block for their synthetic endeavors.

Introduction to the Ketones

This compound is a 1,5-diketone that serves as a fundamental precursor in the Robinson annulation reaction. Its structure contains a cyclohexanone (B45756) ring substituted with a 3-oxobutyl side chain, making it primed for an intramolecular aldol (B89426) condensation to form a bicyclic system.

The Wieland-Miescher ketone is a bicyclic α,β-unsaturated ketone that is a well-established and versatile starting material in the total synthesis of a multitude of natural products, including steroids and terpenoids.[1] It can be synthesized through the Robinson annulation of 2-methyl-1,3-cyclohexanedione with methyl vinyl ketone.[2] A significant advantage of the Wieland-Miescher ketone is the existence of highly efficient enantioselective synthetic routes, providing access to optically pure material, which is crucial for the synthesis of chiral target molecules.[3]

At a Glance: Key Differences

FeatureThis compoundWieland-Miescher Ketone
Structure Monocyclic 1,5-diketoneBicyclic α,β-unsaturated diketone
Synthetic Role Precursor for Robinson AnnulationVersatile building block for polycyclic systems
Chirality Typically achiral or racemicCan be synthesized in high enantiopurity
Key Reaction Intramolecular Aldol CondensationDiverse functional group transformations

Performance in Synthesis: A Comparative Analysis

The primary comparison between these two ketones lies in the synthetic sequence leading to the Wieland-Miescher ketone itself. This compound (or its close analogue, 2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione) is the direct precursor to the Wieland-Miescher ketone via an intramolecular aldol condensation. The efficiency of this cyclization step is a key performance indicator.

Synthesis of Wieland-Miescher Ketone

The synthesis of the Wieland-Miescher ketone is a classic example of the Robinson annulation. The reaction can be performed in a one-pot fashion or in a stepwise manner where the intermediate triketone (an analogue of this compound) is first isolated.

Table 1: Comparison of Synthetic Routes to Wieland-Miescher Ketone

RouteStarting MaterialsKey IntermediateCatalyst/ConditionsYieldEnantiomeric Excess (ee)Reference
Racemic Synthesis2-Methyl-1,3-cyclohexanedione, Methyl vinyl ketone2-Methyl-2-(3-oxobutyl)-1,3-cyclohexanedioneTriethylamineNot specified for intermediate, overall yield implied to be good.N/A[4]
Enantioselective Synthesis (Hajos-Parrish)2-Methyl-1,3-cyclohexanedione, Methyl vinyl ketone2-Methyl-2-(3-oxobutyl)-1,3-cyclohexanedione(S)-Proline56.8% (for two steps)>99% after recrystallization[3]
Biocatalytic Synthesis2-Methyl-1,3-cyclohexanedione, Methyl vinyl ketone2-Methyl-2-(3-oxobutyl)-1,3-cyclohexanedionePorcine Pancreatic Lipase (PPL) and Imidazoleup to 80%Not specified[5]

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-2-(3-oxobutyl)-1,3-cyclohexanedione

This protocol describes the synthesis of a close analogue and direct precursor to the Wieland-Miescher ketone.

Materials:

  • 2-Methyl-1,3-cyclohexanedione (126.1 g, 1 mol)

  • Distilled water (300 mL)

  • Acetic acid (3 mL)

  • Hydroquinone (1.1 g)

  • Freshly distilled methyl vinyl ketone (142 g, 2 mol)

  • Sodium chloride

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • A 1-L round-bottomed flask is charged with 2-methyl-1,3-cyclohexanedione and distilled water.

  • To the stirred suspension, add acetic acid, hydroquinone, and freshly distilled methyl vinyl ketone.

  • The reaction mixture is stirred under argon at 72–75°C for 1 hour.

  • After cooling to room temperature, the mixture is saturated with sodium chloride and extracted with ethyl acetate.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The residue is dried under high vacuum to yield crude 2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione as a pale-yellow oil.[3]

Protocol 2: Enantioselective Synthesis of (S)-Wieland-Miescher Ketone

This protocol details the proline-catalyzed intramolecular aldol condensation of the triketone intermediate.

Materials:

  • Crude 2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione (from Protocol 1)

  • (S)-Proline (5.75 g, 0.05 mol)

  • Acetonitrile (1.2 L)

  • Ether

  • Hexane

Procedure:

  • A 3-L round-bottomed flask is charged with finely ground (S)-proline and a solution of the crude triketone in acetonitrile.

  • The mixture is stirred at room temperature for 120 hours.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in ether and washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by crystallization from an ether-hexane mixture to afford the (S)-Wieland-Miescher ketone.[3] The final product can achieve an enantiomeric excess of over 99% after recrystallization.[3]

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of both ketones is provided below.

Table 2: Physicochemical and Spectroscopic Data

PropertyThis compoundWieland-Miescher Ketone
Molecular Formula C₁₀H₁₆O₂C₁₁H₁₄O₂
Molar Mass 168.23 g/mol [6]178.23 g/mol [7]
Appearance -Colorless to pale yellow solid
Melting Point Not available47-50 °C[1]
¹H NMR Data available in spectral databases[6]Data available in spectral databases[7]
¹³C NMR Data available in spectral databases[6]Data available in spectral databases[7]
IR Spectroscopy Data available in spectral databasesData available in spectral databases[7]
Mass Spectrometry Data available in spectral databases[6]Data available in spectral databases[7][8]

Synthetic Pathways and Logical Relationships

The relationship between this compound and the Wieland-Miescher ketone is best illustrated through the Robinson annulation pathway.

Robinson_Annulation cluster_start Starting Materials cluster_michael Michael Addition cluster_aldol Intramolecular Aldol Condensation start1 Cyclohexanone intermediate This compound start1->intermediate Base start2 Methyl Vinyl Ketone start2->intermediate product Wieland-Miescher Ketone intermediate->product Base or Acid

Caption: Robinson Annulation Pathway.

The enantioselective synthesis of the Wieland-Miescher ketone using a chiral catalyst like proline is a critical advancement.

Enantioselective_Synthesis cluster_precursor Precursor cluster_catalyst Catalysis cluster_product Product precursor 2-Methyl-2-(3-oxobutyl) -1,3-cyclohexanedione chiral_product (S)-Wieland-Miescher Ketone precursor->chiral_product catalyst (S)-Proline catalyst->chiral_product Asymmetric Induction

Caption: Enantioselective Synthesis.

Conclusion

Both this compound and the Wieland-Miescher ketone are valuable intermediates in organic synthesis. The choice between them is largely dependent on the synthetic strategy.

  • This compound represents a more fundamental building block. Its utility lies in its directness as a precursor for constructing the bicyclic core of the Wieland-Miescher ketone and its analogues through an intramolecular cyclization. This offers a degree of flexibility, as modifications to the monocyclic structure can be envisioned before the ring-closing step.

  • The Wieland-Miescher ketone , on the other hand, is a more advanced and synthetically versatile intermediate. Its pre-formed bicyclic structure and, crucially, the well-established methods for its enantioselective synthesis, make it the preferred starting point for the total synthesis of complex chiral molecules like steroids. Starting from the enantiopure Wieland-Miescher ketone can significantly shorten a synthetic route and obviate the need for challenging chiral separations or asymmetric transformations at later stages.

For researchers embarking on the synthesis of complex polycyclic systems, particularly those with defined stereochemistry, the enantiomerically enriched Wieland-Miescher ketone is often the more strategic and efficient choice. However, for methodological studies or the synthesis of simpler analogues, this compound remains a relevant and useful precursor.

References

Comparison of different synthetic routes to 2-(3-Oxobutyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic routes to 2-(3-Oxobutyl)cyclohexanone, a key intermediate in the synthesis of various complex organic molecules. The following sections detail the experimental protocols, present comparative data, and visualize the reaction pathways to aid researchers in selecting the most suitable method for their specific needs.

Introduction

This compound is a dicarbonyl compound that serves as a versatile building block in organic synthesis. Its synthesis has been approached through several classical and modern methodologies. This guide will focus on the two most prominent routes: the Robinson annulation and the Stork enamine synthesis, and will also explore a direct Michael addition as a viable alternative. The efficiency, reagent accessibility, and reaction conditions of these methods will be critically evaluated.

Comparison of Synthetic Routes

The selection of a synthetic route is often a trade-off between yield, reaction time, cost of reagents, and ease of execution. The following table summarizes the key quantitative data for the primary synthetic pathways to this compound.

Parameter Robinson Annulation Stork Enamine Synthesis Direct Michael Addition
Starting Materials Cyclohexanone (B45756), Methyl vinyl ketoneCyclohexanone, Pyrrolidine (B122466), Methyl vinyl ketoneCyclohexanone, Methyl vinyl ketone
Key Reagents/Catalyst Base (e.g., Sodium ethoxide)Pyrrolidine (to form enamine)Lewis Acid (e.g., Boron trifluoride)
Solvent Ethanol (B145695)Toluene, Acetic Acid/WaterDichloromethane (B109758)
Reaction Temperature Reflux40°C, then Room TemperatureNot specified
Reaction Time ~6 hours24 hours (Michael addition) + 2 hours (hydrolysis)Not specified
Reported Yield Moderate (often lower due to polymerization of MVK)[1]44-48% (for a similar substituted product)[2]High (regiospecific)[3]
Purification Method Column ChromatographyDistillationNot specified

Visualizing the Synthetic Pathways

To better understand the relationships between the starting materials and the final product, the following diagrams illustrate the overall synthetic strategies.

Synthetic_Routes cluster_robinson Robinson Annulation cluster_stork Stork Enamine Synthesis cluster_michael Direct Michael Addition Cyclohexanone_R Cyclohexanone Product_R This compound Cyclohexanone_R->Product_R Base MVK_R Methyl Vinyl Ketone MVK_R->Product_R Cyclohexanone_S Cyclohexanone Enamine Cyclohexanone Enamine Cyclohexanone_S->Enamine Pyrrolidine Pyrrolidine Pyrrolidine->Enamine Product_S This compound Enamine->Product_S MVK_S Methyl Vinyl Ketone MVK_S->Product_S Cyclohexanone_M Cyclohexanone Product_M This compound Cyclohexanone_M->Product_M Lewis Acid MVK_M Methyl Vinyl Ketone MVK_M->Product_M

Caption: Overview of synthetic routes to this compound.

Experimental Workflow

A generalized workflow for the synthesis, workup, and purification of this compound is depicted below. Specific details for each protocol are provided in the following sections.

Experimental_Workflow Start Start: Reagents & Glassware Reaction Reaction Setup & Execution Start->Reaction Workup Quenching & Extraction Reaction->Workup Purification Chromatography / Distillation Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis Product Pure this compound Analysis->Product

Caption: Generalized experimental workflow for chemical synthesis.

Detailed Experimental Protocols

Robinson Annulation

The Robinson annulation is a classic method for the formation of a six-membered ring in a single operation, proceeding through a Michael addition followed by an intramolecular aldol (B89426) condensation.[4]

Materials:

  • Cyclohexanone

  • Methyl vinyl ketone (MVK)

  • Sodium ethoxide

  • Anhydrous ethanol

  • 5% Hydrochloric acid (aq.)

  • Saturated sodium bicarbonate solution (aq.)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane (DCM)

  • Hexane

  • Ethyl acetate (B1210297)

  • Silica (B1680970) gel (230-400 mesh)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve cyclohexanone (1.0 equiv.) in anhydrous ethanol.

  • Base Addition: To the stirred solution, add sodium ethoxide (1.1 equiv.) portion-wise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • Michael Acceptor Addition: Slowly add freshly distilled methyl vinyl ketone (1.2 equiv.) to the reaction mixture via a dropping funnel over a period of 15 minutes. Note that MVK is prone to polymerization, which can lower the yield.[1]

  • Reaction: Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with 5% hydrochloric acid until the pH is approximately 7.

  • Extraction: Remove the ethanol under reduced pressure. To the residue, add dichloromethane and water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Stork Enamine Synthesis

The Stork enamine synthesis offers a milder alternative to the classical Robinson annulation by utilizing an enamine as the nucleophile for the Michael addition.[5] This approach often provides better control and avoids some of the side reactions associated with strongly basic conditions.[6]

Materials:

  • Cyclohexanone

  • Pyrrolidine

  • Toluene

  • Methyl vinyl ketone (MVK)

  • Glacial acetic acid

  • Water

  • Brine (saturated NaCl solution)

  • Ether-petroleum ether (1:1 mixture)

  • 10% Hydrochloric acid (aq.)

  • Anhydrous magnesium sulfate

Procedure:

  • Enamine Formation: In a round-bottomed flask fitted with a Dean-Stark apparatus, dissolve cyclohexanone (1.0 equiv.) and pyrrolidine (1.1 equiv.) in toluene. Heat the mixture at reflux until the theoretical amount of water has been collected, indicating the formation of the enamine.

  • Michael Addition: Cool the solution containing the enamine in an ice bath. Add freshly distilled methyl vinyl ketone (1.05 equiv.) with a syringe under a nitrogen atmosphere. Heat the flask at approximately 40°C for 24 hours.

  • Hydrolysis: Cool the reaction mixture in an ice bath and add glacial acetic acid and water. Stir the heterogeneous mixture at room temperature for 2 hours to hydrolyze the iminium salt intermediate.

  • Work-up and Extraction: Pour the solution into a separatory funnel containing brine and water. Extract the aqueous layer multiple times with a 1:1 mixture of ether-petroleum ether.

  • Washing: Wash the combined organic phase with 10% hydrochloric acid, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvents using a rotary evaporator.

  • Purification: The crude diketone can be purified by distillation under reduced pressure. For a similar product, (R)-(+)-2-Methyl-2-(3-oxobutyl)cyclohexanone, a boiling point of 70°C at 2 mm Hg has been reported.[2]

Direct Michael Addition (Lewis Acid Catalyzed)

A more direct approach involves the Michael addition of a silyl (B83357) enol ether of cyclohexanone to methyl vinyl ketone, catalyzed by a Lewis acid. This method offers high regioselectivity.[3]

Materials:

  • Trialkylsilyl enol ether of cyclohexanone

  • Methyl vinyl ketone (MVK)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • A hydroxylic compound (e.g., methanol)

  • Dichloromethane

Procedure:

  • Reaction Setup: In a dry, inert atmosphere, dissolve the trialkylsilyl enol ether of cyclohexanone (1.0 equiv.) in dichloromethane.

  • Reagent Addition: Add methyl vinyl ketone (1.1 equiv.) and a hydroxylic compound to the solution.

  • Catalyst Addition: Cool the mixture and add boron trifluoride etherate (catalytic amount) dropwise.

  • Reaction: Stir the reaction at the appropriate temperature (typically low temperature to room temperature) and monitor its progress by TLC.

  • Work-up: Quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).

  • Extraction: Extract the aqueous layer with dichloromethane.

  • Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Conclusion

The synthesis of this compound can be achieved through several effective methods. The Robinson annulation provides a direct, one-pot approach but can be hampered by the polymerization of methyl vinyl ketone. The Stork enamine synthesis offers a milder, more controlled route that often leads to higher yields for related structures. The direct Michael addition using a silyl enol ether presents a highly regioselective alternative. The choice of the optimal synthetic route will depend on the specific requirements of the research, including scale, desired purity, and available resources. The detailed protocols and comparative data provided in this guide are intended to assist researchers in making an informed decision for their synthetic endeavors.

References

A Comparative Spectroscopic Guide to 2-(3-Oxobutyl)cyclohexanone and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2-(3-Oxobutyl)cyclohexanone and its structurally related analogs: the Wieland-Miescher ketone, 2-acetylcyclohexanone, and the Hajos-Parrish ketone. The comparative data, presented in tabular format, is supported by established spectroscopic principles and data sourced from chemical databases. Detailed experimental protocols for the key analytical techniques are also provided to aid in the replication and validation of these findings.

Introduction to Spectroscopic Analysis of Cyclohexanone Analogs

The analysis of this compound and its analogs is crucial in various fields, including synthetic chemistry and drug development, where understanding their structural nuances is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable tools for elucidating the molecular architecture of these compounds. This guide offers a comparative framework for interpreting the spectroscopic data of these important chemical entities.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its selected analogs.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
CompoundChemical Shift (δ) ppm, Multiplicity, (J in Hz)Assignment
This compound ~2.1 (s)-CH₃ (acetyl)
1.5-2.8 (m)Cyclohexanone and butyl chain protons
Wieland-Miescher Ketone [1]5.86 (s, 1H)Vinylic proton
1.39 (s, 3H)Angular -CH₃
1.8-3.0 (m)Ring protons
2-Acetylcyclohexanone [2]16.5 (s, 1H, enol)Enolic -OH
2.15 (s, 3H)-CH₃ (acetyl)
1.6-2.5 (m)Cyclohexanone ring protons
Hajos-Parrish Ketone [3]5.9 (s, 1H)Vinylic proton
1.2 (s, 3H)Angular -CH₃
1.5-3.0 (m)Ring protons
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
CompoundChemical Shift (δ) ppmAssignment
This compound [4]~208, ~211C=O (acetyl and cyclohexanone)
~30-CH₃ (acetyl)
20-60Cyclohexanone and butyl chain carbons
Wieland-Miescher Ketone [1]198.1, 210.9C=O
162.3Vinylic C
125.8Vinylic CH
17.1-CH₃
2-Acetylcyclohexanone [2]205.3, 193.2 (enol form)C=O
109.1 (enol form)Enolic C-H
24.3-CH₃
Hajos-Parrish Ketone [3]~218, ~199C=O
~170, ~125Vinylic carbons
~18-CH₃
Table 3: Mass Spectrometry (GC-MS) Data
CompoundMolecular Ion (M⁺) m/zKey Fragment Ions m/z (Relative Intensity)
This compound [4]168111, 98, 43 (base peak)
Wieland-Miescher Ketone [1]178122, 108, 93, 77
2-Acetylcyclohexanone [2][5]140125, 98, 83, 69, 43 (base peak)
Hajos-Parrish Ketone 166 (for the parent diketone)Data not readily available in a comparable format.
Table 4: FTIR Spectroscopic Data (ATR or Liquid Film)
CompoundKey Absorption Bands (cm⁻¹)Assignment
This compound ~1710C=O stretch (saturated ketone)
Wieland-Miescher Ketone [1][6]~1710, ~1665C=O stretch (saturated and α,β-unsaturated ketone)
~1615C=C stretch
2-Acetylcyclohexanone [2][7][8]~1710, ~1600 (enol)C=O stretch (keto and enol form)
Hajos-Parrish Ketone [3]~1740, ~1660C=O stretch
Table 5: UV-Visible Spectroscopic Data (Ethanol)
Compoundλmax (nm)Electronic Transition
This compound ~280n → π* (C=O)
Wieland-Miescher Ketone ~240π → π* (α,β-unsaturated ketone)
2-Acetylcyclohexanone (enol form)~250π → π* (conjugated system)
Hajos-Parrish Ketone ~238π → π* (α,β-unsaturated ketone)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the analyte.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Spectrometer: Bruker Avance 400 MHz or equivalent.

  • Pulse Program: Standard single-pulse sequence (zg30).

  • Spectral Width: 0-12 ppm.

  • Acquisition Time: ~4 seconds.

  • Relaxation Delay: 1 second.

  • Number of Scans: 16.

  • Temperature: 298 K.

3. ¹³C NMR Spectroscopy:

  • Spectrometer: Bruker Avance 100 MHz or equivalent.

  • Pulse Program: Proton-decoupled pulse sequence (zgpg30).

  • Spectral Width: 0-220 ppm.

  • Acquisition Time: ~1 second.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024.

  • Temperature: 298 K.

4. Data Processing:

  • Apply Fourier transformation with an exponential window function.

  • Phase and baseline correct the spectra.

  • Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

2. GC-MS System:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

3. GC Conditions:

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 250 °C at a rate of 10 °C/min.

    • Hold at 250 °C for 5 minutes.

  • Injection Volume: 1 µL (splitless injection).

4. MS Conditions:

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: 40-400 amu.

Fourier-Transform Infrared (FTIR) Spectroscopy

1. Sample Preparation:

  • For liquid samples, a small drop is placed directly on the Attenuated Total Reflectance (ATR) crystal.

  • For solid samples, a small amount is placed on the ATR crystal and firm pressure is applied using the instrument's clamp.

2. FTIR Spectrometer:

  • Instrument: PerkinElmer Spectrum Two or equivalent, equipped with a diamond ATR accessory.

3. Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

  • A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis.

4. Data Processing:

  • The sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

1. Sample Preparation:

  • Prepare a stock solution of the analyte in spectroscopic grade ethanol (B145695) at a concentration of approximately 1 mg/mL.

  • Prepare a series of dilutions from the stock solution to find an optimal concentration that gives an absorbance reading between 0.1 and 1.0. A typical final concentration is around 0.01 mg/mL.

2. UV-Vis Spectrophotometer:

  • Instrument: Shimadzu UV-1800 or equivalent double-beam spectrophotometer.

3. Data Acquisition:

  • Wavelength Range: 200-400 nm.

  • Scan Speed: Medium.

  • Slit Width: 1.0 nm.

  • Use a quartz cuvette with a 1 cm path length.

  • Record a baseline spectrum with the cuvette filled with the solvent (ethanol).

  • Record the spectrum of the sample solution.

4. Data Analysis:

  • Determine the wavelength of maximum absorbance (λmax) from the resulting spectrum.

Visualizing Experimental Workflows

The following diagrams illustrate the generalized workflows for the spectroscopic techniques described.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Sample Dissolve Dissolve in CDCl3 w/ TMS Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert into Spectrometer Transfer->Insert Acquire_1H Acquire 1H Spectrum Insert->Acquire_1H Acquire_13C Acquire 13C Spectrum Insert->Acquire_13C Process Fourier Transform, Phase, Baseline Correction Acquire_1H->Process Acquire_13C->Process Analyze Calibrate, Integrate, Assign Peaks Process->Analyze

NMR Spectroscopy Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation PrepareSol Prepare Solution (e.g., in DCM) Inject Inject into GC PrepareSol->Inject Separate Separation on GC Column Inject->Separate Ionize Ionization (EI) Separate->Ionize Detect Mass Analysis & Detection Ionize->Detect Chromatogram Analyze Chromatogram Detect->Chromatogram MassSpec Analyze Mass Spectrum Chromatogram->MassSpec Identify Identify Compound & Fragments MassSpec->Identify

GC-MS Analysis Workflow

FTIR_Workflow cluster_sample Sample Placement cluster_acq Data Acquisition cluster_analysis Data Analysis PlaceSample Place Sample on ATR Crystal SampleScan Acquire Sample Spectrum PlaceSample->SampleScan Background Acquire Background Spectrum Background->SampleScan Process Ratio Sample to Background SampleScan->Process Interpret Identify Functional Groups Process->Interpret

FTIR Spectroscopy Workflow

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis PrepareSol Prepare Dilute Solution in Ethanol SampleSpec Record Sample Spectrum PrepareSol->SampleSpec Baseline Record Baseline (Solvent) Baseline->SampleSpec FindLambdaMax Determine λmax SampleSpec->FindLambdaMax

UV-Vis Spectroscopy Workflow

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of Biological Activities

Cyclohexanone (B45756) and diketone scaffolds are present in numerous biologically active compounds. Research has demonstrated their potential in a range of therapeutic areas, including antimicrobial, antifungal, antiviral, cytotoxic, and anti-inflammatory applications. The reactivity of the ketone groups and the overall molecular structure of these compounds play a crucial role in their biological effects.

Antimicrobial and Antifungal Activity

Several studies have highlighted the antimicrobial and antifungal properties of cyclohexanone derivatives. These compounds have shown efficacy against a variety of bacterial and fungal strains, including those with resistance to conventional antibiotics.

A study on oxygenated cyclohexanone derivatives isolated from Amphirosellinia nigrospora JS-1675 demonstrated antimicrobial activity against various plant pathogenic bacteria and fungi. One isolated compound, (4S, 5S, 6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one, inhibited the growth of most tested phytopathogenic bacteria and the mycelial growth of several plant pathogenic fungi.[1]

Furthermore, piperazine (B1678402) derivatives of cyclohexanone have been synthesized and evaluated for their antimicrobial properties. Certain compounds in this series exhibited moderate to significant inhibitory effects against Gram-positive and Gram-negative bacteria, as well as some fungal strains, with activities comparable to standard drugs like Ampicillin, Chloramphenicol, and Norfloxacin.[2]

Table 1: Antimicrobial Activity of Selected Cyclohexanone Derivatives

Compound ClassTest OrganismActivity (e.g., Zone of Inhibition, MIC)Reference
Oxygenated Cyclohexanone DerivativeRalstonia solanacearumStrong in vitro antibacterial activity[1]
Piperazine-Cyclohexanone DerivativesBacillus megaterium, Staphylococcus aureus (Gram-positive)Moderate to strong inhibition[2]
Escherichia coli, Serratia marcescens, Salmonella Typhimurium (Gram-negative)Moderate to strong inhibition[2]
Aspergillus niger, Anrobacter awamori (Fungi)Moderate to strong inhibition[2]

Cytotoxic Activity

The potential of cyclohexanone derivatives as anticancer agents has also been explored. Certain structural modifications to the cyclohexanone ring have been shown to induce cytotoxicity in various cancer cell lines.

For instance, 2,6-bis(arylidene)cyclohexanones have been synthesized and shown to exhibit cytotoxicity towards murine P388 and L1210 cells, as well as human Molt 4/C8 and CEM T-lymphocytes. The study indicated that the dienone derivatives were generally more cytotoxic than their monoarylidene counterparts.

Table 2: Cytotoxic Activity of Selected Cyclohexanone Derivatives

Compound ClassCell LineActivity (e.g., IC50)Reference
2,6-bis(arylidene)cyclohexanonesMurine P388 and L1210 cellsCytotoxic
Human Molt 4/C8 and CEM T-lymphocytesCytotoxic

Experimental Protocols

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Materials : Sterile 96-well microtiter plates, Mueller-Hinton broth (MHB), bacterial or fungal inoculum adjusted to a 0.5 McFarland standard, and a stock solution of the test compound.

  • Serial Dilution : A two-fold serial dilution of the test compound is prepared in the microtiter plate using MHB.

  • Inoculation : Each well is inoculated with the microbial suspension. A positive control (microbe without compound) and a negative control (broth only) are included.

  • Incubation : The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Data Analysis : The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding : Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization : A solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) is added to dissolve the formazan crystals.

  • Absorbance Reading : The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Visualizations

Below are diagrams illustrating a general experimental workflow and a simplified signaling pathway that could be relevant to the biological activities of the described compounds.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Compound_Prep Compound Dilution Treatment Incubation with Compound Compound_Prep->Treatment Cell_Culture Cell Seeding Cell_Culture->Treatment Assay_Step Addition of Assay Reagent (e.g., MTT, Substrate) Treatment->Assay_Step Data_Acquisition Data Acquisition (e.g., Absorbance Reading) Assay_Step->Data_Acquisition Data_Analysis Data Analysis (IC50, MIC calculation) Data_Acquisition->Data_Analysis Signaling_Pathway Diketone Diketone Derivative Target_Enzyme Target Enzyme (e.g., Kinase, Cyclooxygenase) Diketone->Target_Enzyme Inhibition Product Product (e.g., Pro-inflammatory mediator) Target_Enzyme->Product Substrate Substrate Substrate->Target_Enzyme Cellular_Response Cellular Response (e.g., Inflammation, Proliferation) Product->Cellular_Response

References

A Comparative Guide to the Reactivity of 2-(3-Oxobutyl)cyclohexanone and its Enol Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-(3-Oxobutyl)cyclohexanone, a versatile 1,5-diketone, and its corresponding enol ethers. The differential reactivity of these compounds, stemming from the distinct nucleophilic character of their reactive intermediates, offers unique synthetic opportunities. This document outlines these differences with supporting experimental data, detailed protocols for representative reactions, and mechanistic diagrams to inform synthetic strategy and experimental design.

Core Reactivity Principles: A Tale of Two Nucleophiles

The reactivity of this compound is primarily dictated by the formation of enolates upon treatment with a base. These enolates are potent carbon nucleophiles, readily participating in a variety of bond-forming reactions. In contrast, the corresponding enol ethers are significantly less nucleophilic. They are neutral molecules that require activation, typically by a Lewis acid, to react with strong electrophiles.

This fundamental difference in nucleophilicity governs the types of reactions each substrate undergoes and the conditions required to effect transformation. Enolates derived from this compound are sufficiently reactive to engage with a wide range of electrophiles, including alkyl halides and other carbonyl compounds, under basic conditions. Enol ethers, on the other hand, are generally unreactive towards weaker electrophiles and necessitate the presence of a catalyst to enhance the electrophilicity of the reaction partner.

Quantitative Comparison of Nucleophilicity

Nucleophile TypeRelative NucleophilicityTypical Reaction Conditions
Enolate (from diketone)~10¹⁴Basic (e.g., alkoxides, LDA)
Silyl (B83357) Enol Ether1Lewis Acidic (e.g., TiCl₄, BF₃·OEt₂)

This table provides an order-of-magnitude comparison and highlights the vastly different reactivity profiles.

Comparative Reaction Analysis: Intramolecular Aldol (B89426) vs. Mukaiyama Aldol

To illustrate the divergent reactivity, we will compare two powerful carbon-carbon bond-forming reactions: the intramolecular aldol condensation of this compound and the Mukaiyama aldol reaction of a representative cyclohexanone (B45756) enol ether.

This compound: The Intramolecular Aldol Condensation

This compound is a classic precursor for the Robinson annulation, which culminates in an intramolecular aldol condensation to form a bicyclic enone. This reaction proceeds readily under basic conditions, leveraging the strong nucleophilicity of the enolate. The reaction can, in principle, yield different ring systems, but the formation of a six-membered ring is generally favored.

Reaction Scheme:

diketone This compound enolate Enolate Intermediate diketone->enolate Base (e.g., NaOEt) product Octalone Derivative (via Intramolecular Aldol) enolate->product Intramolecular Nucleophilic Attack

Caption: Intramolecular aldol condensation of this compound.

Cyclohexanone Enol Ether: The Mukaiyama Aldol Reaction

A silyl enol ether of cyclohexanone, a stable analogue of the enol form of the ketone, undergoes a Mukaiyama aldol reaction with an aldehyde or ketone in the presence of a Lewis acid. This reaction demonstrates the requirement for electrophilic activation for the less nucleophilic enol ether to react.

Reaction Scheme:

enol_ether Cyclohexanone Silyl Enol Ether product β-Hydroxy Ketone (Aldol Adduct) enol_ether->product activated_aldehyde Activated Aldehyde (Lewis Acid Complex) activated_aldehyde->product Nucleophilic Attack aldehyde Aldehyde aldehyde->activated_aldehyde lewis_acid Lewis Acid (e.g., TiCl4) lewis_acid->activated_aldehyde

Comparative Analysis of 2-(3-Oxobutyl)cyclohexanone Derivatives via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the structural elucidation of 2-(3-oxobutyl)cyclohexanone analogues, focusing on X-ray crystallographic techniques and comparative analysis of resulting molecular geometries.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for two representative analogues of this compound. These parameters define the unit cell of the crystal and are fundamental to the complete structural determination.

ParameterAnalogue 1: Anomalous Robinson Annulation ProductAnalogue 2: Spirodioxolane Derivative of Wieland-Miescher Ketone
Chemical Formula C11H12O4C13H18O3
Crystal System OrthorhombicMonoclinic
Space Group P212121P21/c
a (Å) 7.702(4)11.8359(3)
b (Å) 11.190(5)11.3338(3)
c (Å) 13.593(7)18.0195(5)
α (°) 9090
β (°) 90100.372(1)
γ (°) 9090
Volume (Å3) 1172.52376.53(12)
Z 48

Experimental Protocols: Single-Crystal X-ray Diffraction

The determination of the crystal structures of these cyclohexanone (B45756) derivatives follows a standardized workflow. Below is a detailed methodology representative of single-crystal X-ray diffraction experiments for small organic molecules.

Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. A common method for growing crystals of organic compounds is slow evaporation from a saturated solution.

  • Procedure: A saturated solution of the purified compound is prepared in a suitable solvent or solvent mixture (e.g., ethyl acetate, hexane, or a mixture thereof). The solution is filtered to remove any particulate matter and left in a loosely covered container in a vibration-free environment. Slow evaporation of the solvent over several days to weeks can yield crystals of suitable size and quality for diffraction experiments.

Data Collection
  • Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., a CCD or CMOS detector) is used.

  • Procedure: A selected single crystal is mounted on a goniometer head. The crystal is then cooled to a low temperature (typically 100-150 K) using a stream of cold nitrogen gas to minimize thermal vibrations of the atoms. The diffractometer collects a series of diffraction images as the crystal is rotated through a range of angles. Each image captures the intensities and positions of the diffracted X-ray beams.

Structure Solution and Refinement
  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution: The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental diffraction data using full-matrix least-squares methods. This iterative process minimizes the difference between the observed and calculated structure factors, resulting in a precise and accurate three-dimensional model of the molecule.

Visualizing Molecular Structures and Experimental Workflows

To facilitate a clearer understanding of the concepts discussed, the following diagrams illustrate the general workflow of X-ray crystallography and a comparison of the core structures of the analyzed derivatives.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting Select Single Crystal xray X-ray Diffraction mounting->xray data_processing Data Processing xray->data_processing solution Structure Solution data_processing->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation molecular_comparison Structural Comparison of Cyclohexanone Derivatives cluster_parent Target Structure cluster_analogues Crystallographically Characterized Analogues parent This compound analogue1 Anomalous Robinson Annulation Product parent->analogue1 Related via Robinson Annulation analogue2 Spirodioxolane Derivative of Wieland-Miescher Ketone parent->analogue2 Related via Robinson Annulation

Validating the Structure of 2-(3-Oxobutyl)cyclohexanone Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intramolecular aldol (B89426) condensation of 2-(3-oxobutyl)cyclohexanone is a fundamental transformation in organic synthesis, pivotal in the construction of bicyclic systems. This guide provides a comparative analysis of the analytical techniques used to validate the structure of the resulting products, offering detailed experimental protocols and data interpretation.

Reaction Overview: Intramolecular Aldol Condensation

This compound, the product of a Michael addition between cyclohexanone (B45756) and methyl vinyl ketone, undergoes an intramolecular aldol condensation to yield a bicyclic α,β-unsaturated ketone.[1][2][3] This reaction is a key step in the Robinson annulation, a powerful method for forming six-membered rings.[1][2] While several isomers could theoretically form, the reaction overwhelmingly favors the formation of the thermodynamically stable conjugated enone.[4]

The primary product expected from the base-catalyzed intramolecular aldol condensation of this compound is 4a-methyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one. A closely related and well-studied analogue is the Wieland-Miescher ketone, which serves as a valuable reference for spectral data comparison.[2][5]

Comparative Analysis of Analytical Techniques

The structural elucidation of the reaction products relies on a combination of spectroscopic and chromatographic methods. Each technique provides unique and complementary information. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[6][7][8][9]

Data Summary

The following tables summarize the expected quantitative data for the primary product, 4a-methyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one, based on typical values for similar structures like the Wieland-Miescher ketone.[10][11][12]

Table 1: Expected ¹H NMR Chemical Shifts

ProtonChemical Shift (ppm)Multiplicity
Vinyl H5.8 - 6.0s
Allylic CH₂2.2 - 2.6m
Other CH₂1.5 - 2.2m
CH₃~1.3s

Table 2: Expected ¹³C NMR Chemical Shifts

CarbonChemical Shift (ppm)
C=O (conjugated)195 - 205
C=C (quaternary)160 - 170
C=C (CH)120 - 130
Quaternary C40 - 50
CH₂20 - 40
CH₃20 - 30

Table 3: Expected IR Absorption Frequencies

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (α,β-unsaturated ketone)1660 - 1690Strong
C=C1600 - 1650Medium
C-H (sp²)3000 - 3100Medium
C-H (sp³)2850 - 3000Strong

Table 4: Expected Mass Spectrometry Fragmentation

m/zInterpretation
178Molecular Ion (M⁺)
163[M - CH₃]⁺
150[M - CO]⁺
135[M - CO - CH₃]⁺
122Retro-Diels-Alder Fragmentation

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.[9]

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters: spectral width of 0-12 ppm, 32-64 scans, relaxation delay of 1-2 seconds.

    • Integrate all peaks and determine the multiplicity (singlet, doublet, triplet, etc.) and coupling constants.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 0-220 ppm, 512-1024 scans, relaxation delay of 2-5 seconds.

    • For further structural confirmation, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish H-H and C-H correlations, respectively.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule, particularly the carbonyl and alkene groups.[13][14]

Methodology:

  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (NaCl or KBr).

    • Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with KBr powder and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, applying it to a salt plate, and allowing the solvent to evaporate.

  • Data Acquisition:

    • Obtain the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

    • Typically, 16-32 scans are co-added in the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands for the C=O and C=C stretching vibrations.[15][16]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.[7]

Methodology:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Data Acquisition: Acquire the mass spectrum, ensuring to observe the molecular ion peak.

  • Fragmentation Analysis: Analyze the fragmentation pattern to identify characteristic losses of functional groups, which can provide structural information. For cyclic ketones, α-cleavage is a common fragmentation pathway.[17][18][19]

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the product and to separate it from any starting material or byproducts.[6]

Methodology:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of polar and non-polar solvents (e.g., water/acetonitrile or hexane/ethyl acetate).

  • Column: Use a reverse-phase (e.g., C18) or normal-phase (e.g., silica) column depending on the polarity of the compound.

  • Sample Preparation: Dissolve a small amount of the reaction mixture or purified product in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system. Run a gradient or isocratic elution to separate the components.

  • Detection: Use a UV detector set at a wavelength where the product (an α,β-unsaturated ketone) absorbs, typically around 240-250 nm.

  • Quantification: The purity of the product can be determined by the relative peak area.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_start Starting Material cluster_product Product This compound This compound Enolate Intermediate Enolate Intermediate This compound->Enolate Intermediate Base 4a-methyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one 4a-methyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one Bicyclic Alkoxide Bicyclic Alkoxide Enolate Intermediate->Bicyclic Alkoxide Intramolecular Attack β-Hydroxy Ketone β-Hydroxy Ketone Bicyclic Alkoxide->β-Hydroxy Ketone Protonation β-Hydroxy Ketone->4a-methyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one Dehydration

Caption: Intramolecular aldol condensation of this compound.

Experimental Workflow for Product Validation

Experimental_Workflow cluster_spectroscopy Spectroscopic Analysis Reaction Mixture Reaction Mixture Purification (e.g., Column Chromatography) Purification (e.g., Column Chromatography) Reaction Mixture->Purification (e.g., Column Chromatography) Purity Assessment (HPLC) Purity Assessment (HPLC) Purification (e.g., Column Chromatography)->Purity Assessment (HPLC) Structural Elucidation Structural Elucidation Purity Assessment (HPLC)->Structural Elucidation IR Spectroscopy IR Spectroscopy Structural Elucidation->IR Spectroscopy NMR Spectroscopy NMR Spectroscopy Structural Elucidation->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Structural Elucidation->Mass Spectrometry Functional Group ID Functional Group ID IR Spectroscopy->Functional Group ID C-H Framework C-H Framework NMR Spectroscopy->C-H Framework Molecular Weight & Formula Molecular Weight & Formula Mass Spectrometry->Molecular Weight & Formula Validated Structure Validated Structure Functional Group ID->Validated Structure C-H Framework->Validated Structure Molecular Weight & Formula->Validated Structure

Caption: Workflow for the validation of the reaction product structure.

Comparison of Analytical Techniques

Technique_Comparison Analytical Techniques Analytical Techniques Techniques NMR Spectroscopy IR Spectroscopy Mass Spectrometry HPLC Information Carbon-Hydrogen Framework Functional Groups Molecular Weight & Formula Purity & Quantification Techniques:f0->Information:f0 Provides Techniques:f1->Information:f1 Provides Techniques:f2->Information:f2 Provides Techniques:f3->Information:f3 Provides

Caption: Information provided by different analytical techniques.

References

A Comparative Guide to Catalyst Efficiency in 2-(3-Oxobutyl)cyclohexanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-(3-Oxobutyl)cyclohexanone is a fundamental transformation in organic chemistry, serving as a key intermediate in the production of various pharmaceuticals and complex molecules. The efficiency of this synthesis is critically dependent on the choice of catalyst. This guide provides a comprehensive comparison of various catalytic systems for this reaction, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.

Data Presentation: Catalyst Performance Comparison

The following table summarizes the performance of different catalysts in the synthesis of this compound via the Robinson annulation of cyclohexanone (B45756) and methyl vinyl ketone. It is important to note that while some data pertains directly to the target molecule, other data is extrapolated from the synthesis of structurally related compounds like the Wieland-Miescher ketone, due to a lack of directly comparable published results for all catalysts.

CatalystCatalyst Loading (mol%)Reaction Time (h)Temperature (°C)SolventYield (%)Notes
L-Proline3589 - 90Room Temp - 35DMSO49 - 55Data for Wieland-Miescher ketone synthesis from 2-methylcyclohexane-1,3-dione (B75653) and MVK.[1]
PyrrolidineCatalyticNot specified155 (Oil Bath)Not specifiedPoorGenerally used in Robinson annulations; specific yield for the target molecule is not well-documented but is noted to be low under simple heating.[2]
TriethylamineCatalyticNot specifiedNot specifiedNot specifiedModerateA common base catalyst for Robinson annulations; specific quantitative data for this reaction is not readily available.
Sodium EthoxideCatalyticNot specified77EtOH/AcOEt90Data for the aza-Michael addition, the first step of an aza-Robinson annulation.[1]
Phase-Transfer CatalystNot specifiedNot specifiedNot specifiedBiphasicVariableCan improve yields and selectivity in related Michael additions. Specific data for this synthesis is limited.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established procedures for the Robinson annulation.

General Procedure for Amine-Catalyzed Synthesis (L-Proline or Pyrrolidine)

This procedure outlines a typical one-pot synthesis of this compound using an amine organocatalyst.

  • Reaction Setup: To a solution of cyclohexanone (1.0 equivalent) in an appropriate solvent (e.g., DMSO), add the amine catalyst (e.g., L-proline, 35 mol%).

  • Reagent Addition: Add methyl vinyl ketone (1.5 equivalents) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at the specified temperature (e.g., room temperature to 35°C) for the required duration (e.g., 89-90 hours).

  • Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

General Procedure for Base-Catalyzed Synthesis (Sodium Ethoxide)

This protocol describes a typical base-catalyzed Robinson annulation.

  • Reaction Setup: Prepare a solution of sodium ethoxide in ethanol. To this, add cyclohexanone (1.0 equivalent) at room temperature.

  • Reagent Addition: Slowly add methyl vinyl ketone (1.0 equivalent) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.

  • Work-up and Purification: Neutralize the reaction mixture with a dilute acid (e.g., HCl) and remove the solvent under reduced pressure. The residue is then partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The final product is purified by distillation or column chromatography.

Visualizing the Synthesis Workflow

The following diagrams illustrate the key processes involved in the synthesis and analysis of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Cyclohexanone + Methyl Vinyl Ketone Reaction Robinson Annulation Reactants->Reaction Solvent, Temp Catalyst Catalyst (e.g., L-Proline) Catalyst->Reaction Quenching Quenching Reaction->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product Spectroscopy NMR, IR, MS Product->Spectroscopy Yield Yield Calculation Product->Yield

Caption: General workflow for the synthesis and analysis of this compound.

Signaling_Pathway Cyclohexanone Cyclohexanone Enamine Enamine Intermediate Cyclohexanone->Enamine + Amine Catalyst - H2O Michael_Adduct Michael Adduct (1,5-Diketone) Enamine->Michael_Adduct + MVK MVK Methyl Vinyl Ketone Aldol_Adduct Aldol Adduct Michael_Adduct->Aldol_Adduct Intramolecular Aldol Condensation Product This compound Aldol_Adduct->Product - H2O

Caption: Key intermediates in the amine-catalyzed Robinson annulation pathway.

References

Comparative Biological Effects of 2-(3-Oxobutyl)cyclohexanone Stereoisomers: A Review of a Data-Scarce Landscape

Author: BenchChem Technical Support Team. Date: December 2025

Despite the well-established significance of stereochemistry in pharmacology and toxicology, a comprehensive comparative study detailing the distinct biological effects of the individual stereoisomers of 2-(3-Oxobutyl)cyclohexanone is not available in current scientific literature. While the principles of chiral pharmacology suggest that the enantiomers and diastereomers of this compound likely exhibit differential activity, specific experimental data to support a direct comparison—including quantitative measures of potency, efficacy, and detailed signaling pathway interactions—remains elusive.

The importance of evaluating stereoisomers individually in drug development and biological research is paramount. Enantiomers, being non-superimposable mirror images, can interact differently with the chiral environment of the body, such as enzymes and receptors. This can lead to significant variations in their pharmacodynamic and pharmacokinetic properties, with one isomer potentially being therapeutically active (the eutomer) while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).

While direct experimental data on this compound stereoisomers is lacking, the broader field of cyclohexanone (B45756) derivatives offers insights into the potential for stereospecific biological activities. Research on various chiral cyclohexanone analogs has demonstrated that stereochemistry can profoundly influence their effects, including anti-cancer, anti-inflammatory, and antimicrobial properties. However, without specific studies on the target compound, any extrapolation of these findings would be purely speculative.

To conduct a thorough comparative study as requested, specific experimental investigations would be required. The following outlines a hypothetical experimental workflow that researchers could employ to elucidate the differential biological effects of this compound stereoisomers.

Hypothetical Experimental Workflow

A logical workflow to investigate and compare the biological effects of this compound stereoisomers would involve several key stages, from synthesis to in-depth biological evaluation.

G cluster_synthesis Stereoselective Synthesis & Separation cluster_screening Initial Biological Screening cluster_functional Functional & Mechanistic Assays cluster_invivo In Vivo Studies synthesis Stereoselective Synthesis of Individual Isomers cell_viability Cell Viability Assays (e.g., MTT, LDH) synthesis->cell_viability separation Racemic Synthesis & Chiral Separation (e.g., HPLC) separation->cell_viability receptor_binding Receptor Binding Assays cell_viability->receptor_binding enzyme_inhibition Enzyme Inhibition Assays receptor_binding->enzyme_inhibition signaling_pathway Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) enzyme_inhibition->signaling_pathway pharmacokinetics Pharmacokinetic Profiling (ADME) signaling_pathway->pharmacokinetics efficacy_toxicity Efficacy & Toxicity Studies in Animal Models pharmacokinetics->efficacy_toxicity

Caption: Hypothetical workflow for the comparative study of this compound stereoisomers.

Detailed Methodologies for Key Experiments

Should research on this topic be undertaken, the following experimental protocols would be central to generating the necessary comparative data.

1. Stereoselective Synthesis and Chiral Separation:

  • Objective: To obtain enantiomerically pure samples of the different stereoisomers of this compound.

  • Methodology: This could be achieved either through stereoselective synthesis, employing chiral catalysts or auxiliaries to favor the formation of a specific isomer, or through the synthesis of a racemic mixture followed by chiral separation using techniques like chiral High-Performance Liquid Chromatography (HPLC) or supercritical fluid chromatography (SFC) with a suitable chiral stationary phase. The absolute configuration of the separated isomers would then need to be determined using methods such as X-ray crystallography or vibrational circular dichroism (VCD).

2. Cell Viability Assays:

  • Objective: To assess the cytotoxic or cytostatic effects of each stereoisomer on different cell lines.

  • Methodology: A panel of relevant cell lines (e.g., cancer cell lines, normal cell lines) would be treated with a range of concentrations of each stereoisomer. Cell viability would be quantified using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity, or the lactate (B86563) dehydrogenase (LDH) assay, which measures membrane integrity. The results would be used to determine the IC50 (half-maximal inhibitory concentration) for each isomer.

3. Receptor Binding Assays:

  • Objective: To determine the binding affinity of each stereoisomer to specific molecular targets.

  • Methodology: If a putative receptor or enzyme target is identified, competitive binding assays can be performed. This typically involves incubating the target with a radiolabeled or fluorescently labeled ligand of known affinity in the presence of varying concentrations of the unlabeled stereoisomer. The displacement of the labeled ligand is measured, and the data is used to calculate the Ki (inhibition constant) for each isomer, providing a measure of its binding affinity.

4. Signaling Pathway Analysis:

  • Objective: To elucidate the molecular mechanisms through which the stereoisomers exert their biological effects.

  • Methodology: Following treatment of cells with each stereoisomer, key proteins in suspected signaling pathways would be analyzed. Techniques like Western blotting could be used to measure changes in the expression and phosphorylation status of signaling proteins. Reporter gene assays, where the expression of a reporter gene (e.g., luciferase) is under the control of a specific transcription factor, could also be employed to assess the activation or inhibition of a particular pathway.

The following diagram illustrates a generic signaling pathway that could be investigated, showing how different stereoisomers might differentially modulate its activity.

G cluster_pathway Hypothetical Signaling Pathway Isomer_A Isomer A Receptor Cell Surface Receptor Isomer_A->Receptor High Affinity Isomer_B Isomer B Isomer_B->Receptor Low Affinity Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene_Expression Target Gene Expression TF->Gene_Expression Activation Biological_Response Biological Response Gene_Expression->Biological_Response

Caption: Differential receptor binding and signaling by hypothetical stereoisomers.

Safety Operating Guide

Safe Disposal of 2-(3-Oxobutyl)cyclohexanone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of 2-(3-Oxobutyl)cyclohexanone is paramount for laboratory safety and compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical, minimizing risks and environmental impact.

1. Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. It is a flammable liquid and vapor that can cause skin irritation and serious eye damage.[1][2][3] It is harmful if swallowed, in contact with skin, or inhaled.[1][2][3] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with the following PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, such as a fume hood. If ventilation is inadequate, a respirator may be necessary.

2. Spill Management

In the event of a spill, immediate action is required to contain the substance and prevent its spread.

Small Spills:

  • Eliminate Ignition Sources: Immediately extinguish any open flames and turn off any equipment that could create a spark.[1][3]

  • Ventilate the Area: Ensure adequate ventilation to disperse vapors.

  • Absorb the Spill: Use a non-combustible absorbent material such as sand, earth, or vermiculite (B1170534) to contain the spill.[4][5]

  • Collect and Store: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[5]

Large Spills:

  • Evacuate: Evacuate all non-essential personnel from the area.

  • Containment: If it can be done safely, try to prevent the spill from entering drains or waterways.[1][3]

  • Contact Safety Professionals: Immediately contact your institution's environmental health and safety (EHS) department or a hazardous material response team.

3. Disposal Procedures

The disposal of this compound must be conducted in accordance with all local, state, and federal regulations. It is crucial to consult with your institution's EHS department for specific guidance.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated labware and absorbent materials, in a designated and properly labeled hazardous waste container.

    • The container must be compatible with the chemical and have a secure, tight-fitting lid.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other required hazard warnings (e.g., "Flammable," "Irritant").

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep the container away from heat, sparks, and open flames.[1][3]

  • Professional Disposal:

    • Arrange for the collection and disposal of the hazardous waste through a licensed and certified waste disposal contractor.[4] Do not attempt to dispose of this chemical down the drain or with general laboratory trash.

Physical and Chemical Properties of Cyclohexanone (as a proxy)
Molecular Formula C6H10O[2]
Molecular Weight 98.14 g/mol [2]
Boiling Point 155 °C (311 °F)[2]
Melting Point -47 °C (-53 °F)[2]
Flash Point Flammable liquid and vapor[2][3]

Experimental Workflow for Disposal

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal PPE Wear appropriate PPE (Gloves, Goggles, Lab Coat) Ventilation Work in a well-ventilated area (Fume Hood) Collect Collect waste in a designated, labeled container Ventilation->Collect Segregate Segregate from incompatible waste Store Store in a secure, ventilated hazardous waste area Segregate->Store Ignition Keep away from ignition sources EHS Contact Environmental Health & Safety (EHS) Ignition->EHS Contractor Arrange for pickup by a licensed disposal contractor end End Contractor->end start Start start->PPE

Caption: Disposal workflow for this compound.

Signaling Pathway for Hazard Response

cluster_incident Incident Occurs cluster_response Immediate Response cluster_reporting Reporting & Follow-up Spill Spill or Exposure Evacuate Evacuate Area (if necessary) Spill->Evacuate Large Spill FirstAid Administer First Aid Spill->FirstAid Exposure Contain Contain Spill Spill->Contain Small Spill Notify Notify Supervisor & EHS Evacuate->Notify FirstAid->Notify Contain->Notify Report Complete Incident Report Notify->Report Review Review & Revise Procedures Report->Review

References

Personal protective equipment for handling 2-(3-Oxobutyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-(3-Oxobutyl)cyclohexanone

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and logistical plans for handling this compound in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe operational procedures and proper disposal.

Chemical and Physical Properties
PropertyValue
Molecular Formula C10H16O2[1][2][3]
Molecular Weight 168.23 g/mol [1][2][3]
CAS Number 26942-62-1[1][2][3]
Appearance Slightly yellow crystalline powder[4]
Boiling Point 155 °C (311 °F) (for cyclohexanone)[5]
Melting Point -47 °C (-53 °F) (for cyclohexanone)[5]
Solubility Insoluble in water. Soluble in most organic solvents.
Hazard Identification and Precautionary Measures

While specific toxicity data for this compound is limited, it is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or inhaled.[6][7] It is known to cause serious eye damage and skin irritation.[6][7] One of its derivatives may be metabolized to cyanide in the body, which can lead to severe health issues, including headache, dizziness, weakness, unconsciousness, convulsions, coma, and even death.[4]

Signal Word: Danger[6][7]

Hazard Statements:

  • H226: Flammable liquid and vapor.[6][7]

  • H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.[6][7]

  • H315: Causes skin irritation.[6][7]

  • H318: Causes serious eye damage.[6][7]

  • H402: Harmful to aquatic life.[7]

Precautionary Statements:

  • P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[6][7]

  • P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.[6][7]

  • P280: Wear protective gloves, eye protection, and face protection.[6][7]

  • P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[6][7]

  • P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE program is crucial when handling this chemical.[8] The following table outlines the recommended PPE for various levels of protection.

Protection LevelRespiratory ProtectionSkin and Body ProtectionEye and Face ProtectionHand Protection
Level C Full-face or half-mask air-purifying respirator (NIOSH approved).[8][9]Chemical-resistant clothing (e.g., one-piece coverall, hooded two-piece chemical splash suit, disposable chemical-resistant coveralls).[8][9]Safety glasses and/or face shield.[9][10]Chemical-resistant inner and outer gloves (e.g., nitrile or neoprene).[8][9][11]
Level B Positive-pressure, full-facepiece self-contained breathing apparatus (SCBA) or positive-pressure supplied-air respirator with escape SCBA.[9][12]Hooded chemical-resistant clothing (e.g., overalls, long-sleeved jacket, disposable chemical-resistant overalls).[9][12]Face shield.[9]Chemical-resistant inner and outer gloves.[9][12]
Level A Positive-pressure, full-facepiece SCBA or positive-pressure supplied-air respirator with escape SCBA.[9][12]Totally encapsulating chemical-protective suit.[9][12]Included in the fully encapsulating suit.Chemical-resistant inner and outer gloves.[9][12]

For standard laboratory operations with adequate ventilation, Level C protection is generally sufficient. However, in cases of spills, poor ventilation, or when handling large quantities, Level B or A may be necessary.

Experimental Protocol: Safe Handling and Disposal

Engineering Controls and Preparation
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible.[4]

  • Ignition Sources: Eliminate all potential ignition sources, such as open flames, sparks, and hot surfaces. Use explosion-proof electrical and ventilating equipment.[6][7]

Handling Procedures
  • Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above before handling the chemical.

  • Grounding: Ground and bond containers when transferring the material to prevent static discharge.[6][7]

  • Avoid Contact: Avoid direct contact with the skin and eyes, and prevent inhalation of vapor or mist.[6]

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area.[6][7] Wash hands thoroughly after handling.[4][6][7]

Storage
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][5][6]

  • Storage Conditions: Store away from heat and sources of ignition.[7] If refrigerated storage is required, store below 4°C/39°F.[4]

  • Integrity: Opened containers must be carefully resealed and kept upright to prevent leakage.[6]

Spill Response
  • Evacuation: Evacuate personnel to a safe area.[6][7]

  • Ventilation and Ignition Sources: Ensure adequate ventilation and remove all sources of ignition.[6][7]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[6][7]

  • Cleanup: Contain the spillage and collect it with non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) or an electrically protected vacuum cleaner.[6][7] Place the collected material in a suitable container for disposal.[6][7]

First Aid Measures
  • If Swallowed: Call a POISON CENTER or doctor immediately if you feel unwell. Rinse the mouth.[6][7]

  • If on Skin (or hair): Remove all contaminated clothing immediately. Rinse skin with water or shower.[5][6]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[5][6]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor.[5]

Disposal
  • Waste Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations. This should be done at an approved waste disposal plant.[5]

  • Environmental Precautions: Avoid release into the environment.[7]

Visual Workflow and Emergency Response

The following diagrams illustrate the standard operating procedure for handling this compound and the appropriate emergency response actions.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don PPE prep_setup Prepare Well-Ventilated Area prep_ppe->prep_setup prep_spill Ready Spill Kit prep_setup->prep_spill handle_transfer Transfer Chemical prep_spill->handle_transfer handle_exp Perform Experiment handle_transfer->handle_exp handle_store Store Properly handle_exp->handle_store disp_waste Segregate Waste handle_store->disp_waste disp_container Label Waste Container disp_waste->disp_container disp_dispose Dispose via Approved Vendor disp_container->disp_dispose Emergency_Response cluster_spill Spill cluster_exposure Exposure spill_evacuate Evacuate Area spill_contain Contain Spill spill_evacuate->spill_contain spill_clean Clean with Absorbent spill_contain->spill_clean spill_dispose Dispose of Waste spill_clean->spill_dispose exp_skin Skin Contact: Rinse with Water exp_eyes Eye Contact: Rinse with Water, Seek Medical Aid exp_inhale Inhalation: Move to Fresh Air exp_ingest Ingestion: Seek Immediate Medical Aid

References

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